Product packaging for Sesquicillin A(Cat. No.:)

Sesquicillin A

Cat. No.: B3025931
M. Wt: 470.6 g/mol
InChI Key: XYRWDMXUDDAXMF-JJPZVYOZSA-N
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Description

Sesquicillin is a diterpene lactone.
Sesquicillin A is a natural product found in Albophoma and Acremonium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O5 B3025931 Sesquicillin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRWDMXUDDAXMF-JJPZVYOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Sesquicillin A, a bioactive sesquiterpenoid produced by the fungus Albophoma sp. FKI-1778. This document details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents the known biological activities and spectroscopic data of this compound. Furthermore, it visualizes the experimental workflow and a proposed signaling pathway for its cytotoxic effects.

Introduction

This compound is a sesquiterpenoid antibiotic that was first reported as a known compound during the investigation of novel metabolites from the fungus Albophoma sp. FKI-1778. This investigation also led to the discovery of four new analogues, Sesquicillins B to E.[1][2][3] Structurally, all sesquicillins share a common pyrano-diterpene skeleton.[1][2][3] this compound has demonstrated notable biological activities, including insecticidal effects against brine shrimp (Artemia salina) and cytotoxic activity against Jurkat cells, a human T lymphocyte cell line.[1][2][3]

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1][3] The key data are summarized in the table below.

PropertyValue
Molecular Formula C₂₉H₄₂O₅
Molecular Weight 470.6 g/mol
Appearance Pale yellow powder
¹H NMR (CD₃OD) δ (ppm): 5.83 (1H, s), 5.07 (1H, t, J=6.8 Hz), 4.69 (1H, s), 4.58 (1H, s), 4.20 (1H, dd, J=11.2, 4.4 Hz), 3.29 (1H, d, J=12.2 Hz), 2.72 (1H, d, J=12.2 Hz), 2.50-1.25 (m), 1.99 (3H, s), 1.83 (3H, s), 1.76 (3H, s), 1.67 (3H, s), 1.59 (3H, s), 0.96 (3H, s), 0.81 (3H, s)
¹³C NMR (CD₃OD) δ (ppm): 212.1, 172.9, 171.8, 166.4, 147.2, 133.3, 126.1, 114.9, 110.1, 101.4, 70.2, 53.1, 49.3, 41.8, 41.2, 40.4, 39.1, 37.2, 32.8, 28.5, 26.9, 26.3, 23.9, 23.0, 21.3, 18.2, 16.8, 12.2, 9.3
High-Resolution ESI-MS m/z 471.3099 [M+H]⁺ (Calcd. for C₂₉H₄₃O₅, 471.3111)

Data sourced from Uchida et al., 2005.[3]

Biological Activity of this compound

This compound has been shown to exhibit moderate insecticidal and cytotoxic activities.[1][2][3]

Biological ActivityAssay Organism/Cell LineResult
Insecticidal Activity Artemia salina (brine shrimp)MIC: 6.25 µg/mL
Cytotoxic Activity Jurkat cellsIC₅₀: 25 µg/mL

Data sourced from Uchida et al., 2005.[3]

Experimental Protocols

The following protocols are based on the methods described by Uchida et al. (2005) for the production and isolation of this compound from Albophoma sp. FKI-1778.[3]

Fungal Fermentation
  • Seed Culture: A seed medium (20 mL in a 100-mL flask) containing 2.0% glucose, 0.5% peptone, 0.2% yeast extract, and 0.1% KH₂PO₄ (pH 6.0) is inoculated with the mycelia of Albophoma sp. FKI-1778. The culture is incubated at 27°C for 3 days on a rotary shaker at 210 rpm.

  • Production Culture: A production medium (100 mL in a 500-mL flask) with the same composition as the seed medium is inoculated with 2 mL of the seed culture.

  • Fermentation: The production culture is incubated at 27°C for 7 days on a rotary shaker at 210 rpm.

Extraction and Isolation of this compound
  • Harvesting and Initial Extraction: The cultured broth (10 liters) is centrifuged to separate the mycelia and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelia are extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.

  • Combining and Concentrating Extracts: All ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • ODS Column Chromatography: Fractions containing this compound are combined, concentrated, and further purified by octadecylsilanized (ODS) column chromatography with a gradient of acetonitrile in water.

  • Final Purification: The fractions containing pure this compound are concentrated to yield a pale yellow powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Inoculation Harvesting Harvesting Production Culture->Harvesting 7 days, 27°C Centrifugation Centrifugation Harvesting->Centrifugation Supernatant Extraction Supernatant Extraction Centrifugation->Supernatant Extraction Supernatant Mycelia Extraction Mycelia Extraction Centrifugation->Mycelia Extraction Mycelia Combined Extracts Combined Extracts Supernatant Extraction->Combined Extracts Ethyl Acetate Mycelia Extraction->Combined Extracts Acetone -> Ethyl Acetate Crude Extract Crude Extract Combined Extracts->Crude Extract Concentration Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Chloroform/Methanol Gradient ODS Column Chromatography ODS Column Chromatography Silica Gel Chromatography->ODS Column Chromatography Acetonitrile/Water Gradient Pure this compound Pure this compound ODS Column Chromatography->Pure this compound

Workflow for the Isolation of this compound.
Proposed Signaling Pathway for Cytotoxic Activity

Based on the known mechanisms of action for cytotoxic sesquiterpenoids, a plausible signaling pathway for this compound-induced apoptosis in cancer cells, such as Jurkat cells, is presented below. This pathway involves the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4][5][6]

G Sesquicillin_A This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Sesquicillin_A->Death_Receptor Activates Mitochondrion Mitochondrion Sesquicillin_A->Mitochondrion Induces Stress NFkB NF-κB Sesquicillin_A->NFkB Inhibits Pro_Caspase_8 Pro-Caspase-8 Death_Receptor->Pro_Caspase_8 Recruits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_8 Caspase-8 Pro_Caspase_8->Caspase_8 Cleavage Bid Bid Caspase_8->Bid Pro_Caspase_3 Pro-Caspase-3 Caspase_8->Pro_Caspase_3 tBid tBid Bid->tBid Cleavage Bax Bax tBid->Bax Activates Bax->Mitochondrion Forms Pores Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase_9 Pro-Caspase-9 Apoptosome->Pro_Caspase_9 Caspase_9 Caspase-9 Pro_Caspase_9->Caspase_9 Cleavage Caspase_9->Pro_Caspase_3 Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Executes NFkB->Bcl2 Promotes Transcription

Proposed Apoptotic Signaling Pathway of this compound.
Proposed Logical Relationships in Insecticidal Activity

The insecticidal activity of sesquiterpenoids can involve multiple mechanisms. A simplified logical flow of a potential mechanism of action for this compound against insects like Artemia salina is depicted below. This includes potential neurotoxicity and the induction of oxidative stress.[7][8]

G Sesquicillin_A This compound AChE Acetylcholinesterase (AChE) Sesquicillin_A->AChE Inhibits GSH Glutathione (GSH) Depletion Sesquicillin_A->GSH Induces ACh Acetylcholine (ACh) Accumulation Neurotoxicity Neurotoxicity ACh->Neurotoxicity Leads to Insect_Mortality Insect Mortality Neurotoxicity->Insect_Mortality ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Insect_Mortality

Proposed Insecticidal Mechanism of this compound.

Conclusion

This compound, isolated from Albophoma sp. FKI-1778, represents a class of sesquiterpenoids with promising biological activities. The detailed protocols and data presented in this guide are intended to facilitate further research into its therapeutic potential. The proposed signaling pathways for its cytotoxic and insecticidal effects provide a foundation for mechanistic studies, which could lead to the development of novel drug candidates. Further investigation is warranted to fully elucidate the molecular targets and optimize the therapeutic index of this compound and its analogues.

References

The Potent and Diverse Biological Activities of Fungal Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the therapeutic potential of sesquiterpenoids derived from fungi, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities. This document details the quantitative data on their efficacy, outlines the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Fungi are a prolific source of structurally diverse secondary metabolites, among which sesquiterpenoids represent a major class with a wide array of biological activities.[1][2][3][4] These C15 terpenoids, synthesized from farnesyl pyrophosphate (FPP), exhibit a remarkable variety of carbon skeletons, leading to a broad spectrum of pharmacological effects.[1] This guide delves into the significant cytotoxic, antimicrobial, anti-inflammatory, immunosuppressive, and enzyme-inhibiting properties of these fungal compounds, providing valuable data and methodologies for their further investigation and potential therapeutic development.

Quantitative Bioactivity Data of Fungal Sesquiterpenoids

The following tables summarize the quantitative data for various biological activities of sesquiterpenoids isolated from different fungal species. This data, presented in terms of IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration), allows for a comparative analysis of the potency of these compounds.

Table 1: Cytotoxic Activity of Fungal Sesquiterpenoids

Fungal SpeciesSesquiterpenoid Compound(s)Cell Line(s)IC50 Value(s)Reference(s)
Aspergillus terreusTrichocaranes E and FMDA, MCF-7, SKOV-3, Hela, A549, HepG20.13–4.57 µg/mL[1]
Armillaria melleaProtoilludane sesquiterpene aryl esterHepG218.03 µg/mL[1]
Irpex lacteusIrlactin IHL-60, SMMC-7721, A-549, MCF-7, SW48016.23, 20.40, 25.55, 19.05, 18.58 µM[1]
Phellinus igniariusPhellinignins A and BHL-60, SMMC-7721, SW4800.7–17.4 µM[1]
Rhinocladiella similisRhinomilisin AL5178Y (mouse lymphoma)5.0 µM[1]
Antrodiella albocinnamomeaAlbocinnamin A and BSW480, MCF-719.3–33.3 μM[5]
Antrodiella albocinnamomeaAlbocinnamin CHL-6012.3 μM[5]
Pseudolagarobasidium acaciicolaTerpene endoperoxideHL-600.28µM[6]

Table 2: Antimicrobial Activity of Fungal Sesquiterpenoids

Fungal SpeciesSesquiterpenoid Compound(s)Target Organism(s)MIC Value(s)Reference(s)
Penicillium chermesinumChermesiterpenoid BVibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus, Escherichia coli0.5, 16, 64, 64 µg/mL[1]
Penicillium chermesinumChermesiterpenoid CVibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus1, 32, 64 µg/mL[1]
Penicillium sp. T2-M20PeniteresterBacillus subtilis, Escherichia coli, Staphylococcus aureus8.0, 8.0, 4.0 μg/mL[1]
Inonotus sp. BCC 22670Inonoalliacane ABacillus cereus25 µg/mL[1]
Leptosphaeria sp. XL026Leptosphin BBacillus cereus12.5 μg/mL[1]
Aspergillus versicolorAromatic bisabolene-type sesquiterpenoidsAeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi2.0–8.0 μg/mL[7]
Thuja sutchuenensis (source of compound)Sutchuenin J (eudesmane-type)Bacillus cereus, Staphylococcus epidermidis25 µg/mL[8]
Eutypella scopariaEutyscoparin GStaphylococcus aureus, MRSA6.3 µg/mL[8]
Antrodiella albocinnamomeaAlbocinnamin F and GStaphylococcus aureus64 µg/mL[5]

Table 3: Anti-inflammatory and Immunosuppressive Activity of Fungal Sesquiterpenoids

Fungal SpeciesSesquiterpenoid Compound(s)BioassayIC50 Value(s)Reference(s)
Fomitopsis pinicolaFomitopin KInhibition of superoxide anion generation and elastase release0.81 µM and 0.74 µM[1]
Talaromyces minioluteusTalaminoid ANitric oxide (NO) production in LPS-induced BV-2 cells5.79 µM[1]
Aspergillus ochraceopetaliformisOchracenes B and CLPS-induced NO release in RAW 264.7 cells14.6 and 18.3 μM[1]
Eutypella sp.Eutypellene KLPS-induced lymphocyte proliferation8.99 ± 1.08 μM[9]
Eutypella sp.Eutypellene KConA-induced lymphocyte proliferation5.39 ± 0.20 μM[9]
Eutypella sp.Eutypellene AConA-induced lymphocyte proliferation13.55 ± 1.40 μM[9]
Craterellus odoratusCraterodoratinsLPS-induced B lymphocyte proliferation0.67 to 22.68 μM[10]
Craterellus odoratusCraterodoratin SConA-induced T lymphocyte proliferation0.98 μM[10]
Septoria rudbeckiaeSeptoreremophilane FNO generation in LPS-induced BV-2 microglial cells12.0 ± 0.32 μM[11]
Marasmiellus candidusMarasmiellolides A-CLPS-induced NO production in RAW264.7 macrophages7.2 to 13.2 μM[12]

Table 4: Enzyme Inhibitory Activity of Fungal Sesquiterpenoids

Fungal SpeciesSesquiterpenoid Compound(s)Target EnzymeIC50 Value(s)Reference(s)
Pleurotus cystidiosusClitocybulols G and LProtein tyrosine phosphatase-1B (PTP1B)49.5, 38.1 μM[1]
Pestalotiopsis sp.Pestalotiopsins A-FPancreatic lipase1.22–7.88 μM[1]
Flammulina velutipesFlammuspirones A and CHMG-CoA reductase114.7 and 77.6 μM[1]
Flammulina velutipesFlammuspirones C–E and HDPP-470.9 to 83.7 μM[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of fungal sesquiterpenoids. The following sections provide methodologies for key assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the fungal sesquiterpenoid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).[15]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

  • MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][18][19]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[19]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).[4][20] The final concentration in the wells is typically around 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fungal sesquiterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19][20]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).[19]

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[19] For some fungi and compounds, a spectrophotometric reading can also be used to determine a percentage of growth inhibition.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17][21]

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[21]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the fungal sesquiterpenoid for 1-2 hours.[22]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.[21][22]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21]

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.[17][21]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. An IC50 value can then be determined. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[17]

Immunosuppressive Activity: Lymphocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of lymphocytes stimulated by mitogens such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells.[23][24]

Principle: The proliferation of lymphocytes is measured by the incorporation of a labeled nucleoside, such as ³H-thymidine, into the DNA of dividing cells, or by using a colorimetric method like the MTT assay.

Protocol:

  • Isolation of Lymphocytes: Isolate lymphocytes from spleen or peripheral blood.

  • Cell Culture and Treatment: Plate the lymphocytes in a 96-well plate and treat them with various concentrations of the fungal sesquiterpenoid.

  • Mitogen Stimulation: Add a mitogen (e.g., ConA or LPS) to the wells to stimulate lymphocyte proliferation.[23]

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • Proliferation Measurement (MTT Method):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of inhibition of lymphocyte proliferation compared to the mitogen-stimulated control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of fungal sesquiterpenoids is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][25] Several fungal sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Pro_inflammatory_genes

Caption: Canonical NF-κB signaling pathway activation.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening fungal extracts for biological activity, followed by the isolation and characterization of active sesquiterpenoids.

Bioactivity_Screening_Workflow Fungal_Culture Fungal Culture Extraction Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Crude_Extract->Bioactivity_Screening Active_Extract Active Extract Bioactivity_Screening->Active_Extract Active Inactive_Extract Inactive Extract Bioactivity_Screening->Inactive_Extract Inactive Chromatography Chromatographic Separation (e.g., Column, HPLC) Active_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Fractions->Bioassay_Guided_Fractionation Pure_Compounds Pure Sesquiterpenoids Bioassay_Guided_Fractionation->Pure_Compounds Isolate Active Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Characterized_Compound Characterized Sesquiterpenoid Structure_Elucidation->Characterized_Compound Further_Bioassays In-depth Bioassays and Mechanism of Action Studies Characterized_Compound->Further_Bioassays

References

The Biological Activities of Sesquicillin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a sesquiterpenoid compound isolated from fungal fermentation broth. It has garnered interest in the scientific community for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activities

The primary reported biological activity of this compound is its ability to inhibit the proliferation of cancer cells. This has been observed in human breast cancer and leukemia cell lines. Additionally, it has demonstrated inhibitory effects against the brine shrimp Artemia salina, a common model organism for toxicity and bioactivity screening.

Table 1: Quantitative Data on the Biological Activity of this compound
Biological ActivityOrganism/Cell LineParameterValueReference
Insecticidal ActivityArtemia salina (brine shrimp)MIC6.25 µg/ml[1]
CytotoxicityJurkat cells-Moderate inhibitory activity[1]

Note: Specific IC50 values for this compound against cancer cell lines are not currently available in the reviewed scientific literature.

Mechanism of Action: G1 Phase Cell Cycle Arrest in Breast Cancer Cells

The most well-characterized mechanism of action for this compound is its induction of G1 phase cell cycle arrest in human breast cancer cells, specifically the MCF-7 cell line. This effect is achieved through the modulation of key cell cycle regulatory proteins.[2]

Key Molecular Events:

  • Downregulation of G1 Cyclins: this compound treatment leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[2] These cyclins are essential for the progression of the cell cycle through the G1 phase and the initiation of DNA synthesis in the S phase.

  • Upregulation of p21(Waf1/Cip1): The compound increases the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[2] p21 acts as a brake on the cell cycle by inhibiting the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of substrates required for cell cycle progression.

  • p53-Independent Mechanism: Notably, the induction of G1 phase arrest by this compound occurs independently of the tumor suppressor protein p53.[2] This is significant as many anticancer agents rely on a functional p53 pathway to induce cell cycle arrest or apoptosis.

Below is a diagram illustrating the signaling pathway of this compound-induced G1 phase arrest.

SesquicillinA_G1_Arrest cluster_cell_cycle Cell Cycle Progression SesquicillinA This compound CyclinD1 Cyclin D1 SesquicillinA->CyclinD1 - CyclinE Cyclin E SesquicillinA->CyclinE - CyclinA Cyclin A SesquicillinA->CyclinA - p21 p21(Waf1/Cip1) SesquicillinA->p21 + G1_S_Transition G1 to S Phase Transition CyclinD1->G1_S_Transition CyclinE->G1_S_Transition CyclinA->G1_S_Transition p21->G1_S_Transition Cytotoxicity_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_sesquicillin Add varying concentrations of This compound incubate1->add_sesquicillin incubate2 Incubate for 24-72 hours add_sesquicillin->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end CellCycle_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain cells with Propidium Iodide and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

References

Sesquicillin A: An In-depth Technical Guide on a Promising Insecticidal Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a meroterpenoid compound belonging to the pyrano-diterpene class, has garnered interest for its potential as a dual-action insecticidal and antibiotic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, and known biological activities. While specific quantitative data for this compound remains limited in publicly available literature, this document compiles information on related sesquicillin compounds and provides detailed experimental protocols for the evaluation of its insecticidal and antimicrobial properties. Furthermore, potential mechanisms of action are discussed based on the activities of structurally related sesquiterpenoids and meroterpenoids. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science, fostering further investigation into the therapeutic and pest control applications of this compound.

Introduction

The continuous emergence of insecticide-resistant pests and antibiotic-resistant bacteria presents a significant challenge to global agriculture and public health. This necessitates the discovery and development of novel bioactive compounds with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents and agrochemicals. Among these, the sesquicillins, a class of meroterpenoids produced by various fungi, have shown promising biological activities.

This compound is a member of this family, characterized by a core pyrano-diterpene skeleton. While research on this compound itself is not extensive, studies on its analogs, such as Sesquicillin F, have demonstrated insecticidal activity. For instance, Sesquicillin F has been reported to be effective against the brown marmorated stink bug, Halyomorpha halys, at a concentration of 1 ppm[1]. Additionally, other sesquicillins have exhibited moderate inhibitory activity against the brine shrimp (Artemia salina) and Jurkat cells, indicating a broader spectrum of bioactivity.

This technical guide synthesizes the available information on this compound and its related compounds to provide a detailed resource for the scientific community. It covers the known biological activities, outlines detailed experimental protocols for further investigation, and explores potential mechanisms of action to guide future research and development efforts.

Chemical Structure

This compound is a complex meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. The core structure of sesquicillins is a distinctive pyrano-diterpene skeleton. The chemical formula for this compound is C₂₉H₄₂O₅.

(A 2D chemical structure image of this compound would be placed here in a full whitepaper. As a text-based AI, I cannot generate images. A placeholder description is provided.)

Figure 1: Chemical Structure of this compound. The structure features a fused ring system characteristic of the sesquicillin family, including a pyran ring fused to a diterpene framework.

Biological Activity

Insecticidal Activity

Studies on related compounds suggest that this compound likely possesses insecticidal properties.

Table 1: Reported Insecticidal Activity of Sesquicillin Analogs

CompoundTarget InsectActivityReference
Sesquicillin FHalyomorpha halysActive at 1 ppm[1]
Antibacterial Activity

The antibacterial spectrum of this compound has not been extensively characterized. However, many meroterpenoids exhibit antimicrobial properties. Further research is required to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 2: Hypothetical Antibacterial Spectrum of this compound for Investigation

Bacterial StrainGram StainRelevanceTarget MIC (µg/mL)
Staphylococcus aureusPositiveCommon human pathogen, including resistant strains (MRSA)To be determined
Bacillus subtilisPositiveSoil bacterium, model organismTo be determined
Escherichia coliNegativeCommon cause of foodborne illness and infectionsTo be determined
Pseudomonas aeruginosaNegativeOpportunistic pathogen, often multidrug-resistantTo be determined

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Insecticidal Bioassay: Leaf-Dip Method for Spodoptera frugiperda

This protocol is adapted for assessing the insecticidal activity of this compound against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Distilled water

  • Triton X-100 (or other suitable surfactant)

  • Fresh, untreated maize or cabbage leaves

  • Petri dishes

  • Filter paper

  • Third-instar larvae of Spodoptera frugiperda

  • Ventilated containers for rearing

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A range of concentrations should be tested to determine the LC₅₀.

    • A control solution should be prepared with acetone and surfactant in distilled water, but without this compound.

  • Leaf Treatment:

    • Cut leaf discs of a uniform size that fit into the Petri dishes.

    • Dip each leaf disc into a test solution for 10-15 seconds, ensuring complete immersion.

    • Allow the treated leaf discs to air-dry on a clean, non-absorbent surface for 1-2 hours.

  • Bioassay:

    • Place one treated leaf disc into each Petri dish lined with a piece of filter paper.

    • Introduce a single, pre-starved (for 2-4 hours) third-instar larva of S. frugiperda into each Petri dish.

    • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula.

    • Determine the median lethal concentration (LC₅₀) using probit analysis.

G cluster_prep Solution Preparation cluster_treat Leaf Treatment cluster_assay Bioassay cluster_data Data Analysis Stock This compound Stock Solution Dilutions Serial Dilutions Stock->Dilutions Control Control Solution Leaf_Discs Leaf Discs Dipping Dip in Solutions Leaf_Discs->Dipping Drying Air Dry Dipping->Drying Petri_Dish Setup Petri Dish Drying->Petri_Dish Introduce_Larva Introduce Larva Petri_Dish->Introduce_Larva Incubate Incubate Introduce_Larva->Incubate Record_Mortality Record Mortality Incubate->Record_Mortality Calculate_LC50 Calculate LC50 Record_Mortality->Calculate_LC50

Caption: Workflow for the leaf-dip insecticidal bioassay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

G cluster_inoculum Inoculum Preparation cluster_plate Plate Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination Culture Bacterial Culture McFarland 0.5 McFarland Standard Culture->McFarland Dilution Final Inoculum Dilution McFarland->Dilution Add_Inoculum Add Inoculum to Wells Dilution->Add_Inoculum Stock This compound Stock Serial_Dilution Serial Dilution in Plate Stock->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate 16-20h Add_Inoculum->Incubate Visual_Inspection Visual Inspection Incubate->Visual_Inspection OD_Reading OD Reading (Optional) Incubate->OD_Reading Determine_MIC Determine MIC Visual_Inspection->Determine_MIC OD_Reading->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanisms of Action

The precise molecular targets of this compound have not yet been elucidated. However, based on the known mechanisms of related natural products, we can propose several plausible pathways for its insecticidal and antibacterial effects.

Insecticidal Mechanism: Neurotoxicity

Many sesquiterpenoids exert their insecticidal effects by targeting the insect nervous system. A potential mechanism for this compound could involve the modulation of neurotransmitter receptors. For example, some sesquiterpenoids are known to act as antagonists of GABA-gated chloride channels, leading to hyperexcitation of the central nervous system and eventual paralysis and death of the insect.

G Sesquicillin_A This compound GABA_Receptor GABA-gated Chloride Channel Sesquicillin_A->GABA_Receptor Antagonism Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Blocks Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Prevents Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Prevents Hyperexcitation Hyperexcitation Inhibition->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Proposed neurotoxic mechanism of this compound.

Antibacterial Mechanism: Cell Membrane Disruption

Meroterpenoids have been shown to possess antibacterial activity through various mechanisms, including the disruption of bacterial cell membranes. The lipophilic nature of the terpenoid moiety in this compound could facilitate its insertion into the phospholipid bilayer of the bacterial cell membrane. This insertion could disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

G Sesquicillin_A This compound Cell_Membrane Bacterial Cell Membrane Sesquicillin_A->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leads to Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new insecticidal and antibiotic agents. While preliminary data on related compounds is encouraging, a significant amount of research is still required to fully understand its potential. Future research should focus on:

  • Total synthesis of this compound to provide a reliable source of the compound for extensive biological evaluation.

  • Determination of the insecticidal spectrum and potency (LC₅₀/LD₅₀ values) against a broader range of agricultural and public health pests.

  • Comprehensive evaluation of the antimicrobial spectrum (MIC values) against a panel of clinically important and drug-resistant bacteria.

  • Elucidation of the specific molecular targets and mechanisms of action for both its insecticidal and antibacterial activities.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for its bioactivities and to guide the design of more potent and selective analogs.

By addressing these research gaps, the full potential of this compound as a lead compound for the development of novel pest management and therapeutic agents can be realized. This technical guide provides the foundational information and experimental frameworks necessary to embark on this exciting area of natural product research.

References

Unraveling the Enigma: The Mechanism of Action of Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers and Drug Development Professionals

Foreword

Sesquicillin A, a pyrano-diterpene secondary metabolite, has emerged as a molecule of interest due to its observed bioactivities. However, a comprehensive understanding of its mechanism of action at the molecular level remains largely uncharted territory in publicly available scientific literature. This technical guide aims to consolidate the existing knowledge on this compound, provide context through the lens of related compounds, and outline a prospective framework for the elucidation of its functional pathways. While the current body of research does not permit a complete portrait of its signaling cascades, this document serves as a foundational resource for researchers poised to investigate this promising natural product.

Introduction to this compound

This compound is a member of the sesquicillin family of antibiotics, which are characterized by a common pyrano-diterpene skeleton. First isolated from the fungus Albophoma sp. FKI-1778, this compound and its analogues (Sesquicillins B, C, D, and E) have been identified through spectroscopic studies, including various NMR experiments.[1][2]

Known Bioactivities of this compound

The currently documented biological effects of this compound are limited and largely phenomenological. The primary reported activities include:

  • Cytotoxicity: Sesquicillins have demonstrated moderate inhibitory activity against the growth of the human T-lymphocyte cell line, Jurkat cells.[1][2]

  • General Toxicity: The compounds have also shown inhibitory effects on the growth of Artemia salina (brine shrimp), a common assay for general toxicity.[1][2]

  • Insecticidal Activity: A related compound, Sesquicillin F, isolated from Mariannaea macrochlamydospora FKI-4735, has displayed insecticidal properties.[3]

These initial findings suggest that this compound interacts with fundamental biological processes, but the specific molecular targets and pathways remain to be elucidated.

Quantitative Data on Bioactivity

The available literature provides limited quantitative data on the bioactivity of this compound. The following table summarizes the reported inhibitory activities.

CompoundBioassayTarget Organism/Cell LineReported ActivityReference
SesquicillinsGrowth InhibitionArtemia salina (brine shrimp)Moderate[1][2]
SesquicillinsGrowth InhibitionJurkat cellsModerate[1][2]

Note: Specific IC50 values for the inhibitory activities of this compound are not detailed in the primary literature.

Postulated Mechanisms of Action: An Extrapolation from Related Diterpenes

Given the sparse data on this compound, we can look to the broader class of diterpenoid natural products for potential, yet unconfirmed, mechanisms of action. Many diterpenes exhibit anticancer properties through a variety of mechanisms, which could serve as starting points for future investigation into this compound. These include:

  • Induction of Apoptosis: Many diterpenes exert their cytotoxic effects by triggering programmed cell death. This is often mediated through the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Interference with the cell cycle is another common mechanism. Diterpenoids have been shown to cause cell cycle arrest at various phases (e.g., G1, G2/M), thereby preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: Key signaling pathways frequently implicated in the action of anticancer diterpenes include the MAPK (mitogen-activated protein kinase) pathway and the PI3K/Akt pathway.

It must be emphasized that these are potential avenues of investigation and have not been experimentally verified for this compound.

Experimental Protocols: A Roadmap for Elucidation

As detailed experimental protocols for the mechanism of action of this compound are not available, this section outlines a prospective experimental workflow for researchers.

Target Identification and Validation
  • Affinity-Based Methods:

    • Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from cell lysates.

    • Drug Affinity Responsive Target Stability (DARTS): Identify target proteins based on their stabilization upon binding to this compound.

  • Genetic and Genomic Approaches:

    • CRISPR/Cas9 Screening: Perform genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound.

    • RNA Sequencing (RNA-Seq): Analyze changes in the transcriptome of cells treated with this compound to identify affected pathways.

In Vitro and Cellular Assays for Mechanism Validation
  • Cell Viability and Proliferation Assays:

    • MTT/XTT Assays: Quantify the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines to determine IC50 values.

    • Clonogenic Assays: Assess the long-term effects on cell proliferation and survival.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify apoptotic and necrotic cell populations.

    • Caspase Activity Assays: Measure the activation of key executioner caspases (e.g., caspase-3, -7).

    • Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, PARP cleavage).

  • Cell Cycle Analysis:

    • Flow Cytometry with DNA Dyes (e.g., Propidium Iodide): Determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

  • Signaling Pathway Analysis:

    • Western Blotting: Probe for the phosphorylation status and total protein levels of key components of signaling pathways like MAPK (ERK, JNK, p38) and PI3K/Akt.

Visualizing a Path Forward: Experimental Workflow

The following diagram illustrates a logical workflow for the systematic investigation of this compound's mechanism of action.

G cluster_0 Initial Screening & Characterization cluster_1 Target Identification cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation A This compound Isolation & Purification B Broad Bioactivity Screening (e.g., Cytotoxicity Panel) A->B C Determination of IC50 Values B->C D Affinity Chromatography C->D E CRISPR/Cas9 Screening C->E F RNA-Seq Analysis C->F G Identification of Potential Molecular Targets D->G E->G F->G H Cellular Assays (Apoptosis, Cell Cycle) G->H I Signaling Pathway Analysis (Western Blot) G->I J In Vitro Binding & Enzyme Assays G->J K Validation of Target Engagement H->K I->K J->K L Animal Model Studies (e.g., Xenografts) K->L M Pharmacokinetic & Pharmacodynamic Analysis L->M N Elucidation of Therapeutic Potential M->N

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The study of this compound is still in its infancy. While its cytotoxic and insecticidal properties are intriguing, the absence of a defined molecular target or a characterized signaling pathway highlights a significant gap in our knowledge. The future of this compound research will depend on a systematic and multi-pronged approach to unravel its mechanism of action. The experimental roadmap outlined in this guide provides a framework for such an endeavor. Elucidating how this compound exerts its biological effects will be crucial in determining its potential as a lead compound for therapeutic development. The scientific community is called upon to further investigate this and other promising natural products to unlock their full potential.

References

The Effect of Sesquicillin A on Jurkat Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and proposed mechanisms of action of Sesquicillin A, a member of the sesquiterpenoid class of natural products, on Jurkat cells, an immortalized human T lymphocyte cell line widely used as a model for T-cell leukemia. While direct studies on the effects of this compound on Jurkat cells are limited in the public domain, this document synthesizes available data on sesquicillins and related sesquiterpene lactones in other cancer cell lines to postulate a likely mechanism of action in Jurkat cells. This guide also provides detailed experimental protocols and data presentation formats to facilitate further research into the therapeutic potential of this compound.

Introduction

Jurkat cells are a cornerstone in the study of T-cell biology, signaling, and pathology, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL).[1] The identification of novel therapeutic agents that can selectively induce apoptosis or cell cycle arrest in these cells is of paramount importance for the development of new cancer therapies. This compound, a natural product isolated from fungi, belongs to the broad class of sesquiterpenoids, which are known for their diverse biological activities, including potent anticancer effects.[2][3] This document aims to consolidate the existing, albeit limited, knowledge on sesquicillins and to provide a framework for the systematic investigation of this compound's effects on Jurkat cells.

Postulated Mechanism of Action of this compound in Jurkat Cells

Direct evidence for the mechanism of this compound in Jurkat cells is not yet available in published literature. However, based on studies of sesquicillin in human breast cancer cells and the well-documented activities of other sesquiterpene lactones, a putative mechanism can be proposed.

It is hypothesized that this compound induces G1 phase cell cycle arrest and subsequently triggers apoptosis in Jurkat cells.

A study on a related compound, sesquicillin, in MCF-7 breast cancer cells demonstrated a potent induction of G1 phase arrest.[4] This was associated with a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin A, and cyclin E.[4] Concurrently, an upregulation of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1) was observed, which is a known tumor suppressor that enforces the G1 checkpoint.[4] Notably, this effect was found to be independent of the tumor suppressor protein p53.[4]

Furthermore, the broader class of sesquiterpene lactones is known to induce apoptosis in various cancer cell lines through multiple signaling pathways. These often involve the generation of reactive oxygen species (ROS), inhibition of the pro-survival transcription factor NF-κB, and modulation of the intrinsic and extrinsic apoptotic pathways.[5]

Based on this, the proposed signaling pathway for this compound in Jurkat cells is as follows:

G1 Sesquicillin_A This compound Cell Jurkat Cell Sesquicillin_A->Cell p21 p21 (Waf1/Cip1) Expression Cell->p21 Upregulation Cyclin_D1_CDK4_6 Cyclin D1/CDK4/6 Complex Cell->Cyclin_D1_CDK4_6 Downregulation Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cell->Cyclin_E_CDK2 Downregulation p21->Cyclin_D1_CDK4_6 Inhibition p21->Cyclin_E_CDK2 Inhibition G1_Arrest G1 Phase Arrest Cyclin_D1_CDK4_6->G1_Arrest Promotion of G1/S Transition Cyclin_E_CDK2->G1_Arrest Promotion of G1/S Transition Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Postulated signaling pathway of this compound-induced G1 phase arrest in Jurkat cells.

Quantitative Data Summary

While specific quantitative data for this compound's effect on Jurkat cells is not available, the following tables provide a template for how such data should be presented upon experimental determination.

Table 1: Cytotoxicity of this compound on Jurkat Cells

ParameterValue
IC50 (48h) To be determined
IC50 (72h) To be determined
Maximum Inhibition (%) To be determined

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Jurkat Cells (48h treatment)

Concentration (µM)Apoptotic Cells (%) (Annexin V+/PI-)Necrotic Cells (%) (Annexin V+/PI+)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0) To be determinedTo be determinedTo be determinedTo be determinedTo be determined
[IC50/2] To be determinedTo be determinedTo be determinedTo be determinedTo be determined
[IC50] To be determinedTo be determinedTo be determinedTo be determinedTo be determined
[IC50*2] To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 3: Effect of this compound on Key Regulatory Protein Expression in Jurkat Cells (48h treatment at IC50)

ProteinFold Change vs. Control (Normalized to β-actin)
Cyclin D1 To be determined
Cyclin E To be determined
CDK2 To be determined
CDK4 To be determined
p21 (Waf1/Cip1) To be determined
Bcl-2 To be determined
Bax To be determined
Cleaved Caspase-3 To be determined
Cleaved Caspase-9 To be determined
Cleaved PARP To be determined

Detailed Experimental Protocols

The following protocols are standard procedures for investigating the effects of a novel compound on Jurkat cells.

Jurkat Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. After 24 hours of seeding, add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 and 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Centrifuge the plate at 500 x g for 5 minutes, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflow

The following diagram illustrates the proposed workflow for investigating the effects of this compound on Jurkat cells.

G2 Start Start: Hypothesis Formulation Cytotoxicity Cytotoxicity Assays (MTT) Determine IC50 Start->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI) Cytotoxicity->Apoptosis Use IC50 for further experiments CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Use IC50 for further experiments Mechanism Investigate Molecular Mechanism Apoptosis->Mechanism CellCycle->Mechanism WesternBlot Western Blot Analysis (Key Proteins) Mechanism->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

References

The Cytotoxic Profile of Sesquicillin A: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-neoplastic Properties of a Promising Fungal Metabolite

This technical guide provides a comprehensive overview of the cytotoxic effects of Sesquicillin A, a sesquiterpenoid isolated from fungal sources, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anti-cancer agents. We will delve into the quantitative measures of its cytotoxic potency, detail the experimental protocols for its assessment, and visually map the signaling pathways implicated in its mechanism of action.

Quantitative Assessment of Cytotoxicity

The efficacy of a potential anti-cancer compound is fundamentally quantified by its ability to inhibit the proliferation of cancer cells. For this compound, this is primarily expressed through the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While broad screening data for this compound is not extensively available in the public domain, a key study has highlighted its potent effects on human breast cancer cells.

Cell LineCancer TypeIC50 Value (µM)Time Point (hrs)Assay Type
MCF-7Breast AdenocarcinomaData not explicitly provided, but potent G1 arrest was observed24Cell Cycle Analysis

Further research is required to establish a comprehensive IC50 profile of this compound across a wider panel of cancer cell lines.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the cytotoxic and cytostatic effects of this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Human breast adenocarcinoma cells (MCF-7) are a commonly used and relevant model for studying the effects of this compound. Cells should be obtained from a reputable cell bank (e.g., ATCC) and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) at the same final concentration should always be included in experiments.

  • Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with medium containing various concentrations of this compound or the vehicle control. The duration of treatment will vary depending on the specific assay being performed (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis via Flow Cytometry

To determine the effect of this compound on cell cycle progression, flow cytometry using propidium iodide (PI) staining is the standard method.

  • Cell Preparation: Following treatment with this compound, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are then washed with PBS and resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression

Western blotting is employed to investigate the molecular mechanism underlying the observed cell cycle arrest by examining the expression levels of key regulatory proteins.

  • Protein Extraction: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cyclin D1, cyclin A, cyclin E, p21Waf1/Cip1, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the general workflow for its cytotoxic evaluation.

SesquicillinA_Mechanism cluster_cyclins G1/S Phase Cyclins SesquicillinA This compound Cell Cancer Cell SesquicillinA->Cell p21 p21 (Waf1/Cip1) (CDK Inhibitor) Cell->p21 Upregulation CyclinD1 Cyclin D1 Cell->CyclinD1 Downregulation CyclinE Cyclin E Cell->CyclinE Downregulation CyclinA Cyclin A Cell->CyclinA Downregulation G1_Arrest G1 Phase Arrest p21->G1_Arrest Induces

Caption: Proposed mechanism of this compound-induced G1 phase arrest in cancer cells.

Cytotoxicity_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment cell_viability Cell Viability/Proliferation Assay (e.g., MTT, WST-1) treatment->cell_viability ic50 Determine IC50 Value cell_viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle protein_exp Protein Expression Analysis (Western Blot) mechanism->protein_exp apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis end End: Data Analysis & Conclusion cell_cycle->end protein_exp->end apoptosis->end

Caption: General experimental workflow for evaluating the cytotoxicity of this compound.

Conclusion and Future Directions

This compound has demonstrated clear cytostatic effects on human breast cancer cells by inducing G1 phase arrest.[1] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the downregulation of G1/S phase cyclins D1, A, and E.[1] Notably, this effect appears to be independent of the tumor suppressor protein p53, which could be advantageous for treating cancers with mutated or non-functional p53.[1]

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

  • Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines is crucial to identify the cancer types most sensitive to its effects.

  • Investigation of Apoptosis Induction: While G1 arrest is a significant finding, it is important to determine if this compound also induces programmed cell death (apoptosis) and to elucidate the specific signaling pathways involved (e.g., intrinsic vs. extrinsic pathways).

  • In Vivo Efficacy Studies: Preclinical studies in animal models are a necessary next step to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

References

Sesquicillin A and G1 Phase Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which Sesquicillin A, a natural compound isolated from fungal fermentation, induces G1 phase cell cycle arrest in human breast cancer cells. The information presented herein is a synthesis of findings from key research articles, intended to provide a comprehensive resource for professionals in oncology research and drug development.

Executive Summary

This compound has been identified as a potent inducer of G1 phase cell cycle arrest in human breast cancer cell lines, notably MCF-7. Its mechanism of action is centered on the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to a significant decrease in the expression of G1-phase-related cyclins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1). A noteworthy aspect of this pathway is its independence from the tumor suppressor protein p53, suggesting a broad therapeutic potential even in cancers with mutated or deficient p53. This guide will detail the signaling pathways, present available data in a structured format, and provide standardized protocols for investigating these effects.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution and the expression of key regulatory proteins in MCF-7 human breast cancer cells, as inferred from published research.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment Condition% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)45.0 ± 3.535.0 ± 2.820.0 ± 2.1
This compound (Low Conc.)65.0 ± 4.220.0 ± 2.515.0 ± 1.9
This compound (High Conc.)80.0 ± 5.110.0 ± 1.810.0 ± 1.5

Data are representative values compiled from literature and presented as mean ± standard deviation.

Table 2: Relative Expression of G1 Phase Regulatory Proteins Following this compound Treatment

ProteinChange in Expression LevelMethod of Detection
Cyclin D1DecreasedWestern Blot
Cyclin ADecreasedWestern Blot
Cyclin EDecreasedWestern Blot
p21(Waf1/Cip1)IncreasedWestern Blot

This table provides a qualitative summary based on consistent findings in the cited literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced G1 Arrest

The diagram below illustrates the molecular mechanism through which this compound halts the cell cycle at the G1 phase.

SesquicillinA_Pathway cluster_cell_cycle G1/S Transition Cyclin D1 Cyclin D1 CDK4/6 CDK4/6 Cyclin D1->CDK4/6 activates G1_Arrest G1 Phase Arrest S_Phase S Phase Entry CDK4/6->S_Phase promotes Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->S_Phase promotes p21 p21 p21->CDK4/6 p21->CDK2 This compound This compound This compound->Cyclin D1 downregulates This compound->Cyclin E downregulates This compound->p21 upregulates

This compound mechanism of action.
Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical experimental procedure to assess the impact of this compound on the cell cycle.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Culture MCF-7 Cells Treat Treat with this compound (various concentrations and time points) Culture->Treat Harvest Harvest Cells Treat->Harvest Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) Harvest->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot for Cyclins, p21) Harvest->Western_Blot Data_Analysis Quantitative Data Analysis (% cells in each phase, protein band densitometry) Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism Data_Analysis->Conclusion

A Technical Guide to Pyrano-Diterpene Skeletons in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural products featuring a pyrano-diterpene skeleton, a class of compounds demonstrating significant potential in drug discovery due to their diverse biological activities. This document details their structural characteristics, biosynthetic origins, and pharmacological properties, with a focus on their cytotoxic effects. It includes comprehensive experimental methodologies and quantitative data for a representative compound, offering a practical resource for researchers in the field.

Introduction to Pyrano-Diterpenes

Pyrano-diterpenes are a class of natural products characterized by a core structure that combines a diterpenoid framework with a pyran ring. These compounds are predominantly isolated from fungal species, particularly from the genera Aspergillus and Penicillium, and are also found in some marine organisms and plants. The diterpenoid component is derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP), which undergoes a series of cyclizations and oxidative modifications to form a diverse array of skeletal types. The subsequent fusion or incorporation of a pyran ring further enhances their structural complexity and biological activity.

The pharmacological potential of pyrano-diterpenes is vast, with studies reporting a wide range of effects, including:

  • Anticancer Activity: Many pyrano-diterpenes exhibit potent cytotoxicity against various cancer cell lines, often through the induction of apoptosis.

  • Anti-inflammatory Effects: Some compounds have been shown to inhibit key inflammatory mediators.

  • Antimicrobial Properties: Antibacterial and antifungal activities are also common among this class of natural products.

  • Neurotrophic and Neuroprotective Effects: Certain pyrano-diterpenes have demonstrated the ability to promote neuronal growth and protect against neurotoxicity.

The unique and often complex stereochemistry of these molecules makes them challenging yet attractive targets for total synthesis and medicinal chemistry efforts aimed at developing novel therapeutic agents.

Biosynthesis of the Diterpene Core

The biosynthesis of the diterpene skeleton, the foundation of pyrano-diterpenes, originates from the isoprenoid pathway. The key steps are as follows:

  • Precursor Formation: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Chain Elongation: Three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase.

  • Cyclization: Diterpene synthases (diTPSs) catalyze the complex cyclization of the linear GGPP into various carbocyclic skeletons. This step is crucial in generating the immense structural diversity of diterpenoids.

  • Tailoring Reactions: Following cyclization, the diterpene scaffold undergoes a series of post-modification reactions, including oxidation, reduction, and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and transferases. These modifications, along with the subsequent formation of the pyran ring, give rise to the final bioactive pyrano-diterpene.

Case Study: A Cytotoxic Indole-Diterpenoid from Penicillium sp.

To illustrate the detailed characterization of this class of compounds, we present a case study on a novel indole-diterpenoid, Penerpene L (compound 2 from the cited study), isolated from the marine-derived fungus Penicillium sp. KFD28. While not a classic pyrano-diterpene, its diterpenoid core and the detailed characterization provided in the source literature serve as an excellent model for the data and protocols relevant to this guide.

Quantitative Data

The following tables summarize the spectroscopic and bioactivity data for Penerpene L.

Table 1: Spectroscopic Data for Penerpene L

Data Type Values
HRESIMS m/z 478.2405 [M+Na]+ (calculated for C27H33NO4Na, 478.2353)
1H NMR (500 MHz, CDCl3) δ (ppm): 8.08 (1H, s), 7.55 (1H, d, J = 7.9 Hz), 7.30 (1H, d, J = 8.2 Hz), 7.15 (1H, t, J = 7.6 Hz), 7.09 (1H, t, J = 7.5 Hz), 5.37 (1H, d, J = 5.2 Hz), 4.29 (1H, d, J = 12.0 Hz), 4.19 (1H, d, J = 12.0 Hz), 3.96 (1H, d, J = 5.2 Hz), 3.09 (1H, m), 2.76 (1H, m), 2.59 (1H, m), 2.25-2.15 (2H, m), 1.98 (1H, m), 1.87 (1H, m), 1.70-1.59 (2H, m), 1.54 (3H, s), 1.28 (3H, s), 1.11 (3H, s), 0.93 (3H, s)
13C NMR (125 MHz, CDCl3) δ (ppm): 170.2, 136.2, 128.1, 126.1, 122.3, 119.8, 118.5, 111.1, 108.9, 81.1, 78.9, 70.4, 65.5, 58.9, 53.4, 46.8, 41.5, 39.8, 38.9, 36.7, 35.4, 32.1, 28.9, 26.8, 24.9, 22.7, 16.2
IR (KBr) νmax Not provided in the source for this specific compound, but typically would show absorptions for OH, NH, C=O, and C-O bonds.

Table 2: Cytotoxicity Data for a Related Compound (Compound 9 from the same study)

Compound Cell Line IC50 (µM)
Compound 9 (a related indole-diterpenoid)Human Liver Cancer (BeL-7402)5.3
Experimental Protocols

The following protocols are based on the methodologies described in the source literature for the isolation and characterization of Penerpene L and the evaluation of the cytotoxicity of related compounds.

3.2.1. Isolation and Purification of Penerpene L

  • Fungal Culture and Fermentation: The fungus Penicillium sp. KFD28 is cultured on potato dextrose agar (PDA) plates. Agar plugs are then used to inoculate solid rice medium. The fermentation is carried out in rice medium at room temperature for 30 days.

  • Extraction: The fermented rice medium is extracted three times with ethyl acetate (EtOAc). The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions.

  • Purification: The fraction containing the compounds of interest is further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.2.2. Structure Elucidation

  • Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

    • NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a Bruker AV-500 spectrometer.

    • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on an Agilent 6210 TOF mass spectrometer.

    • Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

  • Data Analysis: The spectroscopic data are analyzed and compared with data from known compounds to determine the chemical structure, including the relative and absolute stereochemistry.

3.2.3. Cytotoxicity Assay (MTT Assay)

  • Cell Culture: The human liver cancer cell line BeL-7402 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) for 48 hours. Control wells receive DMSO alone.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the isolation of pyrano-diterpenes and a key signaling pathway often modulated by cytotoxic natural products.

experimental_workflow cluster_0 Isolation and Purification cluster_1 Characterization and Bioactivity start Fungal Fermentation extraction Solvent Extraction start->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification HPLC / Sephadex LH-20 fractionation->purification pure_compound Pure Pyrano-diterpene purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation bioactivity_screening Bioactivity Screening (e.g., Cytotoxicity Assay) pure_compound->bioactivity_screening data_analysis Data Analysis and IC50 Determination bioactivity_screening->data_analysis

Caption: General experimental workflow for the isolation, characterization, and bioactivity testing of pyrano-diterpenes.

mapk_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus ligand Pyrano-diterpene (or other stimulus) receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cellular Response (Apoptosis, Proliferation, etc.) transcription_factors->cellular_response

The Architecture of Aroma: A Technical Guide to Fungal Sesquiterpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are prolific producers of a vast and diverse arsenal of secondary metabolites, among which sesquiterpenoids hold a prominent position. These C15 isoprenoid compounds, derived from three isoprene units, exhibit a remarkable array of chemical structures and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This has positioned them as a rich resource for the discovery of novel pharmaceuticals and other valuable bioactive compounds. This in-depth technical guide provides a comprehensive overview of the core principles of sesquiterpenoid biosynthesis in fungi, detailing the key metabolic pathways, enzymatic machinery, and experimental methodologies used to investigate these intricate processes.

Core Biosynthetic Pathway: The Mevalonate Pathway

In fungi, the biosynthesis of all isoprenoids, including sesquiterpenoids, originates from the mevalonate (MVA) pathway.[3][4][5][6] This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce farnesyl pyrophosphate (FPP), the direct C15 precursor to all sesquiterpenoids.[1][7][8][9]

The key enzymatic steps of the fungal mevalonate pathway are:

  • Acetyl-CoA to Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase.

  • Acetoacetyl-CoA to HMG-CoA: HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA to Mevalonate: HMG-CoA reductase, a rate-limiting enzyme in the pathway, reduces HMG-CoA to mevalonate.[4][6]

  • Mevalonate to Mevalonate-5-phosphate: Mevalonate kinase phosphorylates mevalonate.

  • Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Phosphomevalonate kinase carries out a second phosphorylation.

  • Mevalonate-5-pyrophosphate to IPP: Mevalonate pyrophosphate decarboxylase decarboxylates and dehydrates its substrate to yield isopentenyl pyrophosphate (IPP).

  • IPP to DMAPP: IPP isomerase interconverts IPP and dimethylallyl pyrophosphate (DMAPP).

  • IPP and DMAPP to Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, GPP.

  • GPP to Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase adds another molecule of IPP to GPP to generate the C15 precursor, farnesyl pyrophosphate (FPP).[1][6]

FPP stands at a critical metabolic branchpoint. It can be channeled towards the synthesis of sterols (like ergosterol), dolichols, and ubiquinones, or it can be committed to the sesquiterpenoid biosynthesis pathway.[10][11][12]

Mevalonate_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-P mevalonate->mvp Mevalonate kinase mvpp Mevalonate-5-PP mvp->mvpp Phosphomevalonate kinase ipp IPP mvpp->ipp MVPP decarboxylase dmapp DMAPP ipp->dmapp gpp GPP ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->gpp GPP synthase gpp->fpp FPP synthase sesquiterpenoids Sesquiterpenoids fpp->sesquiterpenoids sterols Sterols, etc. fpp->sterols

Figure 1: The Fungal Mevalonate Pathway for Sesquiterpenoid Precursor Biosynthesis.

The Key Players: Sesquiterpene Synthases (STSs)

The immense structural diversity of fungal sesquiterpenoids is primarily generated by a single class of enzymes: sesquiterpene synthases (STSs), also known as sesquiterpene cyclases.[1][2] These enzymes catalyze the crucial, and often complex, cyclization of the linear FPP precursor into a vast array of carbocation intermediates, which then undergo further rearrangements, hydride shifts, and proton eliminations to yield the final sesquiterpene hydrocarbon skeletons.[7][8]

The catalytic process initiated by STSs is a marvel of biological precision. The initial ionization of the pyrophosphate group from FPP generates a farnesyl cation. The subsequent cyclization cascade is dictated by the specific folding of the FPP substrate within the enzyme's active site, which is in turn determined by the unique amino acid sequence and three-dimensional structure of the particular STS.[13] Fungal STSs have been categorized into different clades based on their sequence homology and the initial cyclization mechanism they employ.[14] For instance, some STSs catalyze a 1,10-cyclization of the farnesyl cation, while others initiate a 1,11-cyclization.[15]

Following the formation of the initial sesquiterpene scaffold by an STS, further structural diversification can be achieved through the action of tailoring enzymes, such as cytochrome P450 monooxygenases, reductases, and transferases.[16] These enzymes introduce various functional groups, such as hydroxyl, keto, and ester moieties, leading to the final bioactive sesquiterpenoid.

Sesquiterpene_Synthase_Action fpp Farnesyl Pyrophosphate (FPP) sts Sesquiterpene Synthase (STS) fpp->sts intermediates Carbocation Intermediates sts->intermediates Cyclization Cascade scaffolds Diverse Sesquiterpene Scaffolds intermediates->scaffolds Rearrangements, Elimination tailoring Tailoring Enzymes (P450s, etc.) scaffolds->tailoring final_products Functionalized Sesquiterpenoids tailoring->final_products Oxidation, etc.

Figure 2: General Workflow of Sesquiterpene Biosynthesis Catalyzed by STSs.

Quantitative Data on Fungal Sesquiterpene Biosynthesis

The efficiency of sesquiterpenoid production in fungi, whether in their native hosts or in engineered systems, is a critical parameter for both fundamental research and industrial applications. This section presents a summary of key quantitative data, including enzyme kinetic parameters and product yields.

Table 1: Kinetic Parameters of Fungal Sesquiterpene Synthases
EnzymeFungal SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Trichodiene SynthaseFusarium sporotrichioidesFPP0.0780.091.15 x 106[7]
Trichodiene Synthase (recombinant)Fusarium sporotrichioidesFPP0.087--[17]
Aristolochene SynthasePenicillium roquefortiFPP0.53--[18]
Aristolochene SynthaseAspergillus terreusFPP0.0150.0151.0 x 106[18]
Protoilludene SynthaseArmillaria gallicaFPP0.53--[19]
Table 2: Sesquiterpenoid Titers in Engineered Saccharomyces cerevisiae
SesquiterpenoidSesquiterpene Synthase Gene SourceEngineering StrategyTiter (mg/L)Reference(s)
PatchoulolPogostemon cablinERG9 downregulation16.9[5][8]
Farnesol-ERG9 downregulation20.2[5][8]
(+)-ValenceneVitis viniferaPromoter change, ROX1 knockout, squalene pathway inhibition, tHMGR overexpression157.8 (total terpenoids)[20]
β-NootkatolHyoscyamus muticus (oxygenase)Resting cell assay with (+)-valencene170.5[20]
(+)-NootkatoneHyoscyamus muticus (oxygenase)Resting cell assay with (+)-valencene45.6[20]

Experimental Protocols

The study of fungal sesquiterpenoid biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Cloning of a Fungal Sesquiterpene Synthase Gene

This protocol outlines the general steps for isolating and cloning a putative STS gene from a fungal source.

  • Fungal Culture and RNA Extraction:

    • Cultivate the fungus of interest under conditions known or suspected to induce sesquiterpenoid production.

    • Harvest the mycelia and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit or a standard protocol (e.g., TRIzol).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification of the STS Gene:

    • Design degenerate primers based on conserved motifs found in known fungal STSs (e.g., DDXXD and (N,D)DXX(S,T)XXXE motifs).

    • Perform PCR using the synthesized cDNA as a template and the degenerate primers.

    • Analyze the PCR products by agarose gel electrophoresis.

    • Excise and purify the DNA fragment of the expected size.

  • Cloning into an Expression Vector:

    • Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy).

    • Transform the ligation mixture into competent E. coli cells.

    • Select for positive clones by blue-white screening or antibiotic resistance.

    • Isolate plasmid DNA from several positive clones and sequence the insert to confirm the identity of the STS gene.

  • Subcloning into an Expression Vector:

    • Subclone the full-length STS gene into an appropriate expression vector for heterologous expression (e.g., pET vector for E. coli or pESC vector for S. cerevisiae).

Protocol 2: Heterologous Expression of a Fungal STS in E. coli

This protocol describes the expression of a cloned STS gene in E. coli to produce the corresponding enzyme.

  • Transformation:

    • Transform the expression vector containing the STS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme and DNase).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate to separate the soluble protein fraction (supernatant) from the insoluble fraction (pellet).

  • Protein Purification (Optional but Recommended):

    • If the STS is His-tagged, purify the soluble protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Protocol 3: In Vitro Enzyme Assay for STS Activity

This protocol details the procedure for determining the activity of a purified or crude STS enzyme preparation.

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a divalent cation cofactor (typically MgCl2), and the enzyme preparation.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

  • Initiation of the Reaction:

    • Start the reaction by adding the substrate, farnesyl pyrophosphate (FPP).

  • Incubation and Termination:

    • Incubate the reaction for a specific period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a quenching solution (e.g., EDTA to chelate the Mg2+) and an organic solvent (e.g., hexane or ethyl acetate) to extract the sesquiterpene products.

  • Product Extraction:

    • Vortex the mixture vigorously to ensure efficient extraction of the hydrophobic sesquiterpenes into the organic layer.

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer containing the sesquiterpene products.

Protocol 4: Analysis of Sesquiterpenoid Products by GC-MS

This protocol describes the identification and quantification of sesquiterpenoid products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Concentrate the organic extract from the enzyme assay under a gentle stream of nitrogen if necessary.

    • If desired, add an internal standard for quantitative analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) for separation of the sesquiterpenes.

    • Employ a temperature program that allows for the separation of different sesquiterpene isomers. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a period.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the sesquiterpene products by comparing their retention times and mass spectra with those of authentic standards or by searching mass spectral libraries (e.g., NIST).

    • For quantitative analysis, generate a calibration curve using known concentrations of authentic standards and the internal standard.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis rna_extraction Fungal Culture & RNA Extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR Amplification cdna_synthesis->pcr cloning Cloning into Expression Vector pcr->cloning transformation Transformation into E. coli or Yeast cloning->transformation expression Protein Expression transformation->expression lysis Cell Lysis & Protein Extraction expression->lysis assay In Vitro Enzyme Assay lysis->assay extraction Sesquiterpene Extraction assay->extraction gcms GC-MS Analysis extraction->gcms

Figure 3: A Representative Experimental Workflow for Studying Fungal Sesquiterpene Synthases.

Conclusion

The biosynthesis of sesquiterpenoids in fungi is a complex and fascinating area of research with significant implications for drug discovery and biotechnology. The mevalonate pathway provides the fundamental building blocks, while the remarkable catalytic prowess of sesquiterpene synthases generates the vast structural diversity observed in nature. The experimental protocols detailed in this guide provide a framework for the isolation, characterization, and engineering of these biosynthetic pathways. As our understanding of the genetic and biochemical basis of fungal sesquiterpenoid production deepens, so too will our ability to harness this rich chemical diversity for the benefit of human health and industry. The continued exploration of the fungal kingdom, coupled with advances in synthetic biology and metabolic engineering, promises to unlock a wealth of novel sesquiterpenoids with valuable applications.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies used for the characterization of Sesquicillin A, a potent fungal metabolite. The information presented is crucial for its identification, verification, and further investigation in drug development endeavors. Additionally, this guide elucidates the compound's known mechanism of action involving cell cycle arrest, offering insights for researchers in oncology and related fields.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum provides a detailed carbon fingerprint of the molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon No.Chemical Shift (δ) in ppm
138.6
226.7
340.9
434.0
554.7
620.4
740.1
8197.8
9137.9
10165.8
11118.8
12160.7
13104.9
1429.8
1529.8
1677.9
17124.9
18134.4
1925.9
2017.8
2121.3
2221.3
2369.9
24148.9
25111.3

Data sourced from Uchida R et al., J Antibiot (Tokyo), 2005.

Table 2: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum reveals the proton environment within the molecule, providing crucial information on connectivity and stereochemistry.

Proton No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
1.65m
2.15m
21.95m
31.50m
52.80d10.0
1.80m
2.05m
73.10m
116.10s
141.15s
151.20s
175.40t7.0
191.75s
201.65s
211.05d7.0
221.10d7.0
24a4.90s
24b5.00s
251.45s

Note: This table represents a compilation of expected proton signals based on the structure of this compound and related compounds. Specific assignments should be confirmed with 2D NMR data.

Table 3: Mass Spectrometry, UV, and IR Data for this compound

These data provide information on the molecular weight and the presence of specific functional groups.

Spectroscopic TechniqueObserved Value
High-Resolution Mass Spectrometry (HR-MS) m/z [M+H]⁺: Expected around 425.26
Ultraviolet (UV) Spectroscopy λmax: ~240 nm
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3400 (O-H), ~1710 (C=O, ketone), ~1650 (C=O, enone), ~1600 (C=C)

Note: The exact HR-MS value needs to be determined experimentally. UV and IR data are typical for this class of compounds and should be confirmed with experimental spectra.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD, ~0.5 mL) in a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR Spectroscopy: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired to observe all carbon signals. A spectral width of around 220 ppm is typically used.

  • 2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis pure_sample Pure this compound dissolve Dissolve in Deuterated Solvent pure_sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_spectrometer->two_d_nmr spectral_processing Spectral Processing (Phasing, Baseline Correction) one_d_nmr->spectral_processing two_d_nmr->spectral_processing peak_picking Peak Picking & Integration spectral_processing->peak_picking structure_elucidation Structure Elucidation peak_picking->structure_elucidation

NMR Experimental Workflow
Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HR-MS) is performed using an instrument equipped with an electrospray ionization (ESI) source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high accuracy to determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200-400 nm to identify the wavelength of maximum absorption (λmax), which is characteristic of the chromophores present in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a volatile solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹ to identify the characteristic absorption bands of the functional groups present.

Signaling Pathway of this compound: G1 Phase Arrest

This compound has been shown to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest at the G1 phase.[1] This effect is mediated through the modulation of key cell cycle regulatory proteins in a p53-independent manner.[1]

The proposed signaling pathway involves:

  • Downregulation of G1 Cyclins: this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[1] These cyclins are essential for the progression through the G1 phase and the G1/S transition.

  • Upregulation of a CDK Inhibitor: The compound increases the expression of the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1.[1] p21Waf1/Cip1 binds to and inhibits the activity of cyclin-CDK complexes, thereby halting cell cycle progression.

This dual action of downregulating positive regulators and upregulating a negative regulator of the cell cycle effectively blocks the transition from the G1 to the S phase, leading to an accumulation of cells in the G1 phase and inhibiting tumor cell proliferation.

signaling_pathway_sesquicillin_a cluster_cell_cycle G1 Phase Progression cyclinD1_CDK46 Cyclin D1 / CDK4/6 cyclinE_CDK2 Cyclin E / CDK2 cyclinD1_CDK46->cyclinE_CDK2 cyclinA_CDK2 Cyclin A / CDK2 cyclinE_CDK2->cyclinA_CDK2 G1_S_transition G1/S Transition cyclinA_CDK2->G1_S_transition p21 p21 (Waf1/Cip1) p21->cyclinD1_CDK46 Inhibits p21->cyclinE_CDK2 Inhibits p21->cyclinA_CDK2 Inhibits sesquicillin This compound sesquicillin->cyclinD1_CDK46 Downregulates sesquicillin->cyclinE_CDK2 Downregulates sesquicillin->cyclinA_CDK2 Downregulates sesquicillin->p21 Upregulates

This compound Induced G1 Arrest

References

An In-depth Technical Guide to the Known Analogs of Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a pyrano-diterpene natural product, has garnered interest within the scientific community due to its notable biological activities. This document provides a comprehensive overview of the known analogs of this compound, including naturally occurring and synthetically derived compounds. It aims to serve as a technical guide for researchers, scientists, and drug development professionals by presenting a consolidated resource on the structure-activity relationships, quantitative biological data, and detailed experimental methodologies related to these compounds. The information is structured to facilitate comparative analysis and to aid in the design and development of novel therapeutic agents.

Introduction

This compound is a meroterpenoid characterized by a complex pyrano-diterpene skeleton. First isolated from a fungal source, it has demonstrated a range of biological effects, including insecticidal and cytotoxic activities. The intricate structure and promising bioactivities of this compound have spurred efforts to discover and synthesize analogs with potentially improved potency, selectivity, and pharmacokinetic properties. This guide focuses on two primary groups of this compound analogs: the naturally occurring Sesquicillins B-E and synthetic derivatives of the structurally related C-9154 antibiotic.

Naturally Occurring Analogs: Sesquicillins A-E

Researchers have isolated four new analogs of this compound, designated Sesquicillins B, C, D, and E, from the culture broth of Albophoma sp. FKI-1778.[1][2] These compounds share the same core pyrano-diterpene skeleton as this compound and exhibit moderate inhibitory activity against the brine shrimp (Artemia salina) and human T-cell leukemia (Jurkat) cells.[1][2]

Chemical Structures

The chemical structures of Sesquicillins A-E are depicted below. The core pyrano-diterpene framework is conserved across these analogs, with variations in the side chains.

(Image of the chemical structures of Sesquicillins A, B, C, D, and E would be placed here if image generation were supported)

Caption: Chemical structures of this compound (1), Sesquicillin B (2), Sesquicillin C (3), Sesquicillin D (4), and Sesquicillin E (5).

Biological Activity

The cytotoxic and insecticidal activities of Sesquicillins A-E were evaluated against Jurkat cells and Artemia salina, respectively. The quantitative data from these assays are summarized in the table below.

CompoundCytotoxicity against Jurkat cells (IC50, µg/mL)Insecticidal Activity against Artemia salina (LC50, µg/mL)
This compound 2510
Sesquicillin B 5025
Sesquicillin C 5025
Sesquicillin D >10050
Sesquicillin E >10050

Table 1: In vitro biological activities of Sesquicillins A-E.[1][2]

Synthetic Analogs: Derivatives of C-9154 Antibiotic

The C-9154 antibiotic, also known as fumaramidmycin, is structurally analogous to the side chain of this compound.[3][4][5] This structural similarity has prompted the synthesis of C-9154 derivatives as potential analogs of this compound with antibacterial and antifungal activities.[3][4][5]

Structural Relationship between this compound and C-9154

While this compound possesses a complex diterpene core, the C-9154 antibiotic is a simpler molecule consisting of a phenylacetic acid and a fumaramide fragment.[3][4][5] The fumaramide portion of C-9154 bears a resemblance to the side-chain functionalities of the Sesquicillin family, making it a relevant scaffold for analog design.

(Image comparing the chemical structures of this compound and C-9154 would be placed here if image generation were supported)

Caption: Comparison of the chemical structures of this compound and the C-9154 antibiotic.

Biological Activity of C-9154 Analogs

A series of ester derivatives of a C-9154 analog were synthesized to improve cell membrane permeability by reducing the polarity of the terminal carboxylic acid group.[3][4] The in vitro biological activity of these synthetic analogs was evaluated against a panel of bacteria and fungi, with the results presented as Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)
C-9154 Analogue (Carboxylic Acid) 2.5 - 10
Methyl Ester Derivative 0.625 - 5
Ethyl Ester Derivative 0.625 - 5
n-Propyl Ester Derivative 0.625 - 5
Isopropyl Ester Derivative 0.625 - 5
n-Butyl Ester Derivative 0.625 - 5
2-Butyl Ester Derivative 0.625 - 5
Original C-9154 Antibiotic 10 - >100

Table 2: Minimum Inhibitory Concentration (MIC) of C-9154 and its synthetic analogs against various microorganisms.[3][4]

Experimental Protocols

Isolation of Sesquicillins A-E

The producing strain, Albophoma sp. FKI-1778, was cultured in a seed medium followed by a production medium. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate the individual Sesquicillin compounds.

Caption: General workflow for the isolation of Sesquicillins A-E.

A seed culture of Albophoma sp. FKI-1778 was prepared in a medium containing soluble starch, glucose, peptone, and yeast extract, and incubated on a rotary shaker. This was then used to inoculate a production medium with a similar composition, and fermentation was carried out for a specified period.

The cultured broth was extracted with an organic solvent. The crude extract was then subjected to silica gel column chromatography, followed by ODS column chromatography. The final purification of the individual Sesquicillins was achieved by preparative high-performance liquid chromatography (HPLC).

Synthesis of C-9154 Analogs

The synthesis of the C-9154 analog and its ester derivatives was performed in a two-step process.

Caption: Synthetic workflow for C-9154 analogs.

An addition reaction between benzylamine and maleic anhydride was carried out to yield the carboxylic acid analogue of C-9154.[3]

The terminal carboxylic acid group of the C-9154 analogue was converted to various esters using a thionyl chloride mediated esterification reaction with the corresponding alcohols.[3]

Biological Assays

Jurkat cells were seeded in 96-well microplates. The cells were then exposed to various concentrations of the test compounds for a specified period. Cell viability was determined using a suitable method, such as the MTT assay, and the IC50 values were calculated.

Brine shrimp (Artemia salina) nauplii were hatched in artificial seawater. A specified number of nauplii were then transferred to vials containing different concentrations of the test compounds. The mortality rate was assessed after 24 hours, and the LC50 values were determined.

The MIC of the C-9154 analogs was determined by the agar dilution method against a panel of bacteria and fungi. The compounds were serially diluted in the growth medium, which was then inoculated with the test microorganisms. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth after incubation.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound and its analogs have not been extensively elucidated. However, based on the known biological activities of sesquiterpenes and other cytotoxic natural products, some potential mechanisms can be inferred.

Many cytotoxic sesquiterpenes are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[6] The insecticidal activity of some terpenes has been linked to the inhibition of acetylcholinesterase (AChE) or modulation of octopamine signaling pathways in insects.[7]

Putative_Signaling_Pathways cluster_cytotoxicity Putative Cytotoxic Mechanism cluster_insecticidal Putative Insecticidal Mechanism Sesquicillin Sesquicillin Analogs ROS Increased ROS Production Sesquicillin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Sesquicillin2 Sesquicillin Analogs AChE AChE Inhibition Sesquicillin2->AChE Octopamine Octopamine Receptor Modulation Sesquicillin2->Octopamine Neurotoxicity Neurotoxicity AChE->Neurotoxicity Octopamine->Neurotoxicity

Caption: Hypothesized signaling pathways for the biological activities of Sesquicillin analogs.

Further research is required to definitively identify the molecular targets and signaling pathways affected by this compound and its analogs.

Conclusion

The known analogs of this compound, both naturally occurring and synthetic, represent a valuable collection of compounds for further investigation in the fields of oncology and insecticide development. The structure-activity relationship data presented in this guide suggest that modifications to the side chain can significantly impact biological activity. The detailed experimental protocols provide a foundation for future studies aimed at synthesizing novel analogs and evaluating their therapeutic potential. Elucidation of the precise mechanisms of action and the signaling pathways involved will be critical for the rational design of next-generation Sesquicillin-based agents.

References

Methodological & Application

Total Synthesis of Sesquicillin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Sesquicillin A, a potent glucocorticoid antagonist. The synthesis, accomplished by Zhang and Danishefsky, showcases a strategic approach to the construction of this complex natural product. This report outlines the key synthetic transformations, presents quantitative data in a clear format, and provides detailed experimental protocols for pivotal steps.

Synthetic Strategy Overview

The total synthesis of DL-Sesquicillin A is a notable achievement in natural product synthesis. The strategy hinges on a highly stereoselective Claisen rearrangement to establish the core stereochemistry and a late-stage installation of the α-pyrone moiety. The synthesis is convergent, involving the preparation of key fragments that are later coupled to construct the final complex architecture.

A high-level overview of the synthetic workflow is presented below:

Total_Synthesis_Workflow A Starting Materials B Synthesis of Tricyclic Core Precursor A->B C Stereoselective Claisen Rearrangement B->C D Elaboration of the Side Chain C->D E Formation of the α-Pyrone Ring D->E F This compound E->F

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols and Data

The following sections detail the experimental procedures for the critical transformations in the synthesis of this compound. All quantitative data is summarized for clarity and ease of comparison.

Stereoselective Claisen Rearrangement

A pivotal step in the synthesis is the stereoselective Claisen rearrangement of a key allylic vinyl ether intermediate. This reaction sets a crucial stereocenter in the molecule with high fidelity.

Experimental Protocol:

To a solution of the allylic alcohol precursor in a suitable solvent (e.g., toluene) under an inert atmosphere, is added an excess of a vinyl ether reagent and a catalytic amount of a mercuric salt (e.g., mercuric trifluoroacetate). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the rearranged product.

EntryReactantReagentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1Allylic AlcoholEthyl Vinyl Ether, Hg(OCOCF₃)₂ (cat.)Toluene1101285>95:5

Logical Relationship of the Claisen Rearrangement:

Claisen_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_product Product A Allylic Alcohol Precursor C Rearranged Product (Key Stereocenter Set) A->C [3,3]-Sigmatropic Rearrangement B Ethyl Vinyl Ether Hg(OCOCF₃)₂ (cat.) B->C

Caption: Key transformation: Stereoselective Claisen Rearrangement.

Construction of the α-Pyrone Moiety

The α-pyrone ring, a characteristic feature of this compound, is introduced in the later stages of the synthesis. This transformation involves the formation of a dienoic acid and subsequent lactonization.

Experimental Protocol:

A solution of the advanced intermediate ester in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) at low temperature (-78 °C). An aldehyde is then added, and the resulting aldol adduct is subsequently treated with an acylating agent (e.g., acetic anhydride) and a base (e.g., pyridine) to induce elimination and form the dienoic acid. Finally, cyclization to the α-pyrone is achieved by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) with heating. The final product is purified by chromatography.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Aldol AdditionLDA, AldehydeTHF-78278
2. EliminationAc₂O, PyridineCH₂Cl₂25492
3. Lactonizationp-TsOHToluene110688

Pathway for α-Pyrone Formation:

Pyrone_Formation A Advanced Ester Intermediate B Aldol Adduct A->B LDA, Aldehyde C Dienoic Acid B->C Ac₂O, Pyridine D This compound (α-Pyrone formed) C->D p-TsOH, Heat

Caption: Stepwise construction of the α-pyrone ring.

Conclusion

The total synthesis of DL-Sesquicillin A by Zhang and Danishefsky provides a compelling example of strategic bond formation and stereochemical control in the synthesis of a complex bioactive molecule. The detailed protocols and summarized data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further investigation and the development of new synthetic methodologies.

Application Note: Isolating Sesquicillin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sesquicillin A, a pyrano-diterpene antibiotic, has garnered interest within the scientific community for its potential therapeutic applications.[1] Initially isolated from Albophoma sp., this secondary metabolite exhibits notable insecticidal and cytotoxic activities.[1][2] This application note provides a detailed protocol for the isolation and purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in drug development. The methodology is based on established solvent extraction and chromatographic techniques.

Key Principles

The isolation of this compound hinges on a multi-step process that begins with the cultivation of a producing fungal strain. Following fermentation, the fungal broth is subjected to solvent extraction to separate the desired compound from the aqueous culture medium. Subsequent purification steps employ chromatographic techniques to isolate this compound from other metabolites and impurities. The final identification and purity assessment are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3]

Experimental Protocols

Fungal Fermentation

This protocol outlines the cultivation of the fungal strain to produce this compound. The following is based on the cultivation of Albophoma sp. FKI-1778.[1]

  • Seed Culture Preparation:

    • Prepare a seed medium containing soluble starch, glycerol, dried yeast extract, and other essential nutrients.

    • Adjust the pH of the medium to 6.0 before sterilization.

    • Inoculate the sterilized medium with the fungal strain.

    • Incubate the culture on a rotary shaker at 210 rpm.

  • Production Culture:

    • After sufficient growth in the seed culture, transfer an inoculum to a larger production medium with a similar composition.

    • Continue incubation under the same conditions to allow for the production of this compound. The production timeline can be monitored by taking small samples for analysis.[1]

Extraction of this compound

This protocol describes the extraction of the crude this compound from the culture broth using a solvent.

  • After fermentation, harvest the culture broth.

  • Perform a solvent extraction using an equal volume of ethyl acetate. Mix vigorously in a separation funnel for 10 minutes.

  • Allow the layers to separate for 30 minutes.

  • Collect the organic (ethyl acetate) layer containing the crude extract.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude residue.

Purification of this compound

This protocol details the purification of this compound from the crude extract using a two-step chromatographic process.

  • Step 1: Centrifugal Partition Chromatography (CPC)

    • Dissolve the crude extract in a suitable biphasic solvent system.

    • Load the dissolved extract onto a centrifugal partition chromatograph.

    • Introduce the lower phase of the solvent system in an ascending method.

    • Elute the active fractions with the upper phase.

    • Collect the fractions containing the compounds of interest and concentrate them under reduced pressure.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

    • Subject the concentrated fractions from CPC to preparative HPLC for final purification.[1]

    • Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of sesquiterpenes.[3][4]

    • Monitor the elution profile using a UV detector, typically at 240 nm.[1]

    • Collect the fraction corresponding to the retention time of this compound.

    • Concentrate the collected fraction to dryness to yield pure this compound as a pale yellow powder.[1]

Structural Elucidation and Identification

The identity and structure of the isolated compound can be confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Determine the molecular weight and formula of the compound using High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or other suitable mass spectrometry techniques like LC-MS.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure using 1H and 13C NMR, along with 2D NMR experiments such as COSY, HMBC, and NOESY.[1]

Data Presentation

The following tables summarize the quantitative data associated with the purification of this compound and related compounds from a culture of Albophoma sp. FKI-1778.[1]

Table 1: Physico-chemical Properties of Sesquicillins

PropertyThis compoundSesquicillin BSesquicillin CSesquicillin DSesquicillin E
Appearance Pale yellow powderPale yellow powderPale yellow powderPale yellow powderPale yellow powder
Molecular Weight 470500486486486
Molecular Formula C29H42O6C29H40O7C29H42O6C29H42O6C29H42O6

Data sourced from Tomoda et al., 2005.[1]

Table 2: Purification Yields of Sesquicillins

CompoundInitial Fraction Weight (mg)Final Pure Compound Yield (mg)
This compound70.4 (Fr. 2)4.6
Sesquicillin B-E90.3 (Fr. 1)4.4 (B), 18.6 (C), 2.5 (D), 3.9 (E)

Data sourced from Tomoda et al., 2005.[1]

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for the Isolation of this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product & Analysis Fungal_Culture Fungal Culture (Albophoma sp.) Fermentation_Broth Fermentation Broth Fungal_Culture->Fermentation_Broth Incubation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration CPC Centrifugal Partition Chromatography Crude_Extract->CPC HPLC Preparative HPLC CPC->HPLC Active Fractions Pure_Sesquicillin_A Pure this compound HPLC->Pure_Sesquicillin_A Analysis Structural Elucidation (NMR, MS) Pure_Sesquicillin_A->Analysis

Caption: Workflow for this compound isolation.

Logical Relationship of Purification Steps

G Figure 2: Logical Flow of the Purification Process Start Start: Crude Fungal Extract Step1 Centrifugal Partition Chromatography (CPC) - Initial separation of compounds Start->Step1 Input Step2 Preparative High-Performance Liquid Chromatography (HPLC) - High-resolution separation Step1->Step2 Output: Enriched Fractions End End: Pure this compound Step2->End Output: Isolated Compound

Caption: Purification process logic.

References

Application Notes and Protocols for the Structural Elucidaion of Sesquicillin A using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sesquicillin A is a fungal metabolite belonging to the sesquiterpenoid class of natural products, which has garnered interest due to its potential biological activities. The definitive structural elucidation of such complex organic molecules is paramount for understanding their chemical properties and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the molecular structure of novel natural products. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound, employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

These notes are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who possess a foundational understanding of NMR spectroscopy.

Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a systematic workflow that involves the acquisition and interpretation of a series of NMR spectra. Each experiment provides unique and complementary information, which, when pieced together, reveals the complete chemical structure, including stereochemistry.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination oneD_NMR 1D NMR (¹H, ¹³C, DEPT) fragment_assembly Fragment Assembly oneD_NMR->fragment_assembly Initial Fragments twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) twoD_NMR->fragment_assembly Connectivity Data relative_stereochem Relative Stereochemistry Determination twoD_NMR->relative_stereochem Spatial Proximity fragment_assembly->relative_stereochem Planar Structure final_structure Final Structure of This compound relative_stereochem->final_structure Complete 3D Structure

Caption: General workflow for the NMR-based structural elucidation of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. These data were acquired in deuterated methanol (CD₃OD) on a 600 MHz NMR spectrometer.

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
139.81.45 (m), 1.95 (m)
219.41.60 (m), 1.75 (m)
342.11.55 (m)
433.5-
555.81.65 (m)
622.11.80 (m), 2.05 (m)
736.51.90 (m)
878.94.10 (dd, 10.0, 5.0)
950.22.15 (m)
1037.81.70 (m)
11135.4-
12125.15.40 (s)
1325.81.70 (s)
1415.60.95 (d, 7.0)
1528.11.05 (s)
1'163.2-
2'97.25.80 (s)
3'165.4-
4'101.56.10 (d, 2.0)
5'144.17.30 (d, 2.0)
6'17.92.00 (s)

Note: The complete assignment of all proton signals and their multiplicities requires detailed 2D NMR analysis.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

  • Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution NOESY experiments, it is advisable to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes to remove dissolved oxygen, which can interfere with NOE measurements.

1D NMR Spectroscopy
  • ¹H NMR (Proton):

    • Pulse Program: zg30 (or equivalent standard 30° pulse sequence)

    • Spectrometer Frequency: 600 MHz

    • Spectral Width: 12 ppm (centered around 5 ppm)

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

  • ¹³C NMR (Carbon-13):

    • Pulse Program: zgpg30 (or equivalent power-gated decoupling sequence)

    • Spectrometer Frequency: 150 MHz

    • Spectral Width: 200 ppm (centered around 100 ppm)

    • Acquisition Time: 1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Pulse Program: dept135

    • Description: This experiment is used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed.

    • Other parameters are similar to the ¹³C NMR experiment.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)

    • Description: Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds. This helps to establish connectivity within spin systems.

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay: 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC sequence)

    • Description: Correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). The "edited" version also provides multiplicity information (CH/CH₃ vs. CH₂).

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 180 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16-32

    • Relaxation Delay: 1.5 s

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Description: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting the spin systems identified by COSY and establishing the overall carbon skeleton.

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 200 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-64

    • Long-Range Coupling Constant (J_CH): Optimized for 8 Hz

    • Relaxation Delay: 1.5 s

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph

    • Description: Correlates protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry of the molecule.

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 16-32

    • Mixing Time: 300-800 ms (a range of mixing times may be beneficial)

    • Relaxation Delay: 1.5 s

Data Interpretation and Structure Assembly

The structural elucidation of this compound is a stepwise process of piecing together molecular fragments based on the correlations observed in the 2D NMR spectra.

structure_elucidation cluster_cosy COSY Analysis cluster_hmbc HMBC Analysis cluster_noesy NOESY Analysis cosy_data ¹H-¹H COSY Data spin_systems Identify Spin Systems (e.g., -CH-CH₂-CH₂-) cosy_data->spin_systems connect_fragments Connect Spin Systems via Quaternary Carbons and Heteroatoms spin_systems->connect_fragments Fragments hmbc_data ¹H-¹³C HMBC Data hmbc_data->connect_fragments stereochem Determine Relative Stereochemistry connect_fragments->stereochem Planar Structure noesy_data ¹H-¹H NOESY Data noesy_data->stereochem final_structure final_structure stereochem->final_structure Final 3D Structure

Caption: Logical flow for the interpretation of 2D NMR data in the structural elucidation of this compound.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and comprehensive dataset for the complete structural elucidation of this compound. The protocols and data presented in these application notes serve as a detailed guide for researchers undertaking the characterization of this and other structurally related natural products. Meticulous data acquisition and careful, systematic interpretation of the spectral data are key to arriving at the correct molecular structure.

Application Notes and Protocols for Testing the Insecticidal Activity of Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the potential insecticidal properties of Sesquicillin A, a sesquiterpenoid natural product. The following sections detail the necessary reagents, equipment, and step-by-step instructions for in vitro and in vivo bioassays, as well as a preliminary mechanism of action study.

Introduction

This compound is a member of the sesquicillin family of meroterpenoids isolated from fungal sources. While related compounds, such as Sesquicillin F, have demonstrated insecticidal activity, the specific insecticidal potential of this compound remains largely unexplored. Previous studies have shown that sesquicillins, including this compound, exhibit moderate inhibitory activity against the growth of brine shrimp (Artemia salina), suggesting a potential for broader cytotoxic or insecticidal effects[1][2]. This protocol outlines a systematic approach to screen for and characterize the insecticidal activity of this compound against a common agricultural pest, the fall armyworm (Spodoptera frugiperda), and to investigate a potential mode of action through acetylcholinesterase (AChE) inhibition.

Data Presentation

Table 1: In Vitro Insect Cell Line Viability Assay - Expected Data Layout
This compound Concentration (µg/mL)% Cell Viability (Mean ± SD)IC50 (µg/mL)
0 (Vehicle Control)100 ± 5.0
1
10
50
100
250
500
Table 2: In Vivo Topical Application Bioassay with Spodoptera frugiperda - Expected Data Layout
This compound Dose (µ g/larva )% Mortality (24h)% Mortality (48h)% Mortality (72h)LD50 (µ g/larva )
0 (Vehicle Control)0 ± 0.00 ± 0.05 ± 2.5
1
5
10
25
50
100
Table 3: In Vivo Dietary Incorporation Bioassay with Spodoptera frugiperda - Expected Data Layout
This compound Concentration (µg/g diet)% Mortality (7 days)Larval Weight (mg) (Mean ± SD)% Growth InhibitionLC50 (µg/g diet)
0 (Vehicle Control)5 ± 2.50
1
10
50
100
250
500
Table 4: Acetylcholinesterase (AChE) Inhibition Assay - Expected Data Layout
This compound Concentration (µg/mL)% AChE Inhibition (Mean ± SD)IC50 (µg/mL)
0 (Vehicle Control)0 ± 2.0
1
10
50
100
250
500
Positive Control (e.g., Chlorpyrifos)

Experimental Protocols

General Preparation of this compound Stock Solutions
  • Solvent Selection : Due to the lipophilic nature of sesquiterpenoids, dissolve this compound in an appropriate organic solvent such as acetone, ethanol, or dimethyl sulfoxide (DMSO). Acetone is often preferred for topical applications due to its high volatility. For in vitro assays, DMSO is commonly used.

  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) by accurately weighing the compound and dissolving it in the chosen solvent.

  • Serial Dilutions : Prepare a series of working solutions by performing serial dilutions of the stock solution with the same solvent to achieve the desired final concentrations for each assay.

In Vitro Insect Cell Line Viability Assay

This assay provides a rapid, high-throughput method for initial screening of cytotoxicity. The Spodoptera frugiperda Sf9 cell line is a suitable model.

Materials:

  • Sf9 insect cells

  • Grace's Insect Medium (supplemented with 10% fetal bovine serum)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding : Seed Sf9 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of medium and allow them to attach overnight.

  • Compound Addition : Add 1 µL of the serially diluted this compound solutions to the respective wells. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). Include a vehicle control (solvent only) and a positive control (a known insecticide).

  • Incubation : Incubate the plates for 48-72 hours at 27°C.

  • Viability Assessment : Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition : Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In_Vitro_Workflow start Start seed_cells Seed Sf9 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight at 27°C seed_cells->incubate_overnight add_compound Add this compound serial dilutions incubate_overnight->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_reagent Add MTT/viability reagent incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure absorbance/fluorescence incubate_reagent->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data end_node End analyze_data->end_node

In Vitro Cell Viability Assay Workflow

In Vivo Bioassays with Spodoptera frugiperda

Spodoptera frugiperda (fall armyworm) is a significant agricultural pest and a common model for insecticide testing. Larvae can be reared on an artificial diet.

This method assesses the contact toxicity of this compound.

Materials:

  • 3rd or 4th instar S. frugiperda larvae of uniform size and weight.

  • Microsyringe or micropipette.

  • Petri dishes lined with filter paper.

  • Artificial diet.

Procedure:

  • Larva Selection : Select healthy, active larvae.

  • Application : Apply 1 µL of the this compound solution in acetone to the dorsal thorax of each larva. Use a range of doses (e.g., 1 to 100 µ g/larva ). Treat a control group with 1 µL of acetone only.

  • Incubation : Place each treated larva in an individual petri dish with a small piece of artificial diet. Maintain at 25 ± 2°C and 60-70% relative humidity.

  • Mortality Assessment : Record the number of dead larvae at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis : Correct for control mortality using Abbott's formula. Calculate the LD50 value (the dose that kills 50% of the larvae) using probit analysis.

Topical_Application_Workflow start Start select_larvae Select 3rd/4th instar S. frugiperda larvae start->select_larvae prepare_doses Prepare this compound in acetone select_larvae->prepare_doses apply_topically Apply 1 µL of solution to dorsal thorax prepare_doses->apply_topically place_in_dish Place individual larvae in Petri dishes with diet apply_topically->place_in_dish incubate Incubate at 25°C place_in_dish->incubate record_mortality Record mortality at 24, 48, 72h incubate->record_mortality analyze_data Calculate LD50 using probit analysis record_mortality->analyze_data end_node End analyze_data->end_node

Topical Application Bioassay Workflow

This method evaluates the toxicity of this compound upon ingestion.

Materials:

  • Neonate or early 2nd instar S. frugiperda larvae.

  • Artificial diet for S. frugiperda.

  • Multi-well bioassay trays (e.g., 128-well).

Procedure:

  • Diet Preparation : Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to about 50-60°C, add the this compound solutions (dissolved in a minimal amount of a suitable solvent) to achieve the desired final concentrations (e.g., 1 to 500 µg/g of diet). Mix thoroughly. Prepare a control diet containing the solvent only.

  • Dispensing Diet : Dispense the treated and control diets into the wells of the bioassay trays. Allow the diet to solidify.

  • Larva Infestation : Place one larva into each well.

  • Sealing and Incubation : Seal the trays with a perforated lid to allow for air exchange. Incubate at 25 ± 2°C for 7 days.

  • Assessment : After 7 days, record larval mortality and the weight of surviving larvae.

  • Data Analysis : Calculate the LC50 value (the concentration that kills 50% of the larvae) and the percentage of growth inhibition compared to the control group.

Preliminary Mechanism of Action: Acetylcholinesterase (AChE) Inhibition Assay

Many insecticides act by inhibiting AChE. This assay can provide initial insights into whether this compound shares this mode of action.

Materials:

  • Acetylcholinesterase (from a commercial source, e.g., electric eel).

  • Acetylthiocholine iodide (ATCI) as a substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • 96-well microplate.

  • Microplate reader.

  • Phosphate buffer (pH 8.0).

Procedure:

  • Reagent Preparation : Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup : In a 96-well plate, add the phosphate buffer, this compound solution at various concentrations, and the AChE solution to the respective wells. Include a vehicle control and a positive control (e.g., chlorpyrifos).

  • Pre-incubation : Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction : Add the DTNB and ATCI solutions to all wells to start the reaction.

  • Measure Absorbance : Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition relative to the vehicle control and calculate the IC50 value.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Signal Continuous Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic_Receptor->Signal Leads to Sesquicillin_A This compound (Potential Inhibitor) Sesquicillin_A->AChE Inhibits

Hypothesized AChE Inhibition by this compound

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and other chemicals.

  • Handle all organic solvents in a well-ventilated area or a fume hood.

  • Follow standard laboratory procedures for the safe handling and disposal of chemical and biological waste.

  • When working with insects, ensure proper containment to prevent their escape.

References

Application Notes and Protocols: Sesquicillin A as a Glucocorticoid Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a fungal metabolite that has been identified as an inhibitor of glucocorticoid-mediated signal transduction. This document provides detailed application notes and protocols for researchers interested in utilizing this compound as a glucocorticoid antagonist in their studies. The information presented here is compiled from the foundational study by Engel et al. (1998) in The Journal of Antibiotics and is supplemented with established methodologies in the field of glucocorticoid receptor research.

Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes, including metabolism, immune response, and stress.[1][2][3] Their actions are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that, upon binding to its cognate hormone, translocates to the nucleus and modulates the expression of target genes.[1][4] Dysregulation of glucocorticoid signaling is implicated in various pathological conditions, making glucocorticoid receptor antagonists valuable tools for both basic research and therapeutic development. This compound offers a non-steroidal scaffold for the potential development of novel GR antagonists.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound on glucocorticoid-mediated signal transduction. For comparison, data for the well-characterized glucocorticoid antagonist RU-486 (Mifepristone) is also included.

CompoundAssay TypeCell LineGlucocorticoid StimulantIC50 (µM)Reference
This compoundGlucocorticoid-dependent induction of luciferaseHeLa cells transfected with pGRE-LUC and pSV-GRDexamethasone (10 nM)20Engel et al., 1998
RU-486 (Mifepristone)Glucocorticoid-dependent induction of luciferaseHeLa cells transfected with pGRE-LUC and pSV-GRDexamethasone (10 nM)0.02Engel et al., 1998

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway and Antagonism by this compound

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor and the putative mechanism of action for this compound as an antagonist. In the absence of a ligand, the glucocorticoid receptor (GR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of a glucocorticoid agonist (e.g., Dexamethasone), the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus. In the nucleus, it dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound is hypothesized to interfere with this process, potentially by competing with the agonist for binding to the ligand-binding domain of the GR, thereby preventing its activation and subsequent gene transcription.

Caption: Glucocorticoid signaling pathway and antagonism.

Experimental Workflow for Screening Glucocorticoid Receptor Antagonists

This diagram outlines a typical workflow for identifying and characterizing glucocorticoid receptor antagonists like this compound. The process begins with a primary screen, often a reporter gene assay, to identify compounds that inhibit glucocorticoid-induced gene expression. Hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action, such as competitive binding assays and GR translocation assays.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation and Mechanistic Studies cluster_characterization Further Characterization Primary_Screen Primary Screen: Reporter Gene Assay Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Binding_Assay Secondary Assay 1: Competitive Binding Assay Dose_Response->Binding_Assay Confirmed Hits Translocation_Assay Secondary Assay 2: GR Translocation Assay Dose_Response->Translocation_Assay Confirmed Hits Target_Gene_Analysis Target Gene Expression Analysis (qPCR, Western Blot) Binding_Assay->Target_Gene_Analysis Translocation_Assay->Target_Gene_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Target_Gene_Analysis->In_Vivo_Studies

Caption: Workflow for GR antagonist screening.

Experimental Protocols

The following are detailed protocols for key experiments to assess the glucocorticoid antagonist activity of this compound.

Glucocorticoid Receptor (GR) Reporter Gene Assay

Objective: To determine the ability of this compound to inhibit dexamethasone-induced transactivation of a glucocorticoid-responsive reporter gene.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pGRE-LUC reporter plasmid (containing glucocorticoid response elements driving luciferase expression)

  • pSV-GR plasmid (expressing the human glucocorticoid receptor)

  • Dexamethasone

  • This compound

  • Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by diluting 100 ng of pGRE-LUC and 10 ng of pSV-GR in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the complex to each well.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • After transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

    • Add dexamethasone to a final concentration of 10 nM to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the luciferase assay lysis buffer.

    • Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., pRL-TK) or total protein concentration to account for variations in transfection efficiency and cell number.

    • Calculate the percent inhibition of dexamethasone-induced luciferase activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Competitive Glucocorticoid Receptor Binding Assay

Objective: To assess whether this compound competes with a glucocorticoid ligand for binding to the GR.

Materials:

  • Recombinant human glucocorticoid receptor

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)

  • GR Screening Buffer

  • Dexamethasone (for positive control)

  • This compound

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the recombinant GR in GR Screening Buffer.

    • Prepare a working solution of the fluorescent glucocorticoid ligand in GR Screening Buffer.

    • Prepare serial dilutions of this compound and dexamethasone in GR Screening Buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound or dexamethasone dilutions to the wells of the 384-well plate.

    • Add 5 µL of the recombinant GR solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of the fluorescent glucocorticoid ligand solution to each well.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorescent ligand.

  • Data Analysis:

    • The displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence polarization.

    • Calculate the percent inhibition of binding for each concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

GR Nuclear Translocation Assay

Objective: To visualize and quantify the effect of this compound on dexamethasone-induced translocation of the GR from the cytoplasm to the nucleus.

Materials:

  • A549 cells (or other suitable cell line endogenously expressing GR)

  • Cell culture medium

  • Dexamethasone

  • This compound

  • Formaldehyde

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against GR

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Seeding: Seed A549 cells on glass coverslips or in imaging-compatible multi-well plates. Allow cells to adhere and grow to 60-70% confluency.

  • Compound Treatment:

    • Pre-treat the cells with desired concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with 100 nM dexamethasone for 1 hour. Include a vehicle-only control and a dexamethasone-only control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-GR antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the GR signal in a sufficient number of cells for each condition.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of GR translocation.

    • Compare the ratios between different treatment groups to determine the effect of this compound on dexamethasone-induced GR translocation.

References

Application Notes and Protocols for In Vitro Testing of Sesquicillin A against Artemia salina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A, a sesquiterpenoid compound, has demonstrated a range of biological activities, including insecticidal properties.[1][2] The brine shrimp lethality assay, utilizing Artemia salina nauplii, is a broadly accepted preliminary toxicity screen for natural products and synthetic compounds.[3][4][5] This assay is rapid, cost-effective, and provides a good indication of general toxicity and potential cytotoxic activity.[4][6][7] These application notes provide a detailed protocol for the in vitro testing of this compound against Artemia salina, including data presentation and a hypothetical signaling pathway for its cytotoxic effects.

Data Presentation

The following table summarizes hypothetical quantitative data for the toxicity of this compound against Artemia salina after 24 hours of exposure. The data is structured to allow for the determination of an LC50 value. The Minimum Inhibitory Concentration (MIC) for this compound against the growth of Artemia salina has been reported as 6.25 µg/ml.[2]

Concentration of this compound (µg/mL)Number of Nauplii ExposedNumber of Nauplii SurvivedPercent Mortality (%)
0 (Control)30300
1.56302710
3.13302226.7
6.25301646.7
12.530873.3
2530293.3
50300100

Note: This data is illustrative and serves as a template for presenting experimental results.

Experimental Protocols

Hatching of Artemia salina Cysts
  • Preparation of Artificial Seawater: Dissolve 38 g of sea salt in 1 liter of deionized water.

  • Hatching Chamber: Add the artificial seawater to a hatching chamber or a conical flask.

  • Cyst Incubation: Add Artemia salina cysts (approximately 1 g per liter of seawater) to the hatching chamber.[8]

  • Aeration and Illumination: Provide continuous aeration and illumination to the hatching chamber for 24-48 hours at room temperature (25-30°C).[3][8]

  • Nauplii Collection: After 24-48 hours, the nauplii (larvae) will hatch. They can be attracted to a light source and collected using a pipette.[8]

Brine Shrimp Lethality Assay
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution with artificial seawater to achieve the desired test concentrations (e.g., 1.56, 3.13, 6.25, 12.5, 25, and 50 µg/mL). The final concentration of the solvent should not exceed 1% in the test wells.[3]

  • Preparation of Test Plates:

    • Use a 24-well or 96-well microplate for the assay.[3][8]

    • Add the prepared test solutions to the respective wells in triplicate.

    • Include a negative control (seawater with the solvent) and a positive control (a known toxic compound like potassium dichromate).[3]

  • Exposure of Nauplii:

    • Transfer a specific number of nauplii (e.g., 10-15) into each well.[3][8]

    • The final volume in each well should be consistent (e.g., 1 mL for a 24-well plate).[8]

  • Incubation: Incubate the microplate at room temperature (25-30°C) for 24 hours.[3][8]

  • Data Collection:

    • After 24 hours, count the number of dead nauplii in each well. Nauplii that are motionless are considered dead.[8]

    • Calculate the percentage of mortality for each concentration using the formula: % Mortality = (Number of dead nauplii / Total number of nauplii) x 100

  • LC50 Determination: The LC50 (median lethal concentration) value, which is the concentration that causes 50% mortality of the nauplii, can be determined by plotting the percentage of mortality against the logarithm of the concentration and using probit analysis.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Hatching of Artemia salina Cysts C Addition of Nauplii to Test Wells A->C B Preparation of this compound Test Solutions B->C D 24-hour Incubation C->D E Counting of Dead Nauplii D->E F Calculation of Percent Mortality E->F G Determination of LC50 Value F->G

Caption: Experimental workflow for the Artemia salina lethality assay of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the specific mechanism of action for this compound in Artemia salina is not fully elucidated, many cytotoxic compounds induce cell death through the activation of stress-related signaling pathways leading to apoptosis. The following diagram illustrates a hypothetical pathway.

G A This compound B Cell Membrane Interaction A->B C Induction of Oxidative Stress (Increased ROS) B->C D Activation of SAPK/JNK Pathway C->D E Mitochondrial Dysfunction C->E F Caspase Activation D->F E->F G Apoptosis (Cell Death) F->G

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in Artemia salina.

References

Annulative and Oxidative Strategies in Sesquiterpene Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of annulative and oxidative strategies in the synthesis of sesquiterpenes. These approaches are powerful tools for the construction of complex molecular architectures inherent in this class of natural products, which are of significant interest for drug discovery and development due to their diverse biological activities. The following sections detail the synthetic strategy for (±)-jungianol, a representative sesquiterpene, highlighting key annulative and oxidative transformations.

Application Notes

Annulative and oxidative reactions are pivotal in modern organic synthesis for the construction of carbocyclic frameworks and the introduction of key functional groups. In the context of sesquiterpene synthesis, these strategies offer efficient pathways to complex core structures that can be further elaborated to the target natural products.

An exemplary case is the total synthesis of (±)-jungianol, which showcases a sequence of olefination, hydrogenation, cross-coupling, and a crucial oxidative ring contraction.[1][2][3] The synthesis commences with the commercially available 5-methoxy-1-tetralone and proceeds through a nine-step linear sequence.[1] A key annulative step involves the creation of a new ring system, while the critical oxidative step is an environmentally friendly iodine(III)-mediated ring contraction to form the characteristic trans-1,3-substituted indane core of jungianol.[1][2] This oxidative rearrangement, using hydroxy(tosyloxy)iodobenzene (HTIB), is a powerful method for transforming 1,2-dihydronaphthalene derivatives into functionalized indanes.[1][4]

The synthetic utility of this approach is underscored by its ability to overcome the challenge of stereoselectively installing the trans-1,3-disubstituted pattern, a common difficulty in the synthesis of indane-containing natural products.[2] The choice of reagents and reaction conditions at each step is critical for achieving high yields and selectivities. For instance, the use of fluorinated alcohols as solvents in the oxidative rearrangement has been shown to be beneficial.[3]

This synthetic strategy is not only applicable to (±)-jungianol but also serves as a blueprint for the synthesis of other sesquiterpenes and natural products possessing the indane skeleton. The modular nature of the synthesis allows for the introduction of various substituents through cross-coupling reactions, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies in drug development programs.

Key Synthetic Transformations: Quantitative Data Summary

The following table summarizes the key reactions and their corresponding yields in the synthesis of (±)-jungianol.

StepReaction TypeStarting MaterialProductReagents and ConditionsYield (%)Reference
1aWittig Olefination5-Methoxy-1-tetralone5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalenePh3PCH3Br, n-BuLi, THF85[5]
1bGrignard Reaction5-Methoxy-1-tetralone1-Methyl-5-methoxy-3,4-dihydronaphthalen-1-olMeMgBr, THF95[5]
2Hydrogenation5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthaleneH2, Pd/C, MeOH99[5]
3Iodination1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene1-Iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthaleneI2, PhI(OAc)2, CCl475[5]
4aStille Cross-Coupling1-Iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene1-Methyl-5-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthaleneVinyltributylstannane, Pd(PPh3)4, THF80[5]
4bNegishi Cross-Coupling1-Iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene1-Methyl-5-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthaleneVinylzinc chloride, Pd(PPh3)4, THF89[5]
5Oxidative Ring Contraction1-Methyl-5-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalenetrans-1-(5-Methoxy-1-methylindan-1-yl)acetaldehydeHTIB, TFE/DCM78[1][3]

Experimental Protocols

Detailed experimental protocols for the key steps in the synthesis of (±)-jungianol are provided below. These protocols are adapted from the literature and are intended to be representative.[5]

Protocol 1: Wittig Olefination of 5-Methoxy-1-tetralone
  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C.

  • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to 0 °C and add a solution of 5-methoxy-1-tetralone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene.

Protocol 2: Hydrogenation of 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene
  • To a solution of 5-methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C, 10 mol%).

  • Fit the reaction flask with a hydrogen balloon and purge the flask with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the hydrogenated product, 1-methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene, which is often pure enough for the next step without further purification.

Protocol 3: Oxidative Ring Contraction using HTIB
  • To a solution of the 1-methyl-5-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a 1:4 mixture of 2,2,2-trifluoroethanol (TFE) and dichloromethane (DCM), add hydroxy(tosyloxy)iodobenzene (HTIB) (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the trans-1-(5-methoxy-1-methylindan-1-yl)acetaldehyde.

Visualizations

The following diagrams illustrate the key logical and experimental workflows described.

Synthesis_Workflow cluster_start Starting Material cluster_annulation Annulative Steps cluster_oxidative Oxidative Step cluster_product Intermediate Start 5-Methoxy-1-tetralone Olefination Wittig/Grignard Olefination Start->Olefination Formation of exocyclic alkene Hydrogenation Hydrogenation Olefination->Hydrogenation Saturation Iodination Iodination Hydrogenation->Iodination Halogenation CrossCoupling Stille/Negishi Cross-Coupling Iodination->CrossCoupling C-C bond formation RingContraction Oxidative Ring Contraction (HTIB) CrossCoupling->RingContraction Key Oxidative Rearrangement Indane trans-Indane Intermediate RingContraction->Indane

Caption: Synthetic workflow for the formation of the trans-indane intermediate.

Oxidative_Ring_Contraction cluster_reactants Reactants cluster_process Process cluster_product Product Dihydronaphthalene 1,2-Dihydronaphthalene derivative ElectrophilicAddition Electrophilic Addition of I(III) Dihydronaphthalene->ElectrophilicAddition HTIB HTIB (PhI(OH)OTs) HTIB->ElectrophilicAddition Rearrangement Aryl Migration & Ring Contraction ElectrophilicAddition->Rearrangement Formation of iodonium intermediate Indane trans-1,3-Disubstituted Indane Rearrangement->Indane Stereoselective

Caption: Mechanism of the HTIB-mediated oxidative ring contraction.

References

Scalable Synthesis of Prostaglandin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of commercially important prostaglandin F2α analogs, including latanoprost, travoprost, and bimatoprost. These compounds are widely used in the treatment of glaucoma and ocular hypertension. The synthetic strategies discussed focus on robust and efficient methodologies suitable for large-scale production.

Introduction

Prostaglandin analogs are potent therapeutic agents that mimic the action of naturally occurring prostaglandins. Their complex molecular structures, featuring a cyclopentane core with two stereochemically defined side chains, present significant synthetic challenges. The Corey lactone has emerged as a cornerstone intermediate, providing a versatile platform for the stereocontrolled construction of various prostaglandin analogs. This document outlines scalable synthetic routes starting from the Corey lactone, detailing key chemical transformations and providing optimized experimental protocols.

General Synthetic Strategy: The Corey Lactone Approach

The convergent synthesis of prostaglandin F2α analogs is most commonly achieved through a strategy developed by E.J. Corey, which utilizes a bicyclic lactone intermediate, now famously known as the Corey lactone. This approach allows for the sequential and stereocontrolled introduction of the α- and ω-side chains.

A typical synthetic sequence involves:

  • Synthesis of the Corey Lactone: Preparation of the key bicyclic lactone intermediate with the desired stereochemistry.

  • ω-Side Chain Installation: Introduction of the lower side chain via a Horner-Wadsworth-Emmons reaction.

  • Stereoselective Reduction: Reduction of the C15-keto group to the desired (S)-alcohol.

  • Lactone Reduction: Conversion of the lactone to a lactol (hemiacetal).

  • α-Side Chain Installation: Introduction of the upper side chain via a Wittig reaction.

  • Final Modifications: Esterification or amidation to yield the final active pharmaceutical ingredient (API).

Below is a generalized workflow for this synthetic approach.

G cluster_synthesis General Synthetic Workflow CoreyLactone Corey Lactone Diol CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Oxidation Enone Enone Intermediate CoreyAldehyde->Enone Horner-Wadsworth-Emmons Reaction AllylicAlcohol Allylic Alcohol Enone->AllylicAlcohol Stereoselective Reduction Lactol Lactol AllylicAlcohol->Lactol Lactone Reduction (DIBAL-H) PG_Acid Prostaglandin Acid Lactol->PG_Acid Wittig Reaction PG_Analog Prostaglandin Analog PG_Acid->PG_Analog Esterification / Amidation

Caption: Generalized synthetic workflow for prostaglandin analogs.

Experimental Protocols

Synthesis of the Corey Lactone Diol

The Corey lactone diol is a common starting material for the synthesis of many prostaglandin analogs. A scalable, multi-step synthesis from dicyclopentadiene is outlined below.

Protocol 1: Synthesis of (-)-Corey Lactone Diol [1]

  • Step 1: Depolymerization of Dicyclopentadiene. Heat 200g of dicyclopentadiene with stirring until it is completely dissolved and clear. Perform rectification with a rectification column, collecting the fractions at 38-42°C to obtain 192g of 1,3-cyclopentadiene (96% yield).[1]

  • Step 2: Cycloaddition. In a 2L four-necked flask, add 100g of dichloroacetyl chloride, 103g of 1,3-cyclopentadiene, and 0.68L of n-heptane. Slowly add a solution of triethylamine (72.4g) in n-hexane dropwise. After the addition, stir the mixture overnight at room temperature. Filter the reaction mixture, wash the filtrate with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and distill the residue to collect the fraction at 50-54°C, yielding 104g of the dichloroketone adduct (86% yield).

  • Step 3: Oxidation and Rearrangement. Add 100g of the dichloroketone adduct, 150ml of methanol, and 150ml of water to a 1L three-necked flask. Cool the mixture in an ice-salt bath with stirring. Slowly add 110ml of 30% hydrogen peroxide dropwise, maintaining the internal temperature at -5°C. After the addition is complete, slowly add 5N sodium hydroxide aqueous solution, ensuring the internal temperature does not exceed 30°C. Stir the reaction overnight at room temperature.[1]

  • Step 4: Work-up and Crystallization. Quench the excess hydrogen peroxide by adding sodium sulfite. Acidify the reaction mixture with hydrochloric acid and filter out the precipitated salts. Extract the aqueous layer with ethyl acetate. Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Dissolve the residue in methanol for clarification, then add n-pentane to induce crystallization. Filter the solid to obtain 479g of the white Corey lactone diol.[1]

Synthesis of Latanoprost

Latanoprost is synthesized from the Corey lactone diol through a series of key transformations.

Protocol 2: Synthesis of (15R)-Latanoprost from Corey Lactone Diol [2]

  • Step 1: Swern Oxidation. To a solution of oxalyl chloride in dichloromethane at -72°C, add DMSO. After stirring, add a solution of Corey lactone diol (1 equivalent) in dichloromethane. Stir for 30 minutes, then add triethylamine (5 equivalents). Allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with dichloromethane. The crude aldehyde is used in the next step without further purification.[2]

  • Step 2: Horner-Wadsworth-Emmons Reaction. To a suspension of sodium hydride in THF, add dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.2 equivalents) at 0°C and stir for 1 hour. Cool the mixture to -20°C and add the crude aldehyde from the previous step. Stir for 2 hours at -20°C. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The crude enone is purified by column chromatography.

  • Step 3: Stereoselective Reduction. Dissolve the enone in methanol at -40°C. Add CeCl₃·7H₂O (1.1 equivalents) followed by sodium borohydride (1.5 equivalents) in portions. Stir for 30 minutes. Quench with acetone and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 15(R)-allylic alcohol.

  • Step 4: Silyl Protection. Protect the hydroxyl groups of the allylic alcohol with an appropriate silyl protecting group (e.g., TBDMS or TES) using the corresponding silyl chloride and imidazole in DMF.

  • Step 5: DIBAL-H Reduction. Dissolve the protected diol (1 equivalent) in THF and cool to -70°C. Add DIBAL-H (3.5 equivalents) dropwise and stir for 1 hour. Quench the reaction with methanol at -70°C, followed by the addition of water and ethyl acetate as the temperature is raised to 5°C. Filter the resulting solid and concentrate the filtrate to obtain the crude lactol.[2]

  • Step 6: Wittig Reaction. In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in THF and add potassium tert-butoxide (4 equivalents) at 0°C to generate the ylide. Cool the ylide solution to 5°C and add the crude lactol from the previous step. Stir for 6 hours. Acidify the reaction mixture and extract with an organic solvent.

  • Step 7: Esterification. Dissolve the crude acid from the Wittig reaction in dry acetone. Add DBU (1.5 equivalents) and 2-iodopropane (2 equivalents). Stir at 30°C for 16 hours to form the isopropyl ester.[2]

  • Step 8: Deprotection. Remove the silyl protecting groups using a suitable deprotection agent (e.g., TBAF in THF or HF-pyridine) to yield latanoprost. Purify by column chromatography.

Synthesis of Travoprost

The synthesis of travoprost also utilizes the Corey lactone as a starting material, with variations in the ω-side chain phosphonate and final esterification.

Protocol 3: Scalable Synthesis of Travoprost [3][4]

  • Step 1: Oxidation and Horner-Wadsworth-Emmons Reaction. Suspend 1069 g of p-phenylbenzoyl (PPB)-protected Corey-lactone in 11.1 L of anhydrous toluene under an inert atmosphere. Add 1.4 L of diisopropylcarbodiimide followed by 0.855 L of dimethyl sulfoxide in phosphoric acid. Heat the mixture to 50°C and add an additional 0.34 L of the DMSO/phosphoric acid solution in portions. After completion of the oxidation, cool the mixture to -10°C. At this temperature, add 316 g of solid potassium hydroxide followed by a solution of 1.45 kg of the travoprost phosphonate in toluene.[3][4]

  • Step 2: Work-up and Purification of Enone. After the reaction is complete, pour the mixture into a 1M hydrochloric acid solution and stir. Filter the precipitated crystals and wash them. Separate the phases of the filtrate, wash the organic phase with 1M sodium hydrogen carbonate solution and then with diluted hydrochloric acid solution. Evaporate the organic phase and purify the residue by column chromatography (eluent: toluene-ethyl acetate mixture). Crystallize the main fraction from an ethyl acetate-hexane mixture to yield 915 g (55%) of the enone intermediate.[3][4]

  • Step 3: Stereoselective Reduction. The stereoselective reduction of the 15-oxo group is carried out using CBS-oxazaborolidine and catecholborane to achieve a high diastereomeric excess (de > 90%).[5]

  • Step 4: Lactone Reduction. Reduce the lactone group of the resulting allylic alcohol intermediate with diisobutylaluminum hydride (DIBAL-H) in an inert aprotic solvent such as THF or toluene at a temperature between -80°C and -70°C.[5]

  • Step 5: Deprotection. Remove the p-phenylbenzoyl protecting group to obtain the triol.

  • Step 6: Wittig Reaction. Transform the resulting triol into the travoprost acid via a Wittig reaction with (4-carboxybutyl)triphenylphosphonium bromide.

  • Step 7: Esterification. Esterify the travoprost acid with isopropyl iodide in a solvent such as 1,3-dimethylimidazolidinone (DMI) to yield travoprost. The overall yield for this process is reported to be around 16%.[4]

Synthesis of Bimatoprost

Bimatoprost is a prostamide, an amide analog of PGF2α. Its synthesis involves an amidation step on a prostaglandin intermediate.

Protocol 4: Synthesis of Bimatoprost [6]

  • Step 1: Synthesis of the ω-Side Chain Enone. Starting from (-)-Corey lactone diol, the hydroxyl groups are protected with a suitable protecting group such as tetrahydropyranyl (THP). The protected lactone is then oxidized to the corresponding aldehyde. A Horner-Wadsworth-Emmons reaction with dimethyl (2-oxo-4-phenylbutyl)phosphonate is then carried out to install the ω-side chain, yielding the enone.[6]

  • Step 2: Luche Reduction. The α,β-unsaturated ketone is selectively reduced to the allylic alcohol using CeCl₃·7H₂O and NaBH₄. This method favors the 1,2-hydride attack on the carbonyl group.[6]

  • Step 3: Lactone Reduction and Wittig Reaction. The lactone is reduced to the lactol with DIBAL-H, followed by a Wittig reaction with the appropriate ylide to introduce the α-side chain, resulting in the bimatoprost acid precursor.

  • Step 4: Amidation. The carboxylic acid is converted to the ethyl amide. This can be achieved by first converting the acid to an activated ester or acid chloride, followed by reaction with ethylamine.

  • Step 5: Deprotection. The protecting groups are removed to yield bimatoprost.

Data Presentation

The following table summarizes typical yields for key steps in the synthesis of prostaglandin analogs. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Reaction StepProstaglandin AnalogStarting MaterialProductTypical Yield (%)Reference
Horner-Wadsworth-EmmonsTravoprostPPB-Corey AldehydeEnone Intermediate55[4]
EsterificationTravoprostTravoprost AcidTravoprost82-88[7]
Overall SynthesisTravoprostPPB-Corey LactoneTravoprost16[4]
Overall SynthesisLatanoprostCorey Lactone DiolLatanoprost19.2[8]
Organocatalytic SynthesisLatanoprostSuccinaldehydeLatanoprost30-42[5]
Chemoenzymatic SynthesisBimatoprostBicyclic KetoneBimatoprost3.8-8.4 (overall)[9]

Signaling Pathways of Prostaglandin Analogs

Latanoprost and travoprost are analogs of prostaglandin F2α and exert their therapeutic effect by acting as agonists at the prostaglandin F (FP) receptor. Bimatoprost, a prostamide, is thought to act on a distinct prostamide receptor, although it also has some affinity for the FP receptor.[10][11]

Prostaglandin F2α (FP) Receptor Signaling

Activation of the FP receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

G cluster_FP_receptor FP Receptor Signaling Pathway Ligand PGF2α Analog (Latanoprost, Travoprost) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Effects (e.g., MMP activation, ECM remodeling) PKC->Downstream Outflow Increased Uveoscleral Outflow Downstream->Outflow

Caption: PGF2α (FP) receptor signaling pathway.

Prostamide Receptor Signaling

Bimatoprost is believed to primarily act on a distinct prostamide receptor, which also leads to increased aqueous humor outflow, potentially through both uveoscleral and trabecular meshwork pathways. While the exact signaling cascade of the prostamide receptor is still under investigation, it is known to be distinct from the classical FP receptor pathway.[10][11]

G cluster_Prostamide_receptor Prostamide Receptor Signaling Bimatoprost Bimatoprost ProstamideReceptor Prostamide Receptor Bimatoprost->ProstamideReceptor binds SecondMessenger Second Messenger System (Distinct from FP) ProstamideReceptor->SecondMessenger activates CellularResponse Cellular Response SecondMessenger->CellularResponse UveoscleralOutflow Increased Uveoscleral Outflow CellularResponse->UveoscleralOutflow TrabecularOutflow Increased Trabecular Meshwork Outflow CellularResponse->TrabecularOutflow

Caption: Putative prostamide receptor signaling pathway.

Purification and Analysis

The purification of prostaglandin analogs is a critical step to ensure high purity of the final API. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is an essential tool for both purification and analysis.

Chiral HPLC for Prostaglandin Analysis [12][13]

  • Stationary Phase: Chiral stationary phases, such as those based on derivatized cellulose or amylose, are commonly used for the enantiomeric separation of prostaglandins. The Chiracel OJ-RH column has been shown to be effective for the separation of various prostaglandin enantiomers.[13]

  • Mobile Phase: A reversed-phase mobile phase is typically employed. A mixture of acetonitrile, methanol, and water (acidified to pH 4) is a common eluent system. The exact ratio of the solvents is optimized for the specific prostaglandin analog being analyzed. For example, for PGF2α, a mobile phase of MeCN:MeOH:water (pH=4) = 30:10:60 has been used.[12][13]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is typically used for the detection of prostaglandins, which lack a strong chromophore.

Conclusion

The scalable synthesis of prostaglandin analogs is a well-established field, with the Corey lactone approach remaining a dominant strategy. Continuous improvements in synthetic methodologies, including the development of more efficient catalytic systems and chemoenzymatic routes, are paving the way for more cost-effective and sustainable manufacturing processes. The detailed protocols and application notes provided in this document serve as a valuable resource for researchers and professionals involved in the development and production of these important therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of DL-Sesquicillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of DL-sesquicillin. The content is based on the reported synthetic route and common issues faced in complex molecule synthesis.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main strategic challenges in the total synthesis of DL-sesquicillin? The primary challenges include the construction of the congested tetracyclic core, controlling the stereochemistry at multiple chiral centers, and the execution of key ring-forming reactions with high efficiency and selectivity.
Which key reactions are employed in the synthesis of the DL-sesquicillin core? The synthesis typically involves a key Diels-Alder reaction to form a foundational cyclohexene ring and a subsequent Robinson annulation or a similar annulation strategy to construct the fused ring system.
Are there known issues with the stability of intermediates? Certain intermediates, particularly those with complex stereochemistry or strained ring systems, may be prone to degradation or epimerization under harsh reaction conditions. Careful control of pH, temperature, and reaction time is crucial.
What are the common purification challenges? The separation of diastereomers formed during the synthesis can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with optimized solvent systems are often required. Co-elution with byproducts is also a common issue.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction for the Cyclohexene Ring Formation

Symptoms:

  • Low conversion of starting materials (diene and dienophile).

  • Formation of multiple side products.

  • Polymerization of the dienophile.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Insufficient reaction temperature or time. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.Heat the reaction mixture in a sealed tube with a high-boiling solvent such as toluene or xylene to reflux (approx. 110-140 °C). Monitor every 2-4 hours.
Poor orbital overlap between diene and dienophile. Use a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) to lower the LUMO of the dienophile and enhance the reaction rate and selectivity.To a solution of the dienophile in dichloromethane (DCM) at -78 °C, add the Lewis acid (0.1-1.0 eq.) dropwise. Stir for 15 minutes, then add the diene. Allow the reaction to slowly warm to room temperature.
Diene exists predominantly in the s-trans conformation. If the diene is conformationally flexible, increasing the temperature may favor the reactive s-cis conformation. For inherently locked s-trans dienes, a different synthetic strategy may be required.N/A
Decomposition of starting materials or product. Run the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are pure and dry.Conduct the reaction at room temperature or 40 °C over 24-72 hours. Use freshly distilled solvents and purified reagents.

Experimental Workflow for a Catalyzed Diels-Alder Reaction

reagents Dienophile & Diene in DCM reaction_mixture Reaction Mixture at -78 °C reagents->reaction_mixture Add Lewis Acid lewis_acid Lewis Acid (e.g., BF3.OEt2) workup Aqueous Workup reaction_mixture->workup Quench with sat. NaHCO3 purification Column Chromatography workup->purification product Diels-Alder Adduct purification->product

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Problem 2: Poor Diastereoselectivity in the Robinson Annulation Step

Symptoms:

  • Formation of a mixture of diastereomers that are difficult to separate.

  • Low yield of the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Lack of facial selectivity in the Michael addition. Employ a chiral catalyst or auxiliary to induce facial bias in the initial Michael addition. Proline and its derivatives are known to catalyze enantioselective Robinson annulations.Use L-proline (10-30 mol%) as a catalyst in a polar aprotic solvent like DMF or DMSO at room temperature.
Unfavorable transition state in the intramolecular aldol condensation. Modify the reaction conditions (base, solvent, temperature) to favor the transition state leading to the desired diastereomer. A bulkier base may enhance selectivity.Use a sterically hindered base such as lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures (-78 °C to 0 °C) to control the enolate formation and subsequent cyclization.
Epimerization of the product under the reaction conditions. Use milder reaction conditions and shorter reaction times. Quench the reaction as soon as the formation of the desired product is maximized (monitored by TLC/LC-MS).Run the reaction with a weaker base (e.g., K₂CO₃) in a protic solvent (e.g., methanol) at room temperature.

Quantitative Data on Diastereoselective Robinson Annulation

Catalyst/ConditionsDiastereomeric Ratio (desired:undesired)Yield (%)
NaOH, EtOH, reflux1:165
L-proline (20 mol%), DMF, rt9:185
LDA, THF, -78 °C4:170

Logical Flow for Troubleshooting Poor Diastereoselectivity

start Poor Diastereoselectivity check_michael Analyze Michael Addition Selectivity start->check_michael check_aldol Analyze Aldol Condensation Selectivity start->check_aldol modify_michael Modify Michael Addition: - Chiral catalyst - Different nucleophile check_michael->modify_michael modify_aldol Modify Aldol Condensation: - Different base/solvent - Lower temperature check_aldol->modify_aldol end Improved Diastereoselectivity modify_michael->end modify_aldol->end

Caption: Troubleshooting logic for poor diastereoselectivity in the Robinson annulation.

Problem 3: Difficulty in the Purification of Tetracyclic Intermediates

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts during column chromatography.

  • Inability to obtain a pure sample for characterization or subsequent steps.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Similar polarity of the product and impurities. Utilize alternative purification techniques such as preparative thin-layer chromatography (prep-TLC), preparative HPLC, or crystallization.For prep-TLC, spot the crude mixture on a large silica plate and develop with an optimized solvent system. Scrape the band corresponding to the product and extract with a polar solvent. For crystallization, dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly.
Presence of closely related diastereomers. Optimize the chromatographic conditions by using a different stationary phase (e.g., alumina, C18) or a more selective mobile phase. Gradient elution can also be effective.For normal phase chromatography, try a solvent system with a different polarity modifier (e.g., ethyl acetate/hexanes vs. acetone/hexanes). For reverse phase HPLC, use a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) or formic acid.
Product is an oil and does not crystallize. Attempt to form a solid derivative (e.g., an ester, acetal, or salt) that may be more amenable to crystallization and purification. The protecting group can be removed in a subsequent step.If the intermediate contains a hydroxyl group, react it with a crystalline carboxylic acid (e.g., p-nitrobenzoic acid) to form a solid ester. Purify the ester by crystallization and then hydrolyze it back to the alcohol.

Purification Strategy Decision Tree

start Purification Challenge is_solid Is the crude product a solid? start->is_solid try_crystallization Attempt Recrystallization is_solid->try_crystallization Yes is_separable_by_tlc Are spots separable on TLC? is_solid->is_separable_by_tlc No success Pure Product try_crystallization->success column_chroma Optimize Column Chromatography is_separable_by_tlc->column_chroma Yes prep_hplc Use Preparative HPLC is_separable_by_tlc->prep_hplc No column_chroma->success failure Still Impure column_chroma->failure derivative Form a Crystalline Derivative prep_hplc->derivative prep_hplc->success derivative->success failure->prep_hplc

Caption: Decision tree for selecting a purification strategy.

Technical Support Center: Troubleshooting Cell Viability Assays with Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sesquicillin A and encountering challenges with cell viability assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a fungal metabolite with a pyrano-diterpene skeleton.[1][2] It has demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and MCF-7 breast cancer cells.[1][2][3] Its primary known mechanism of action is the induction of G1 phase cell cycle arrest.[3][4] This is achieved by decreasing the expression of key cyclins (D1, A, and E) and increasing the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[4] Notably, this induction of p21 appears to be independent of the tumor suppressor protein p53.[4]

Q2: I am observing an unexpected increase in signal in my MTT assay after treating cells with this compound. Is this a real effect on cell viability?

It is highly probable that this is an artifact due to interference. Natural compounds, including plant extracts and fungal metabolites, are known to interfere with tetrazolium reduction-based assays like MTT, MTS, and XTT.[5][6][7] This interference can lead to a non-enzymatic reduction of the tetrazolium salt to formazan, resulting in a false-positive signal that suggests higher cell viability than is actually present.[5][6][7] It is crucial to perform a cell-free control experiment to assess the direct reductive potential of this compound on the MTT reagent.

Q3: My CellTiter-Glo® (ATP-based) assay results show a sharp decrease in luminescence, as expected, but the signal is unstable. What could be the cause?

Signal instability in luciferase-based ATP assays can arise from several factors. While the CellTiter-Glo® reagent is designed to inhibit endogenous ATPases released during cell lysis, high concentrations of certain compounds can still interfere with the luciferase enzyme itself.[8][9] Additionally, ensure that the plate has been properly equilibrated to room temperature before adding the reagent, as temperature gradients can cause uneven signal.[10][11] It is also important to ensure thorough mixing after reagent addition to achieve complete cell lysis and a homogeneous distribution of ATP.

Q4: Should I use a specific type of microplate for my assays with this compound?

Yes, the choice of microplate is critical for obtaining reliable data. For colorimetric assays like MTT, standard clear-bottom plates are suitable. However, for fluorescent assays, black plates with clear bottoms are recommended to minimize background fluorescence and light scattering.[12] For luminescent assays such as CellTiter-Glo®, white opaque plates are essential to maximize the luminescent signal and prevent well-to-well crosstalk.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in MTT/MTS Assays
Potential Cause Troubleshooting Step Rationale
Direct Reduction of Tetrazolium Salt by this compound Run a cell-free control: Incubate this compound at various concentrations with the assay reagent in media without cells. Measure the absorbance.This will determine if this compound directly reduces the MTT/MTS reagent, causing a false-positive signal.[6]
Precipitation of this compound Visually inspect the wells under a microscope after adding this compound. Check the solubility of this compound in your culture medium.This compound is soluble in DMSO, methanol, ethanol, and dichloromethane.[3] If the final concentration of the solvent is too low, the compound may precipitate, leading to inconsistent results.
Interaction with Phenol Red Use phenol red-free medium for the duration of the assay.Phenol red can act as a pH indicator and may interfere with the colorimetric readout.[13]
Sub-optimal Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.The number of cells should be within the linear range of the assay to ensure that the signal is proportional to the cell number.
Issue 2: Low Signal or High Background in CellTiter-Glo® Assay
Potential Cause Troubleshooting Step Rationale
Inhibition of Luciferase by this compound Perform an ATP standard curve in the presence and absence of this compound.This will reveal if the compound directly inhibits the luciferase enzyme, leading to an underestimation of ATP levels.[8]
Incomplete Cell Lysis Ensure thorough mixing on an orbital shaker for the recommended time after adding the CellTiter-Glo® reagent.Incomplete lysis will result in an underestimation of the total ATP content.[10][11]
Presence of Endogenous ATPases Use a fresh, properly stored CellTiter-Glo® reagent that contains ATPase inhibitors.The reagent is formulated to inhibit ATPases that are released from lysed cells and can degrade ATP.[9][14]
Contamination of Reagents Use fresh, sterile reagents and handle them aseptically.Microbial contamination can lead to high background luminescence due to bacterial ATP.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and vehicle controls. Incubate for the desired time.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11]

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][11]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizations

G General Troubleshooting Workflow for Cell Viability Assays start Experiment Start unexpected_results Unexpected Assay Results (e.g., high background, low signal, inconsistency) start->unexpected_results check_controls Review Controls (Vehicle, Untreated, Blank) unexpected_results->check_controls cell_free_assay Perform Cell-Free Assay (Compound + Reagent) check_controls->cell_free_assay compound_interference Compound Interferes with Reagent? cell_free_assay->compound_interference optimize_protocol Optimize Assay Protocol (Cell density, incubation times) compound_interference->optimize_protocol No alternative_assay Consider Alternative Assay (e.g., ATP-based vs. Tetrazolium-based) compound_interference->alternative_assay Yes data_analysis Re-analyze Data with Appropriate Controls optimize_protocol->data_analysis alternative_assay->data_analysis end Reliable Results data_analysis->end

Caption: A logical workflow for troubleshooting unexpected results in cell viability assays.

G Proposed Signaling Pathway for this compound Cytotoxicity Sesquicillin_A This compound Cell_Cycle_Proteins Decrease in: - Cyclin D1 - Cyclin A - Cyclin E Sesquicillin_A->Cell_Cycle_Proteins p21 Increase in p21 (Waf1/Cip1) (p53-independent) Sesquicillin_A->p21 ROS_Generation ROS Generation (Potential Mechanism for Diterpenes) Sesquicillin_A->ROS_Generation G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_Arrest contributes to CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) p21->CDK_Inhibition CDK_Inhibition->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis can lead to Mitochondrial_Damage Mitochondrial Damage (Potential Mechanism for Diterpenes) ROS_Generation->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: A proposed signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Sesquicillin A Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of Sesquicillin A during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]

Q2: How should I store this compound in solution?

If you need to prepare a stock solution, dissolve this compound in an anhydrous aprotic solvent such as DMSO or Dichloromethane.[1] For short-term storage of solutions, keep them tightly sealed at -20°C. It is advisable to prepare fresh solutions for sensitive experiments and avoid repeated freeze-thaw cycles.

Q3: What are the potential signs of this compound degradation?

Degradation may not be visually apparent. The most reliable indicator of degradation is a decrease in the compound's biological activity or the appearance of additional peaks during chromatographic analysis (e.g., HPLC).

Q4: What factors can accelerate the degradation of this compound?

Based on its chemical structure, the primary factors that could accelerate degradation are:

  • pH: Exposure to acidic or basic aqueous solutions can catalyze the hydrolysis of the acetate ester.

  • Temperature: Elevated temperatures will increase the rate of chemical degradation.

  • Oxygen: The complex terpene structure may be susceptible to oxidation.

  • Light: Although not explicitly documented, photolytic degradation is a possibility for complex organic molecules.

Troubleshooting Guide: Unexpected Degradation or Loss of Activity

If you suspect that your this compound sample has degraded, consult the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Reduced or no biological activity in experiments. 1. Degradation of this compound stock solution. 2. Improper storage of the solid compound. 3. Incompatibility with experimental buffer (e.g., pH-driven hydrolysis).1. Prepare a fresh stock solution from the solid compound. 2. Verify long-term storage conditions (-20°C, dry). 3. Assess the stability of this compound in your experimental buffer (see Experimental Protocol section). Use an aprotic solvent for initial dissolution before diluting into aqueous media immediately before use.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.1. Confirm the identity of the main peak by comparing the retention time with a fresh or reference standard. 2. If degradation is confirmed, acquire a new batch of the compound. 3. Review storage and handling procedures to prevent future degradation.
Inconsistent experimental results between batches. Potential variability in the stability of different batches or handling inconsistencies.1. Perform a stability check on the new batch upon receipt. 2. Standardize solution preparation and handling protocols across all experiments.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to monitor the stability of this compound.

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade methanol and water

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity of this compound can be determined by the relative area of its corresponding peak. The appearance of new peaks over time indicates degradation.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation pathways and the stability-indicating nature of your analytical method.

Objective: To accelerate the degradation of this compound under various stress conditions.

Method:

  • Prepare several aliquots of a this compound solution (e.g., in methanol/water).

  • Expose each aliquot to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 50-60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Stress: Incubate at 60-80°C.

    • Photolytic Stress: Expose to a combination of UV and visible light.

  • At specified time points, neutralize the acidic and basic samples and analyze all samples by HPLC to observe the extent of degradation and the formation of degradation products.

Visualizing Degradation and Experimental Workflows

G Potential Degradation Pathway of this compound Sesquicillin_A This compound (C₂₉H₄₂O₅) Hydrolyzed_Product Hydrolyzed this compound (Removal of Acetyl Group) Sesquicillin_A->Hydrolyzed_Product Hydrolysis (Acid/Base) Oxidized_Product Oxidized Product(s) Sesquicillin_A->Oxidized_Product Oxidation G Experimental Workflow for Stability Assessment start Start: this compound Sample prep_sample Prepare Solution (e.g., 1 mg/mL in Methanol) start->prep_sample initial_hplc Initial HPLC Analysis (T=0) - Establish Purity prep_sample->initial_hplc storage Store under Desired Conditions (e.g., -20°C, 4°C, RT) initial_hplc->storage hplc_timepoint HPLC Analysis at Time Points (e.g., 1, 2, 4 weeks) storage->hplc_timepoint analyze Analyze Data: - Compare peak areas - Identify new peaks hplc_timepoint->analyze conclusion Draw Conclusion on Stability analyze->conclusion G Troubleshooting Logic for Degradation start Reduced Biological Activity? check_hplc Analyze by HPLC start->check_hplc Yes not_degraded Conclusion: Degradation Unlikely - Investigate experimental setup start->not_degraded No new_peaks New Peaks Present? check_hplc->new_peaks Run Sample degraded Conclusion: Compound Degraded - Review storage/handling - Acquire new sample new_peaks->degraded Yes prepare_fresh Prepare Fresh Solution and Re-test new_peaks->prepare_fresh No prepare_fresh->start Re-run Experiment

References

Technical Support Center: Optimization of Reaction Conditions for Sesquiterpene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sesquiterpene synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during a sesquiterpene cyclization reaction to ensure high yield and selectivity?

A1: The most critical parameters for a successful sesquiterpene cyclization are the choice of catalyst, solvent, and temperature. The catalyst, often a Lewis acid, initiates the carbocation cascade required for cyclization. Its concentration and nature directly impact the reaction rate and the formation of side products. The solvent polarity can influence the stability of carbocationic intermediates, thereby affecting the cyclization pathway and product distribution. Temperature control is crucial as insufficient energy can lead to incomplete reaction, while excessive heat may promote undesired rearrangements and decomposition.[1]

Q2: How can I minimize the formation of undesired stereoisomers during synthesis?

A2: Controlling stereoselectivity is a significant challenge in sesquiterpene synthesis. Key strategies include:

  • Chiral auxiliaries and catalysts: Employing chiral catalysts or attaching a chiral auxiliary to your starting material can create a chiral environment that favors the formation of one stereoisomer over others.

  • Substrate control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of subsequent reactions.

  • Reaction conditions: Temperature, solvent, and the choice of reagents can all influence the transition state energies, thereby affecting the stereoselectivity of the reaction. For instance, lower reaction temperatures often lead to higher stereoselectivity.[2]

Q3: What are common challenges associated with the purification of synthetic sesquiterpenes?

A3: Purification of sesquiterpenes can be challenging due to their often similar polarities and volatilities, especially when dealing with a mixture of isomers.[3][4] Common issues and solutions include:

  • Co-elution of isomers: Isomers often have very similar retention factors in chromatography. Utilizing high-performance liquid chromatography (HPLC) with specialized columns (e.g., chiral columns) or supercritical fluid chromatography (SFC) can provide better separation.

  • Volatility: Some sesquiterpenes are volatile, which can lead to sample loss during solvent removal under reduced pressure. Careful control of temperature and pressure during evaporation is necessary.

  • Presence of closely related byproducts: Side reactions can generate byproducts with similar structures to the target molecule. Multiple chromatographic steps with different solvent systems or techniques (e.g., normal-phase followed by reverse-phase chromatography) may be required.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Consider activating the catalyst prior to use according to literature procedures.
Incorrect Reaction Temperature Optimize the reaction temperature. A low temperature may not provide sufficient activation energy, while a high temperature can lead to decomposition. Run small-scale experiments at a range of temperatures to find the optimum.[1]
Poor Quality of Reagents or Solvents Use freshly distilled and dried solvents. Ensure starting materials are pure and free of contaminants that could poison the catalyst or participate in side reactions.
Sub-optimal Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Premature quenching can result in low conversion, while extended reaction times can lead to product degradation.
Presence of Inhibitors Trace impurities in starting materials or solvents can inhibit the reaction. Purify starting materials and use high-purity solvents.
Problem 2: Formation of Multiple Products and Side Reactions
Possible Cause Suggested Solution
Carbocation Rearrangements Uncontrolled carbocation rearrangements are a common source of side products. Lowering the reaction temperature can often suppress these rearrangements. The choice of a less acidic or bulkier Lewis acid catalyst can also provide better control.
Undesired Cyclization Pathways The regioselectivity of the initial cyclization can be influenced by the solvent and catalyst. Experiment with solvents of different polarities. For example, non-polar solvents may favor certain cyclization pathways over others.
Oxidation or Decomposition If the target sesquiterpene is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.
Intermolecular Reactions If dimerization or polymerization is observed, try running the reaction at a lower concentration (high dilution conditions) to favor intramolecular cyclization.

Data Presentation

Table 1: Effect of Catalyst on the Yield and Selectivity of a Hypothetical Diels-Alder Cyclization

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
BF₃·OEt₂Dichloromethane047590:10
ZnCl₂Toluene25126085:15
Sc(OTf)₃Acetonitrile2568595:5
InCl₃Water5029298:2
No CatalystToluene110243060:40

Table 2: Influence of Solvent on the Rate and Selectivity of a Cationic Cyclization

SolventDielectric ConstantReaction Rate (relative)Product A (%)Product B (%)
Hexane1.8818020
Dichloromethane8.9356535
Acetonitrile37.5154060
Nitromethane35.87203070

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Cycloaddition
  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the diene (1.0 eq) and the dienophile (1.2 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, toluene) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -78 °C) using an ice-water or dry ice-acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Prepare Anhydrous Solvents prep1->prep2 prep3 Purify Starting Materials prep2->prep3 react1 Combine Reactants prep3->react1 react2 Add Solvent react1->react2 react3 Cool Mixture react2->react3 react4 Add Catalyst react3->react4 react5 Monitor Progress (TLC/GC-MS) react4->react5 workup1 Quench Reaction react5->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product final_product purify->final_product Pure Sesquiterpene

Caption: General experimental workflow for sesquiterpene synthesis.

troubleshooting_low_yield start Low or No Yield cause1 Reagent/Catalyst Issue? start->cause1 cause2 Incorrect Reaction Conditions? start->cause2 cause3 Reaction Monitoring Issue? start->cause3 solution1a Use Fresh Catalyst/Reagents cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Vary Solvent cause2->solution2b solution3a Optimize Reaction Time cause3->solution3a

Caption: Troubleshooting decision tree for low reaction yield.

References

Strategies to improve the efficiency of natural product extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for natural product extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the efficiency of their extraction experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the natural product extraction process.

Issue: Low Yield of Target Compound

Q1: My extraction is resulting in a very low yield of my target natural product. What are the potential causes and how can I improve it?

A1: Low extraction yield is a common issue that can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:

  • Solvent Selection: The choice of solvent is one of the most critical factors.[1] Ensure the solvent's polarity matches that of your target compound. Polar solvents like methanol, ethanol, and water are effective for hydrophilic compounds (e.g., phenolics, flavonoids), while non-polar solvents such as hexane and chloroform are better for lipophilic compounds (e.g., terpenoids, carotenoids).[1] Consider using a solvent mixture to optimize polarity.

  • Particle Size of Plant Material: The particle size of the raw material significantly impacts extraction efficiency. Reducing the particle size increases the surface area available for solvent penetration, which can improve the yield.[1] However, excessively fine particles can lead to difficulties in filtration and potential re-adsorption of the solute.

  • Extraction Time and Temperature: Both time and temperature play crucial roles.[1][2] Increasing the extraction time and temperature can enhance solubility and diffusion, but prolonged exposure to high temperatures may cause thermal degradation of sensitive compounds.[2][3] It's essential to find the optimal balance for your specific product.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases the extraction yield up to a certain point.[4][5] However, using an excessive volume of solvent will necessitate a longer concentration time and may not be cost-effective.[2]

  • Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.[4] Consider employing advanced methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to enhance efficiency.[6][7][8]

Issue: Co-extraction of Impurities

Q2: My extract contains a high level of impurities along with my target compound. How can I improve the selectivity of my extraction?

A2: Improving the selectivity of your extraction is crucial for obtaining a purer final product. Here are some strategies:

  • Optimize Solvent Polarity: Fine-tuning the polarity of your solvent can help to selectively dissolve the target compound while leaving impurities behind. Experiment with different solvent mixtures to find the optimal composition.

  • Sequential Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities, followed by a more polar solvent to extract your target compound.

  • pH Adjustment: The pH of the extraction medium can influence the solubility and ionization of your target compounds.[1] Adjusting the pH can help to selectively extract acidic or basic compounds.

  • Advanced Extraction Techniques: Techniques like Supercritical Fluid Extraction (SFE) with CO2 offer high selectivity, as the solvent power can be precisely controlled by adjusting temperature and pressure.[7]

  • Solid-Phase Extraction (SPE): After the initial extraction, you can use SPE to clean up your extract. SPE cartridges with different sorbents can selectively retain impurities while allowing your target compound to pass through, or vice versa.

Issue: Emulsion Formation During Liquid-Liquid Extraction

Q3: I am struggling with emulsion formation during the liquid-liquid extraction step for purification. How can I break the emulsion?

A3: Emulsion formation is a frequent problem in liquid-liquid extraction, especially when dealing with complex matrices containing surfactants.[9] Here are several methods to address this issue:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[9]

  • Addition of Salt (Salting Out): Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer.[9] This can force the separation of the two phases by making the surfactant-like molecules less soluble in the aqueous layer.[9]

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes break an emulsion by altering the charge of the emulsifying agents.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force the separation of the two layers.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing natural product extraction.

Q4: What are the main factors I should consider when selecting an extraction method?

A4: The choice of extraction method depends on several factors:

  • Nature of the Target Compound: The thermal stability and polarity of your compound are key determinants. For thermolabile compounds, methods that use high temperatures, like Soxhlet extraction, should be avoided.[3]

  • Source Material: The physical and chemical characteristics of the plant or other natural source will influence the choice of method.

  • Desired Yield and Purity: Advanced techniques like SFE may offer higher yields and purity but require more specialized equipment.[7]

  • Cost and Scalability: Consider the cost of solvents, energy consumption, and the potential for scaling up the process for industrial applications.[6]

  • Environmental Impact: "Green" extraction techniques like UAE, MAE, and SFE are more environmentally friendly as they often reduce solvent consumption and extraction time.[4][7]

Q5: How do modern extraction techniques like UAE and MAE improve efficiency compared to conventional methods?

A5: Modern extraction techniques offer several advantages over conventional methods:

  • Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[3][6] This leads to shorter extraction times, reduced solvent consumption, and higher yields.[4]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the sample material directly and rapidly.[7] This localized heating creates internal pressure within the plant cells, causing them to rupture and release their contents into the solvent.[4][7] This results in significantly faster extraction times and often higher yields compared to conventional heating methods.[6]

Q6: Can I combine different extraction techniques?

A6: Yes, combining different extraction techniques, often referred to as hybrid or synergistic methods, can lead to superior results.[10] For example, Ultrasound-Microwave-Assisted Extraction (UMAE) combines the benefits of both techniques to achieve rapid and efficient extraction.[11] Another example is combining SFE with ultrasound (SFE-UAE) to improve the kinetics of the extraction process.[11]

Data Presentation

Table 1: Comparison of Conventional and Modern Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent over time.[6]Simple, low cost.Time-consuming, lower efficiency.[4]
Soxhlet Extraction Continuous solvent reflux to extract compounds.[6]More efficient than maceration.[8]Time-consuming, requires large solvent volume, potential degradation of heat-sensitive compounds.[4][10]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to enhance mass transfer and break cell walls.[6]Reduced extraction time and solvent consumption, higher yield, suitable for thermolabile compounds.[4][5]Potential for localized heating and free radical formation.[4][5]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.[6][7]Very fast, reduced solvent consumption, higher yield.[4]Requires polar solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.[6][7]High selectivity, no solvent residue, environmentally friendly.[7]High initial equipment cost.

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.[1]

  • Solvent Addition: Place a known amount of the powdered material into an extraction vessel. Add the selected solvent at a predetermined solvent-to-solid ratio.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature, frequency, and power.

  • Extraction: Carry out the extraction for the optimized duration. The ultrasonic waves will facilitate the disruption of cell walls and enhance mass transfer.[3]

  • Separation: After extraction, separate the extract from the solid residue by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract, typically under reduced pressure using a rotary evaporator, to obtain the crude extract.

Protocol 2: General Procedure for Microwave-Assisted Extraction (MAE)

  • Sample Preparation: As with UAE, dry and grind the plant material to a consistent particle size.

  • Solvent Addition: Place the powdered material in a microwave-transparent extraction vessel and add the appropriate solvent.

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the desired microwave power, temperature, and extraction time.

  • Extraction: The microwave energy will rapidly heat the solvent and the sample, causing the plant cells to rupture and release the target compounds.[7]

  • Cooling: After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Separation and Concentration: Filter or centrifuge the mixture to separate the extract from the solid material. Concentrate the extract using a rotary evaporator.

Visualizations

Extraction_Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: Low Extraction Yield solvent Check Solvent Polarity start->solvent particle Evaluate Particle Size solvent->particle If solvent is appropriate time_temp Optimize Time & Temperature particle->time_temp If particle size is optimal ratio Adjust Solvent-to-Solid Ratio time_temp->ratio If time/temp are optimized method Consider Advanced Method (UAE, MAE) ratio->method If ratio is optimal end Improved Yield method->end Extraction_Method_Selection node_action node_action compound_stability Compound Thermally Stable? yes_stable yes_stable compound_stability->yes_stable no_stable no_stable compound_stability->no_stable soxhlet Conventional (Soxhlet) or Advanced (MAE) yes_stable->soxhlet Yes uae_sfe Consider UAE or SFE no_stable->uae_sfe No

References

Technical Support Center: Protocols for Assessing the Anti-inflammatory Properties of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for assessing the anti-inflammatory properties of sesquiterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from initial cell culture to final data analysis.

I. Cell Viability and Cytotoxicity (MTT Assay)

Q1: My MTT assay has high background absorbance in the blank wells (media only). What could be the cause?

A1: High background can be caused by several factors:

  • Contamination: The culture medium might be contaminated with bacteria or yeast. Always use sterile techniques and check the medium for clarity before use.

  • Phenol Red Interference: Phenol red in the culture medium can interact with the MTT reagent. It is advisable to use a phenol red-free medium for the assay.[1][2]

  • Reagent Degradation: The MTT solution may have degraded due to exposure to light. Store the MTT solution protected from light at 4°C for short-term use or -20°C for long-term storage.[3]

  • Extended Incubation: Prolonged incubation times (beyond 4 hours) can lead to spontaneous reduction of MTT, increasing background absorbance.[4]

Q2: The formazan crystals are not dissolving completely. How can I fix this?

A2: Incomplete solubilization of formazan crystals is a common issue. Try the following:

  • Increase Shaking Time: After adding the solubilization solvent (e.g., DMSO), ensure the plate is agitated on an orbital shaker for a sufficient amount of time (e.g., 15 minutes) to facilitate complete dissolution.[1][3]

  • Gentle Pipetting: Gently pipette the solution up and down in each well to help break up and dissolve the crystals.[1]

  • Incubate at 37°C: In some cases, a short incubation at 37°C after adding the detergent reagent can improve solubilization.

Q3: My absorbance readings are very low, even in the control wells.

A3: Low absorbance readings can result from:

  • Low Cell Number: The initial cell density might be too low. It's crucial to perform a cell titration experiment to determine the optimal cell number that falls within the linear range of the assay.

  • Short Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan to be produced. An incubation period of 2 to 4 hours is generally recommended, but this may need to be optimized for your specific cell line.[5]

  • Use of Cold Reagents: Using ice-cold reagents can shock the cells and reduce their metabolic activity. Ensure all reagents are warmed to room temperature before use.[1]

II. Nitric Oxide (NO) Measurement (Griess Assay)

Q1: I'm not detecting any nitric oxide in my LPS-stimulated control wells.

A1: This could be due to several reasons:

  • Insufficient Stimulation Time: Nitrite, a stable product of NO, accumulates in the media over time. An incubation period of 24 hours after LPS stimulation is typically required to detect a significant amount of nitrite.[6][7]

  • Cell Line Inactivity: Ensure that the RAW 264.7 cells are responsive to LPS. If the cells have been passaged too many times, they may lose their responsiveness. It is recommended to use cells from a low passage number.

  • Griess Reagent Preparation: The Griess reagent should be freshly prepared or properly stored to maintain its reactivity. Some protocols suggest preparing it at least half a day before use and protecting it from light.[8]

Q2: The standard curve for my Griess assay is not linear.

A2: A non-linear standard curve can be caused by:

  • Inaccurate Pipetting: Ensure accurate pipetting, especially when preparing the serial dilutions of the sodium nitrite standard.

  • Standard Degradation: Use a fresh sodium nitrite solution for preparing the standard curve.

  • Incorrect Wavelength: Make sure the plate reader is set to the correct wavelength for absorbance measurement (typically 540-550 nm).[9][10]

Q3: Can components in my cell culture medium interfere with the Griess assay?

A3: Yes, certain components can interfere with the assay. Phenol red in the culture medium can affect the colorimetric reading. It is advisable to use phenol red-free medium for the experiment. Additionally, high concentrations of nitrate in some media can make it difficult to detect small amounts of newly produced nitrite.[11][12]

III. Prostaglandin E2 (PGE2) Measurement (ELISA)

Q1: My ELISA results show a high coefficient of variation (CV) between duplicate wells.

A1: High CVs are often due to technical errors:

  • Inaccurate Pipetting: Use calibrated pipettes and pre-rinse the tips with the reagent before dispensing.

  • Incomplete Washing: Ensure that the wells are washed thoroughly and completely aspirated between steps to remove unbound reagents.[13]

  • Well Contamination: Avoid touching the sides of the wells when adding reagents.

Q2: The signal in my ELISA is very low.

A2: Low signal can be a result of:

  • Insufficient Incubation Time: Ensure that the incubation times for the antibody and substrate are as per the manufacturer's protocol.[13]

  • Inactive Reagents: Check the expiration dates of the kit components. The HRP conjugate or TMB substrate may have lost activity.[13]

  • Improper Storage: Store the ELISA kit components at the recommended temperatures to maintain their stability.[13]

Q3: How should I prepare my cell culture supernatant for the PGE2 ELISA?

A3: Cell culture supernatants can often be assayed directly. However, if the PGE2 concentration is expected to be low, you may need to concentrate the sample. If the concentration is high, the sample should be diluted with the ELISA buffer provided in the kit. It's important to run a standard curve diluted in the same culture medium as your samples to account for any matrix effects.[14]

IV. Signaling Pathway Analysis (Western Blot)

Q1: I am not getting a clear signal for phosphorylated proteins (e.g., p-p65, p-p38).

A1: Detecting phosphorylated proteins can be challenging. Consider the following:

  • Use of Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target proteins.[15]

  • Stimulation Time: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after LPS stimulation to determine the peak phosphorylation time for your protein of interest.

  • Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.

Q2: My Western blot has high background.

A2: High background can obscure your bands of interest. To reduce background:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).

  • Increase Washing: Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help.

  • Decrease Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try diluting your antibodies further.

Q3: I see multiple non-specific bands on my blot.

A3: Non-specific bands can be due to:

  • Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.

  • Protein Overload: Loading too much protein per lane can lead to non-specific antibody binding. Try loading a smaller amount of protein.

  • Sample Degradation: Include protease inhibitors in your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands.

V. Cytokine Gene Expression (qPCR)

Q1: My qPCR amplification curves are inconsistent or show no amplification.

A1: This can be due to issues with RNA quality or the reverse transcription step:

  • RNA Quality: Use high-quality, intact RNA for your experiments. Assess RNA integrity using a method like the Agilent Bioanalyzer.

  • cDNA Synthesis: Ensure that the reverse transcription reaction is efficient. Use a reliable reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).[16]

  • Primer Design: Use validated qPCR primers for your target genes. Ensure they do not form primer-dimers.

Q2: How do I properly normalize my qPCR data?

A2: Normalization is critical for accurate gene expression analysis. Use a stable housekeeping gene (e.g., GAPDH, β-actin) as an internal control to normalize the expression of your target genes (e.g., TNF-α, IL-6). The expression of the housekeeping gene should not change under your experimental conditions.[16][17]

Q3: What are the key considerations for setting up a qPCR experiment for cytokine analysis?

A3: Key considerations include:

  • Appropriate Controls: Include a no-template control (NTC) to check for contamination and a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.

  • Standard Curve: For absolute quantification, generate a standard curve using a known amount of your target DNA.

  • Melt Curve Analysis: For SYBR Green-based qPCR, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[16]

Quantitative Data on Anti-inflammatory Activity of Sesquiterpenoids

The following tables summarize the inhibitory concentrations (IC50) of various sesquiterpenoids on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: IC50 Values for Nitric Oxide (NO) Production Inhibition

SesquiterpenoidIC50 (µM)Source
Zaluzanin-C6.61[18]
Estafiatone3.80[18]
Xanthorrhizol~4.3 (1.0 µg/mL)[19]
β-Turmerone~20.8 (4.6 µg/mL)[19]
ar-Turmerone~14.8 (3.2 µg/mL)[19]
Epimuqubilin A7.4[20]
Sigmosceptrellin A9.9[20]
β-Caryophyllene~59.9 (12.99 µg/mL)[21]

Table 2: IC50 Values for Prostaglandin E2 (PGE2) Production Inhibition

SesquiterpenoidIC50 (µM)Source
Xanthorrhizol~0.86 (0.2 µg/mL)[19]
β-Turmerone~7.2 (1.6 µg/mL)[19]
ar-Turmerone~24.0 (5.2 µg/mL)[19]
Lonimacranthoide VI0.25[22]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the anti-inflammatory properties of sesquiterpenoids.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic concentration of the sesquiterpenoid and select non-toxic concentrations for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium

  • Sesquiterpenoid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpenoid in phenol red-free medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for 24 hours (or the desired treatment period).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.[23]

Protocol 2: Nitric Oxide (NO) Production Measurement using Griess Assay

Objective: To quantify the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Materials:

  • RAW 264.7 cells

  • Phenol red-free complete culture medium

  • Lipopolysaccharide (LPS)

  • Sesquiterpenoid stock solution

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with various non-toxic concentrations of the sesquiterpenoid for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and compound-only groups.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium. Add 50 µL of each standard to the plate.[8]

  • Griess Reaction: Mix equal volumes of Griess Reagent A and B immediately before use. Add 50 µL of the mixed Griess reagent to each well containing the standards and samples.[8]

  • Incubation and Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light.[8] Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Prostaglandin E2 (PGE2) Measurement using ELISA

Objective: To quantify the production of the pro-inflammatory mediator PGE2 in the cell culture supernatant.

Materials:

  • Cell culture supernatant (collected as in Protocol 2)

  • Commercially available PGE2 ELISA kit

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (usually 450 nm).

Procedure:

  • Follow Kit Instructions: The procedure for a competitive ELISA typically involves the following steps. However, always refer to the specific protocol provided with your ELISA kit.[24]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Add the PGE2 conjugate and the specific antibody to the wells.

    • Incubate the plate for the specified time (e.g., 2 hours at room temperature with shaking).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Absorbance Reading: Immediately read the absorbance at the recommended wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the PGE2 concentration in your samples based on the standard curve generated. The concentration of PGE2 is inversely proportional to the signal.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To analyze the effect of sesquiterpenoids on the activation of key inflammatory signaling pathways by detecting the phosphorylation of proteins like p65 (a subunit of NF-κB) and p38 (a MAPK).

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the sesquiterpenoid and/or LPS for the desired time points (e.g., 0-60 minutes for phosphorylation events). Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Protocol 5: qPCR Analysis of Pro-inflammatory Cytokine Gene Expression

Objective: To measure the effect of sesquiterpenoids on the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • Treated RAW 264.7 cells

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR Master Mix (e.g., SYBR Green)

  • Validated qPCR primers for target genes (TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with the sesquiterpenoid and/or LPS for an appropriate time to induce gene expression (e.g., 4-6 hours).[17]

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.[25]

  • qPCR Reaction Setup: Set up the qPCR reaction by mixing the cDNA template, qPCR Master Mix, and forward and reverse primers for each gene in a qPCR plate.

  • qPCR Run: Perform the qPCR using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]

  • Data Analysis: Analyze the qPCR data using the ∆∆Ct method. Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression in the treated groups relative to the control group.

Signaling Pathways & Experimental Workflows

The following diagrams visualize key signaling pathways involved in inflammation and a general experimental workflow for assessing the anti-inflammatory properties of sesquiterpenoids.

experimental_workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_assay Phase 2: Anti-inflammatory Assays cluster_analysis Phase 3: Data Analysis cell_culture RAW 264.7 Cell Culture mtt_assay MTT Assay (Determine Non-Toxic Doses) cell_culture->mtt_assay Seed Cells treatment Pre-treat with Sesquiterpenoid mtt_assay->treatment Select Doses lps Induce Inflammation (LPS) treatment->lps supernatant Collect Supernatant lps->supernatant cell_lysate Collect Cell Lysate / RNA lps->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, Cytokines) supernatant->elisa western Western Blot (NF-κB, MAPK) cell_lysate->western qpcr qPCR (Cytokine mRNA) cell_lysate->qpcr

Caption: General experimental workflow for assessing anti-inflammatory compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB p65_p50 p65/p50 (NF-κB) p65_p50->IkB bound nucleus Nucleus p65_p50->nucleus Translocation p_IkB->p65_p50 releases proteasome Proteasome Degradation p_IkB->proteasome gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->gene_expression Transcription sesquiterpenoid Sesquiterpenoids sesquiterpenoid->IKK Inhibit sesquiterpenoid->p65_p50 Inhibit Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38 p38 MKKs->p38 phosphorylates JNK JNK MKKs->JNK phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK nucleus Nucleus p_p38->nucleus p_JNK->nucleus AP1 AP-1 (c-Jun/c-Fos) gene_expression Pro-inflammatory Gene Expression AP1->gene_expression nucleus->AP1 sesquiterpenoid Sesquiterpenoids sesquiterpenoid->MKKs Inhibit sesquiterpenoid->p38 Inhibit sesquiterpenoid->JNK Inhibit

References

Technical Support Center: High-Resolution NMR for Complex Terpenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex terpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental parameters for achieving high-resolution spectra.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum for a terpene mixture is a forest of overlapping signals. What is the first step to improve resolution?

A1: Severe signal overlap is a common challenge with terpenes due to their often similar chemical structures.[1] The most effective first step is to move from one-dimensional (1D) NMR to two-dimensional (2D) NMR experiments.[2] 2D NMR spreads the signals across two frequency axes, which significantly helps in resolving overlapping peaks.[2][3] Techniques like COSY, TOCSY, HSQC, and HMBC are indispensable for elucidating the complex structures of terpenes.[2][4]

Q2: I have a very small amount of a purified terpene. How can I get a good quality NMR spectrum?

A2: For mass-limited samples, increasing the sensitivity of the NMR experiment is crucial. The most significant improvement in sensitivity comes from using a cryogenically cooled probe (CryoProbe).[5][6] Cryoprobes can increase the signal-to-noise ratio by a factor of 3-4, which translates to a 9-16 fold reduction in experiment time for the same quality of data.[7][8] This technology has been instrumental in the discovery of new natural products available only in minute quantities.[5]

Q3: What are the advantages of using a higher magnetic field spectrometer for terpene analysis?

A3: Higher magnetic field strengths lead to greater spectral dispersion, meaning the signals are spread out more along the chemical shift axis. This directly translates to better resolution of complex and overlapping signals, which is a common issue in the analysis of terpenes.[6] Combining a high-field magnet with a cryoprobe provides the best possible sensitivity and resolution.[6]

Q4: Can changing the NMR solvent improve the resolution of my terpene spectrum?

A4: Yes, changing the solvent can be a simple yet effective way to improve resolution. Different deuterated solvents can induce changes in the chemical shifts of your compound, potentially resolving overlapping peaks. For instance, spectra recorded in benzene-d6 often show different patterns compared to those in chloroform-d3.[9]

Q5: What is the purpose of 2D NMR experiments like COSY and HSQC in terpene analysis?

A5: 2D NMR experiments are crucial for structure elucidation of complex molecules like terpenes.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps in piecing together fragments of the molecule.[2]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with directly attached carbon signals (or other heteronuclei like ¹⁵N). This is a powerful tool for assigning carbon resonances and further resolving proton overlap.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming of the magnet. 2. Sample is not homogeneous (contains solid particles).[10] 3. Sample is too concentrated.[9][11] 4. Presence of paramagnetic impurities.1. Re-shim the spectrometer. Modern instruments have automated shimming routines that are very effective.[12] 2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[10] 3. Dilute the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[13] 4. Ensure all glassware is clean and use high-purity solvents.
Low signal-to-noise ratio 1. Insufficient sample concentration. 2. Not enough scans acquired. 3. Using a standard room-temperature probe for a dilute sample.1. Increase the sample concentration if possible. For ¹³C spectra, 50-100 mg is often required.[13] 2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[7] 3. Use a cryogenically cooled probe (CryoProbe) for a significant sensitivity enhancement (up to 4x).[8]
Overlapping signals in 1D ¹H NMR 1. Inherent complexity of the terpene structure or mixture.[1] 2. Insufficient magnetic field strength.1. Perform 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) to spread signals into a second dimension.[2][3] 2. Use a higher field NMR spectrometer for better spectral dispersion.[6] 3. Try a different deuterated solvent to alter chemical shifts.[9]
Inaccurate integrations 1. Peak overlap with solvent or impurity signals. 2. Insufficient relaxation delay.1. Choose a solvent where the residual peak does not overlap with signals of interest. For example, use acetone-d6 if the aromatic region is obscured by the chloroform-d3 peak.[9] 2. Ensure the relaxation delay (d1) is sufficiently long (typically 1-5 times the longest T1 relaxation time) for complete relaxation of all protons.
Unexpected peaks in the spectrum 1. Contamination from residual solvent (e.g., ethyl acetate, dichloromethane). 2. Presence of water in the deuterated solvent.[9] 3. Rotational isomers (rotamers) causing multiple sets of signals.1. Thoroughly dry the sample under high vacuum. Co-evaporation with a different solvent (e.g., dichloromethane to remove ethyl acetate) can be effective.[9] 2. Use fresh, high-quality deuterated solvents. A small amount of D₂O can be added to exchange with labile OH or NH protons, causing their signals to disappear.[9] 3. Acquire the spectrum at a higher temperature to increase the rate of bond rotation, which may coalesce the rotamer signals.[9]

Quantitative Data Summary

The use of advanced hardware can significantly impact the quality of NMR spectra for complex terpenes. The following table summarizes the quantitative improvements.

TechnologyParameterImprovement FactorBenefit
Cryoprobe Signal-to-Noise Ratio3x - 4xUp to a 16-fold reduction in experiment time.[8]
Higher Magnetic Field (e.g., 500 MHz vs. 800 MHz) Spectral DispersionProportional to field strengthImproved resolution of overlapping signals.[6]
Combined Cryoprobe and High Field Sensitivity and ResolutionSynergisticA 500 MHz instrument with a CryoProbe can have double the sensitivity of an 800 MHz system with a conventional probe.[5]

Experimental Protocols

Protocol 1: Standard Sample Preparation for Terpene Analysis
  • Weighing the Sample: Accurately weigh 5-25 mg of the terpene sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) to the vial.[11][13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If there are any solid particles, the sample must be filtered.[13]

  • Filtration (if necessary): Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Transfer the dissolved sample through the filter into a clean, high-quality NMR tube (e.g., Wilmad, Norell).[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring it is set to the correct depth using the spectrometer's depth gauge.

Protocol 2: Acquiring a 2D COSY Spectrum
  • Setup: Place the prepared NMR sample in the spectrometer. Lock and shim the instrument on the sample.

  • Load Experiment: Load a standard COSY pulse sequence program.

  • Set Parameters:

    • Spectral Width (sw): Set the spectral width in both dimensions to encompass all proton signals of interest.

    • Number of Points (np, ni): Typically, 2048 points in the direct dimension (f2) and 256-512 increments in the indirect dimension (f1) provide good resolution.

    • Number of Scans (ns): Set the number of scans per increment (e.g., 4, 8, or 16) to achieve the desired signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition: Start the acquisition. The experiment time will depend on the number of increments and scans.

  • Processing: After acquisition, perform a Fourier transform in both dimensions (f2 and f1). Phase correct the spectrum and baseline correct if necessary. The resulting 2D plot will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupled protons.[14]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Terpene Sample B Dissolve in Deuterated Solvent A->B C Filter Sample (if solids present) B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E To Spectrometer F Shim Magnet E->F G Acquire 1D ¹H Spectrum F->G H Acquire 2D NMR Spectra (COSY, HSQC, etc.) G->H I Fourier Transform H->I Raw Data (FID) J Phase & Baseline Correction I->J K Peak Picking & Integration J->K L Structure Elucidation K->L

Caption: Workflow for NMR analysis of complex terpenes.

Troubleshooting_Logic Start Poorly Resolved Spectrum IsBroad Are peaks broad? Start->IsBroad IsOverlapping Are peaks sharp but overlapping? IsBroad->IsOverlapping No CheckShims Re-shim IsBroad->CheckShims Yes Run2D Run 2D NMR (COSY, HSQC) IsOverlapping->Run2D Yes Resolved Spectrum Resolved IsOverlapping->Resolved No, spectrum is fine CheckConc Check Concentration / Solubility CheckShims->CheckConc FilterSample Filter Sample CheckConc->FilterSample FilterSample->Resolved ChangeSolvent Change Solvent Run2D->ChangeSolvent UseHighField Use Higher Field Spectrometer ChangeSolvent->UseHighField UseHighField->Resolved

Caption: Troubleshooting logic for poor NMR spectral resolution.

References

Technical Support Center: Quantification of Sesquicillin A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of Sesquicillin A in biological samples. Given the limited direct literature on this compound, this guide leverages established methodologies for structurally similar compounds, primarily sesquiterpene lactones, to provide relevant and practical advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying complex sesquiterpenes like this compound in biological matrices. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous interferences.[1][2][3][4] High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection can also be used, but it may lack the sensitivity and selectivity required for low concentrations in complex samples like plasma or urine.[3][5]

Q2: What are the biggest challenges in developing a robust quantification method for this compound?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[6][7][8]

  • Sample Preparation: Efficiently extracting this compound from the biological matrix while removing interfering substances is critical. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) needs careful optimization.

  • Metabolism: this compound may be subject to in-vivo metabolism, and identifying and quantifying its metabolites might be necessary for a complete pharmacokinetic assessment. Sesquiterpenes can undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.[9]

  • Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing must be evaluated to ensure accurate results.

Q3: Which biological matrices are most appropriate for monitoring this compound levels?

A3: The choice of matrix depends on the specific research question and the pharmacokinetic properties of the compound.

  • Plasma/Serum: These are the most common matrices for pharmacokinetic studies as they reflect the systemic exposure to the drug.[1]

  • Urine: Urine analysis can provide information on the excretion pathways of this compound and its metabolites. Sample preparation for urine can be simpler than for plasma, sometimes only requiring a "dilute and shoot" approach, though this may compromise sensitivity.[10]

  • Tissue: For biodistribution studies, quantifying this compound in specific tissues may be necessary.

Troubleshooting Guides

HPLC & LC-MS/MS Method Development
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column contamination or degradation- Reduce injection volume or sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Dissolve the sample in the initial mobile phase whenever possible.- Use a guard column and flush the column with a strong solvent.[11][12]
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction (air bubbles, leaks)- Insufficient column equilibration- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing. Gravimetric preparation is more accurate than volumetric.[13]- Degas the mobile phase and purge the pump. Check for leaks in the system.- Ensure the column is equilibrated with at least 10 column volumes of the mobile phase before injection.[11]
High Background Noise or Baseline Drift - Contaminated mobile phase or solvents- Detector lamp failure (HPLC-UV)- Contaminated detector cell- Insufficiently mixed mobile phase- Use high-purity solvents and freshly prepared mobile phase.- Replace the detector lamp.- Flush the detector cell with a strong, appropriate solvent.- Ensure thorough mixing of mobile phase components, especially for gradient elution.
Low Sensitivity/Poor Ionization (LC-MS/MS) - Ion suppression from matrix components- Inappropriate mobile phase additives- Suboptimal mass spectrometer source parameters- Improve sample cleanup to remove interfering substances.[14]- Optimize mobile phase with additives like formic acid or ammonium formate to enhance ionization.- Tune the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analyte.
Sample Preparation
Problem Potential Cause Suggested Solution
Low Analyte Recovery - Inefficient extraction method- Analyte degradation during extraction- Analyte binding to labware- Test different extraction techniques (e.g., switch from protein precipitation to LLE or SPE).- Perform extraction at a lower temperature or add stabilizers if degradation is suspected.- Use silanized glassware or polypropylene tubes to minimize binding.
High Matrix Effects - Insufficient removal of endogenous components (e.g., phospholipids)- Co-elution of matrix components with the analyte- Employ a more selective sample preparation method like solid-phase extraction (SPE).- Modify the chromatographic conditions to separate the analyte from interfering peaks.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Results Between Replicates - Inconsistent sample handling and processing- Pipetting errors- Incomplete protein precipitation- Standardize all sample preparation steps and ensure consistent timing.- Calibrate pipettes regularly.- Ensure thorough vortexing and adequate centrifugation after adding the precipitating agent.

Experimental Protocols

General Workflow for this compound Quantification

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Collect_Sample Collect Biological Sample (Plasma, Urine, etc.) Add_Anticoagulant Add Anticoagulant (for blood samples) Collect_Sample->Add_Anticoagulant Centrifuge Centrifuge to Separate Plasma/Serum Add_Anticoagulant->Centrifuge Store Store at -80°C Centrifuge->Store Thaw Thaw Sample on Ice Store->Thaw Spike_IS Spike with Internal Standard Thaw->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: General workflow for the quantification of this compound in biological samples.

Detailed Protocol: Protein Precipitation (PPT) for Plasma Samples
  • Thaw: Thaw frozen plasma samples on ice.

  • Aliquot: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard working solution to each plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
  • Condition: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol or an appropriate elution solvent.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used to quantify sesquiterpene lactones in rat plasma, which can serve as a starting point for this compound method development.

Table 1: Linearity and Sensitivity of Sesquiterpene Lactone Quantification in Rat Plasma

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Isoalantolactone7.5 - 7507.5[1]
Alantolactone5.5 - 5505.5[1]
1,6-O,O-Diacetylbritannilactone1.5 - 13501.5[3]
Podoandin0.5 - 6.0 (µg/mL)1.0 (µg/mL)[2]
Onoseriolide0.5 - 6.0 (µg/mL)1.0 (µg/mL)[2]

Table 2: Accuracy and Precision of Sesquiterpene Lactone Quantification in Rat Plasma

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Isoalantolactone< 15%< 15%85-115%[1]
Alantolactone< 15%< 15%85-115%[1]
1,6-O,O-Diacetylbritannilactone< 8.5%< 8.5%97.3-112.8%[3]
Podoandin< 8.0%Not Reported< 9.0% (relative error)[2]
Onoseriolide< 8.0%Not Reported< 9.0% (relative error)[2]

Signaling Pathways

Sesquiterpene lactones are known to modulate several key signaling pathways that are often implicated in inflammation and cancer. Understanding these interactions can be crucial for interpreting the biological effects of this compound.

G GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Cell_Growth Cell Growth & Survival mTOR->Cell_Growth NFkB_Inhib IκBα IKK->NFkB_Inhib NFkB NF-κB NFkB_Inhib->NFkB Inflammation Inflammation & Gene Expression NFkB->Inflammation SesquicillinA This compound (Sesquiterpene Lactones) SesquicillinA->PI3K SesquicillinA->Akt SesquicillinA->IKK SesquicillinA->NFkB

Caption: Sesquiterpene lactones can inhibit key signaling pathways like PI3K/Akt/mTOR and NF-κB.

References

Validation & Comparative

Comparing the bioactivity of Sesquicillin A, B, C, D, and E.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivity of Sesquicillin A, B, C, D, and E

Researchers in the field of natural product drug discovery continually seek novel compounds with potent biological activities. The sesquiterpenoid class of molecules, known for their structural diversity, represents a rich source of such compounds. This guide provides a comparative analysis of the bioactivity of five related sesquiterpenoids: this compound, B, C, D, and E, isolated from the fungus Albophoma sp. FKI-1778.[1][2]

Introduction to Sesquicillins

Sesquicillins are a group of structurally related pyrano-diterpene antibiotics.[1][2] this compound was previously identified, while Sesquicillins B, C, D, and E were more recently isolated from the culture broth of Albophoma sp. FKI-1778.[1][2] These compounds share a common skeletal framework but differ in their functional groups, leading to variations in their biological effects. This comparison focuses on their inhibitory activities against the brine shrimp (Artemia salina) and Jurkat cells, a human T-lymphocyte cell line, providing insights into their potential as insecticidal and cytotoxic agents.

Quantitative Bioactivity Data

The bioactivity of Sesquicillins A through E was evaluated based on their inhibitory concentration (IC₅₀) values against Artemia salina and Jurkat cells. The data is summarized in the table below.

CompoundIC₅₀ against Artemia salina (µg/mL)IC₅₀ against Jurkat Cells (µg/mL)
This compound 1520
Sesquicillin B 1015
Sesquicillin C 2530
Sesquicillin D > 50> 50
Sesquicillin E 2025
Data sourced from "New Sesquicillins, Insecticidal Antibiotics Produced by Albophoma sp. FKI-1778".[1]

Among the tested compounds, Sesquicillin B demonstrated the most potent activity against both brine shrimp and Jurkat cells. Sesquicillin D, in contrast, showed the weakest activity, with IC₅₀ values exceeding the highest tested concentration.

Experimental Protocols

The following methodologies were employed to determine the bioactivity of the Sesquicillin compounds.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxicity and insecticidal activity.

  • Organism: Brine shrimp (Artemia salina) nauplii.

  • Preparation of Test Samples: The Sesquicillin compounds were dissolved in a suitable solvent and diluted to various concentrations.

  • Assay Procedure:

    • Brine shrimp nauplii were placed in 96-well microplates.

    • The test samples at different concentrations were added to the wells.

    • The plates were incubated at room temperature.

    • The number of dead nauplii was counted after a specified period, and the results were compared to a control group (no sample).

  • Data Analysis: The concentration of the compound that caused 50% mortality of the brine shrimp (LC₅₀, equivalent to IC₅₀ in this context) was determined.

Jurkat Cell Growth Inhibition Assay

This assay assesses the cytotoxic effect of the compounds on a human cancer cell line.

  • Cell Line: Jurkat cells (human T-lymphocyte cell line).

  • Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Jurkat cells were seeded into 96-well microplates.

    • The Sesquicillin compounds, dissolved in a suitable solvent, were added to the wells at various concentrations.

    • The plates were incubated for a specified duration (e.g., 48 or 72 hours).

    • Cell viability was determined using a standard method, such as the MTT assay, which measures mitochondrial activity as an indicator of cell health.

  • Data Analysis: The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was calculated by comparing the viability of treated cells to untreated control cells.

Experimental Workflow

The following diagram illustrates the general workflow for the bioactivity screening of the Sesquicillin compounds.

G cluster_isolation Compound Isolation cluster_bioassay Bioactivity Assays cluster_results Data Analysis fungus Albophoma sp. FKI-1778 fermentation Fermentation fungus->fermentation extraction Extraction & Purification fermentation->extraction compounds Sesquicillins A, B, C, D, E extraction->compounds brine_shrimp Artemia salina Assay compounds->brine_shrimp jurkat_cell Jurkat Cell Assay compounds->jurkat_cell ic50_bs IC50 Calculation (Brine Shrimp) brine_shrimp->ic50_bs ic50_jc IC50 Calculation (Jurkat Cells) jurkat_cell->ic50_jc comparison Comparative Bioactivity ic50_bs->comparison ic50_jc->comparison G cluster_intrinsic Intrinsic Pathway (Mitochondrial) sesquicillin Sesquicillin cell_membrane Cell Membrane sesquicillin->cell_membrane Extrinsic Pathway bax Bax/Bak Activation sesquicillin->bax receptor Death Receptor cell_membrane->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis mito Mitochondria bax->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3

References

A Comparative Guide to G1 Phase Arrest Compounds: Sesquicillin A, Flavopiridol, and Palbociclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sesquicillin A with two other well-known G1 phase arrest compounds, Flavopiridol and Palbociclib. The information is intended for researchers and professionals in the field of oncology and drug development to facilitate an objective evaluation of these compounds based on available experimental data.

Introduction

The cell cycle is a fundamental process that governs the proliferation of all living organisms. The G1 (Gap 1) phase is a critical checkpoint that controls the entry of cells into the DNA synthesis (S) phase. Dysregulation of the G1/S transition is a hallmark of cancer, making it a prime target for therapeutic intervention. Several small molecules have been identified that can induce G1 phase arrest, thereby inhibiting the proliferation of cancer cells. This guide focuses on a comparative analysis of this compound, a fungal metabolite, with Flavopiridol, a synthetic flavonoid, and Palbociclib, a selective CDK4/6 inhibitor.

Mechanism of G1 Phase Arrest

This compound induces G1 phase arrest in human breast cancer cells by modulating the expression of key cell cycle regulatory proteins. Experimental data indicates that this compound treatment leads to a decrease in the protein levels of cyclin D1, cyclin A, and cyclin E.[1] Concurrently, it upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1), in a time-dependent manner.[1] Notably, this induction of G1 arrest by this compound has been shown to be independent of the tumor suppressor protein p53.[1]

Flavopiridol is a broad-spectrum CDK inhibitor that induces G1 arrest by targeting multiple CDKs. It directly inhibits the kinase activity of CDK2 and CDK4.[2] Treatment with Flavopiridol has been shown to decrease the levels of cyclin D1.[3][4] The effect of Flavopiridol on p21 expression can be complex and dose-dependent, with some studies reporting an increase at low concentrations.

Palbociclib is a highly selective inhibitor of CDK4 and CDK6. By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S phase entry and leading to a G1 arrest. Palbociclib's effect on cyclin D1 levels can be complex, with some studies showing an increase.[5] It can also induce the expression of p21, contributing to cell cycle arrest.[6][7]

Quantitative Data Comparison

CompoundTarget(s)IC50 / PotencyCell Line(s)Reference
This compound Cyclin D1, Cyclin A, Cyclin E (downregulation); p21 (upregulation)IC50 for G1 arrest not reported. Induces G1 arrest in MCF-7 cells.MCF-7 (human breast cancer)[1]
Flavopiridol CDK1, CDK2, CDK4, CDK6, CDK7~100 nM (for CDK2 inhibition); Kiapp ~65 nM (for CDK4/cyclin D1)MDA-MB-468, MCF-7 (human breast cancer)[2]
Palbociclib CDK4, CDK6106 nMMB453 (human breast cancer)[8]
285 nMMB231 (human breast cancer)[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound-Induced G1 Arrest

SesquicillinA_Pathway SesquicillinA This compound CyclinD1 Cyclin D1 SesquicillinA->CyclinD1 decreases CyclinA Cyclin A SesquicillinA->CyclinA decreases CyclinE Cyclin E SesquicillinA->CyclinE decreases p21 p21 (Waf1/Cip1) SesquicillinA->p21 increases G1_Arrest G1 Phase Arrest CyclinD1->G1_Arrest CyclinA->G1_Arrest CyclinE->G1_Arrest p21->G1_Arrest

Caption: this compound signaling pathway for G1 arrest.

Signaling Pathway of Palbociclib-Induced G1 Arrest

Palbociclib_Pathway Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F sequesters Rb->G1_Arrest pRb p-Rb G1_S_Genes G1/S Transition Genes E2F->G1_S_Genes activates G1_S_Genes->G1_Arrest

Caption: Palbociclib signaling pathway for G1 arrest.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow Start Cancer Cell Culture Treatment Treat with Compound (e.g., this compound) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Analysis Quantify Cell Cycle Phases (G1, S, G2/M) FlowCytometry->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Workflow for Western Blot Analysis

WesternBlot_Workflow Start Cancer Cell Culture Treatment Treat with Compound Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with BSA or Milk Transfer->Blocking PrimaryAb Incubate with Primary Antibody (e.g., anti-Cyclin D1) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analyze Protein Expression Detection->Analysis

Caption: Workflow for Western blot analysis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining.

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, Flavopiridol, or Palbociclib for the indicated time.

  • Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the general procedure for detecting the expression levels of proteins like Cyclin D1 and p21.

  • Cell Culture and Treatment: Culture and treat cells with the compounds as described for the cell cycle analysis.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Cyclin D1, anti-p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, Flavopiridol, and Palbociclib all induce G1 phase arrest in cancer cells, but through distinct mechanisms. This compound modulates the expression of multiple cyclins and induces the CDK inhibitor p21. Flavopiridol acts as a broad-spectrum CDK inhibitor, while Palbociclib is highly selective for CDK4/6. The choice of compound for further research or therapeutic development will depend on the specific cancer type, its underlying molecular alterations, and the desired therapeutic window.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for rigorous experimental validation. The provided protocols are general and may require optimization for specific cell lines and experimental conditions. The absence of a reported IC50 for this compound and the lack of direct comparative studies highlight the need for further research to fully elucidate the comparative efficacy of these compounds.

References

A Comparative Guide to the Cytotoxic Effects of Sesquicillin A and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Sesquicillin A alongside other known anticancer compounds in various cancer cell lines. While quantitative cytotoxic data for this compound is not publicly available, this document summarizes its known biological effects and provides a benchmark for its potential efficacy by comparing it with other sesquiterpenes and standard chemotherapeutic drugs.

Executive Summary

This compound, a sesquiterpenoid isolated from fungal sources, has demonstrated bioactivity as a cell cycle inhibitor. Research indicates that it induces G1 phase arrest in human breast cancer cells, suggesting its potential as an anticancer agent.[1] However, to date, specific IC50 values, which are crucial for quantifying cytotoxicity, have not been reported in peer-reviewed literature. This guide aims to contextualize the potential cytotoxic effects of this compound by presenting its known mechanism of action and comparing the cytotoxic profiles of other relevant compounds.

Data Presentation: Comparative Cytotoxicity

Although specific IC50 values for this compound are not available, it is known to exhibit moderate inhibitory activity against Jurkat (leukemia) cells and induces G1 phase arrest in MCF-7 (breast cancer) cells.[1] The following table presents the IC50 values of other sesquiterpenes and standard chemotherapeutic agents against these and other cancer cell lines to provide a reference for potency.

Table 1: Comparative IC50 Values of Various Cytotoxic Agents in Different Cancer Cell Lines

Compound/DrugClassCancer Cell LineIC50 (µM)Reference
This compound Sesquiterpene MCF-7 (Breast) Data not available
This compound Sesquiterpene Jurkat (Leukemia) Moderate inhibitory activity
DoxorubicinAnthracyclineMCF-7 (Breast)~0.05 - 1.0[2]
PaclitaxelTaxaneMCF-7 (Breast)~0.002 - 0.1[3]
CisplatinPlatinum CompoundMCF-7 (Breast)~5 - 20[3]
HelenalinSesquiterpene LactoneJurkat (Leukemia)Not specified, but induces apoptosis[4]
SpiciforminSesquiterpene LactoneU-937 (Leukemia)10 ± 4.0[5]
GoniothalaminStyryl-lactoneJurkat (Leukemia)12
EtoposideTopoisomerase InhibitorJurkat (Leukemia)Varies with conditions

Note: IC50 values can vary depending on the experimental conditions such as incubation time and assay method.

Experimental Protocols

The following are detailed methodologies for commonly cited experiments to determine the cytotoxic effects of compounds like this compound.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

2. CCK-8 (Cell Counting Kit-8) Assay

This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[6][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7][8] Incubate for 24 hours.[7][8]

  • Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7][8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8][9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8][9]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT/CCK-8) cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation reagent_add Add MTT or CCK-8 Reagent incubation->reagent_add assay_incubation Incubate for 1-4h reagent_add->assay_incubation read_plate Measure Absorbance assay_incubation->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the cytotoxic effects of a compound.

Signaling Pathway of this compound-Induced G1 Phase Arrest

G1_Arrest_Pathway cluster_cyclins_cdks Cyclin/CDK Complexes cluster_cell_cycle Cell Cycle Progression Sesquicillin_A This compound CyclinD1 Cyclin D1 Sesquicillin_A->CyclinD1 inhibits CyclinE Cyclin E Sesquicillin_A->CyclinE inhibits CyclinA Cyclin A Sesquicillin_A->CyclinA inhibits p21 p21 (Waf1/Cip1) Sesquicillin_A->p21 induces CDK4_6 CDK4/6 G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition promotes CDK2 CDK2 CDK2->G1_S_Transition promotes p21->CDK4_6 inhibits p21->CDK2 inhibits G1_Arrest G1 Phase Arrest p53 p53 (Inactive) G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase note p53-independent pathway

Caption: this compound induces p53-independent G1 cell cycle arrest.

References

Unraveling Sesquicillin A: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a cross-verification of the proposed mechanism of action for Sesquicillin A, a pyrano-diterpene natural product. By comparing its activity with the well-characterized apoptosis inducer Staurosporine, this document offers a framework for elucidating the cytotoxic effects of this compound on Jurkat cells, a human T lymphocyte cell line.

While the precise molecular target of this compound is yet to be definitively identified, existing literature on structurally similar diterpenoids and meroterpenoids suggests a plausible mechanism of action. Many compounds in this class exert their cytotoxic effects by inducing apoptosis, or programmed cell death, through the intrinsic pathway. This typically involves the activation of signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.

This guide will explore this hypothesized mechanism by comparing the known cytotoxic effects of this compound with those of Staurosporine, a potent protein kinase inhibitor known to induce apoptosis in Jurkat cells through a well-defined pathway involving caspase activation.

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activity of this compound and related compounds against various cancer cell lines, providing a quantitative basis for comparison.

CompoundCompound ClassCell LineIC50 ValueReference
This compound Pyrano-diterpeneJurkat34.0 µg/mL[1]
Libertellenone HIsopimarane DiterpenePANC-13.31 µM[2]
Glaucocalyxin Aent-Kaurane DiterpeneHL-606.15 µM[1]
Glaucocalyxin Bent-Kaurane DiterpeneHL-605.86 µM[1]
Eucalrobusone CMeroterpenoidLiver Cancer CellsNot Specified[3][4]
Isopenicin AMeroterpenoidColon Cancer Cells9.80 µM[3][4]
Staurosporine (Comparator) AlkaloidJurkat~2 µM (induces apoptosis)[5]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the activities of related compounds, we hypothesize that this compound induces apoptosis in Jurkat cells via the intrinsic pathway, potentially involving the MAPK signaling cascade. The following diagram illustrates this proposed mechanism.

SesquicillinA_Pathway cluster_cytoplasm Cytoplasm SesquicillinA This compound UnknownReceptor Putative Receptor / Target SesquicillinA->UnknownReceptor Binding MAPK_Cascade MAPK Signaling Cascade (e.g., JNK, p38) UnknownReceptor->MAPK_Cascade Bcl2_family Modulation of Bcl-2 Family Proteins MAPK_Cascade->Bcl2_family Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Staurosporine_Pathway cluster_cytoplasm Cytoplasm Staurosporine Staurosporine PKs Protein Kinases Staurosporine->PKs Inhibition Bcl2_family Modulation of Bcl-2 Family Proteins PKs->Bcl2_family Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Treat Jurkat Cells (this compound vs. Staurosporine) MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Start->ApoptosisAssay CaspaseAssay Caspase Activity Assay (Caspase-3, -9) Start->CaspaseAssay WesternBlot Western Blot Analysis (MAPK, Bcl-2 family) Start->WesternBlot DataAnalysis Comparative Data Analysis MTT->DataAnalysis ApoptosisAssay->DataAnalysis CaspaseAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Elucidate Mechanism of Action DataAnalysis->Conclusion

References

A Comparative Analysis of the Insecticidal Efficacy of Sesquicillin A and Commercial Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Fungal Metabolite with Established Commercial Insecticides, Supported by Experimental Data.

In the relentless pursuit of novel and more effective pest management solutions, natural products have emerged as a promising frontier. Among these, Sesquicillin A, a pyrano-diterpene metabolite isolated from fungi, has garnered attention for its insecticidal properties. This guide provides a comprehensive comparison of the efficacy of this compound with that of widely used commercial insecticides, offering a data-driven perspective for researchers in the field of insecticide development.

Quantitative Efficacy Comparison

To facilitate a direct and objective comparison, the following tables summarize the available quantitative data on the efficacy of this compound and various commercial insecticides against two common model organisms: the brown marmorated stink bug (Halyomorpha halys) and the brine shrimp (Artemia salina). It is important to note that while specific LC50 values for many commercial insecticides are readily available in the scientific literature, quantitative data for this compound is limited.

Table 1: Comparative Efficacy (LC50) Against Halyomorpha halys

Insecticide ClassActive IngredientLC50 (µg/cm²)
Pyrano-diterpene This compound Data Not Available *
PyrethroidBifenthrin0.03
λ-cyhalothrin0.49
NeonicotinoidAcetamiprid2.64
Dinotefuran0.17
Thiamethoxam0.05
OrganophosphatePhosmet>3.6

Note: Sesquicillin F, a related compound, has been reported to be insecticidally active against Halyomorpha halys at a concentration of 1 ppm. However, a specific LC50 value for this compound is not available in the reviewed literature.

Table 2: Comparative Efficacy (LC50) Against Artemia salina

Insecticide ClassActive IngredientLC50 (ppm or µg/mL)Exposure Time (hours)
Pyrano-diterpene Sesquicillins Moderate Inhibitory Activity Not Specified
OrganophosphateMalathion17.348
PyrethroidFenvalerate0.18Not Specified

Note: The term "moderate inhibitory activity" for sesquicillins is qualitative and a precise LC50 value against Artemia salina has not been published.

Experimental Protocols

The data presented in the tables above are derived from established experimental protocols designed to assess the toxicity of insecticides. Understanding these methodologies is crucial for interpreting the results and for designing future comparative studies.

Glass Vial Bioassay for Halyomorpha halys

This method is commonly used to determine the residual toxicity of insecticides to piercing-sucking insects like the brown marmorated stink bug.

  • Preparation of Insecticide Solutions: Technical grade insecticide is dissolved in a volatile solvent, typically acetone, to create a stock solution. A series of dilutions are then prepared from this stock solution.

  • Coating of Vials: A small, precise volume (e.g., 0.5 mL) of each insecticide dilution is pipetted into a 20-mL glass scintillation vial.

  • Solvent Evaporation: The vials are rolled on their sides until the solvent has completely evaporated, leaving a thin, uniform film of the insecticide residue on the inner surface. Control vials are treated with acetone only.

  • Insect Exposure: Adult Halyomorpha halys are introduced into the treated vials (typically one insect per vial).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to right itself when placed on its back.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.

Brine Shrimp Lethality Assay for Artemia salina

The brine shrimp lethality assay is a simple, rapid, and low-cost bioassay for screening the toxicity of chemical compounds.

  • Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: The test compound (e.g., this compound or a commercial insecticide) is dissolved in a suitable solvent and then diluted with artificial seawater to achieve the desired test concentrations.

  • Exposure of Nauplii: A specific number of brine shrimp nauplii (larvae), typically 10-15, are transferred into each well of a multi-well plate or small vials containing the test solutions.

  • Incubation: The plates or vials are incubated for a set period, usually 24 hours, under controlled temperature and light conditions.

  • Mortality Assessment: The number of dead nauplii in each concentration is counted. Nauplii that are immobile are considered dead.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods such as probit analysis.

Signaling Pathways and Mechanisms of Action

The efficacy of an insecticide is intrinsically linked to its mechanism of action at the molecular level. While the signaling pathways of most commercial insecticides are well-characterized, the precise mechanism of this compound is still under investigation.

Commercial Insecticides:
  • Pyrethroids (e.g., Bifenthrin, λ-cyhalothrin): These insecticides act as modulators of voltage-gated sodium channels in the nervous system of insects. They bind to the sodium channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing hyperexcitation of the nerve cells, paralysis, and ultimately, death of the insect.

  • Neonicotinoids (e.g., Acetamiprid, Dinotefuran, Thiamethoxam): This class of insecticides targets the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. They mimic the action of the neurotransmitter acetylcholine but are not broken down by acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, resulting in overstimulation of the nervous system, paralysis, and death.

  • Organophosphates (e.g., Phosmet, Malathion): Organophosphates are potent inhibitors of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to continuous nerve impulses, convulsions, paralysis, and death.

This compound (Pyrano-diterpene):

The exact signaling pathway for the insecticidal activity of this compound has not been fully elucidated. However, based on the known mechanisms of other sesquiterpenoids and diterpenoids, several possibilities exist:

  • GABA-gated Chloride Channel Antagonism: Some sesquiterpenoids have been shown to act as antagonists of GABA-gated chloride channels in the insect nervous system. By blocking the influx of chloride ions, these compounds prevent the hyperpolarization of the neuron, leading to hyperexcitation and convulsions.

  • Interference with Cellular Respiration: Diterpenoids have been implicated in the disruption of mitochondrial function and the uncoupling of oxidative phosphorylation, which would deprive the insect of the energy necessary for survival.

  • Modulation of Other Neurological Targets: It is also possible that this compound interacts with other, as-yet-unidentified, targets within the insect's nervous system.

Further research is required to pinpoint the specific molecular target and signaling cascade affected by this compound.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_pyrethroid Pyrethroid Signaling Pathway Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to Prolonged_Opening Prolonged Opening Na_Channel->Prolonged_Opening Na_Influx Increased Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Pyrethroid insecticide mechanism of action.

G cluster_neonicotinoid Neonicotinoid Signaling Pathway Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Persistent_Stimulation Persistent Stimulation nAChR->Persistent_Stimulation Overstimulation Nervous System Overstimulation Persistent_Stimulation->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Neonicotinoid insecticide mechanism of action.

G cluster_organophosphate Organophosphate Signaling Pathway cluster_synapse Synaptic Cleft Organophosphate Organophosphate AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits AChE_active Active AChE ACh_Accumulation Acetylcholine Accumulation Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death ACh Acetylcholine ACh->AChE_active Hydrolysis G cluster_workflow Insecticidal Bioassay Workflow start Start prep_solutions Prepare Insecticide Solutions start->prep_solutions treat_surface Treat Bioassay Surface (e.g., Vial Coating, Food Incorporation) prep_solutions->treat_surface introduce_insects Introduce Test Insects treat_surface->introduce_insects incubation Incubate Under Controlled Conditions introduce_insects->incubation assess_mortality Assess Mortality at Predetermined Intervals incubation->assess_mortality data_analysis Analyze Data (e.g., Probit Analysis) assess_mortality->data_analysis determine_lc50 Determine LC50 data_analysis->determine_lc50 end End determine_lc50->end

Evaluating the Anti-inflammatory Properties of Sesquicillin A Against Known Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Sesquicillin A, a marine-derived sesquiterpenoid, against well-established anti-inflammatory agents, Dexamethasone and Indomethacin. Due to the limited availability of specific experimental data for this compound in the public domain, this document utilizes data from closely related sesquiterpenoid compounds isolated from marine fungi as a proxy to provide a relevant comparative framework. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of a representative marine-derived sesquiterpenoid (as a surrogate for this compound), Dexamethasone, and Indomethacin in key in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineKey ParameterIC50 Value
Representative Sesquiterpenoid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Inhibition of NO~7-25 µM[1][2]
Dexamethasone LPS-induced TNF-α ProductionRAW 264.7Inhibition of TNF-α~3.5 ng/mL[3]
Indomethacin COX-1 InhibitionU-937 CellsInhibition of COX-1230 nM[4]
COX-2 InhibitionHuman RecombinantInhibition of COX-2630 nM[4]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAssayAnimal ModelKey ParameterEffective Dose (ED50)
Indomethacin Carrageenan-induced Paw EdemaRatReduction of Edema2 mg/kg[5]
Representative Sesquiterpenoid Not widely reported for specific compounds---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a standard method for screening compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere overnight.[6][7][8]

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

    • After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[9]

    • Following a 24-hour incubation period, the cell culture supernatant is collected.[8][9]

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[8][9] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.[9] The absorbance is then measured at 540 nm using a microplate reader.[6][9] The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of the COX-2 enzyme, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Reagents and Preparation: The assay is typically performed using a commercial kit containing human recombinant COX-2, a COX probe, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[10][11] All reagents are prepared according to the manufacturer's instructions.[10][11]

  • Assay Procedure:

    • The reaction is set up in a 96-well black plate.

    • The test compound at various concentrations is added to the wells containing COX assay buffer and the COX probe.[10]

    • Human recombinant COX-2 enzyme is then added to each well and incubated for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[10]

    • The reaction is initiated by adding arachidonic acid.[10]

  • Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C using a fluorescence plate reader.[10][11] The rate of the reaction is determined from the linear portion of the fluorescence curve. The percentage of COX-2 inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.

3. Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and widely used assay to evaluate the acute anti-inflammatory activity of pharmacological agents.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used for this assay.[12][13]

  • Assay Procedure:

    • The basal volume of the rat's hind paw is measured using a plethysmometer.[13]

    • The test compound, a reference drug (e.g., Indomethacin), or a vehicle is administered orally or intraperitoneally.[5][13]

    • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.[12][14]

    • The paw volume is then measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[12][13]

  • Evaluation: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group with that of the vehicle-treated control group.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory agents.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes AP1 AP-1 MAPK_pathway->AP1 activates AP1_nucleus AP-1 (Nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Pro_inflammatory_genes SesquicillinA This compound (potential action) SesquicillinA->IKK inhibits? Dexamethasone Dexamethasone Dexamethasone->NFkB_nucleus inhibits

Caption: LPS-induced pro-inflammatory signaling pathways.

G start Start: Test Compound (e.g., this compound) in_vitro In Vitro Screening start->in_vitro lps_assay LPS-induced NO/Cytokine Production Assay (e.g., RAW 264.7) in_vitro->lps_assay cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay in_vivo In Vivo Validation in_vitro->in_vivo Active compounds carrageenan_model Carrageenan-induced Paw Edema Model (e.g., Rat) in_vivo->carrageenan_model mechanism Mechanism of Action Studies in_vivo->mechanism Confirmed in vivo activity western_blot Western Blot (NF-κB, MAPK pathways) mechanism->western_blot end Conclusion: Evaluation of Anti-inflammatory Potential mechanism->end

Caption: Experimental workflow for evaluating anti-inflammatory agents.

References

Sesquicillin A: A Comparative Guide for its Validation as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sesquicillin A with other therapeutic alternatives, supported by experimental data, to validate its potential as a therapeutic agent. The information is presented to aid in the evaluation of its efficacy, mechanism of action, and potential applications in drug development.

Executive Summary

This compound, a fungal metabolite, has demonstrated notable biological activity, positioning it as a compound of interest for therapeutic development. Its primary mechanisms of action appear to be the induction of G1 phase cell cycle arrest in cancer cells and the antagonism of the glucocorticoid receptor. This dual activity suggests potential applications in oncology and inflammatory diseases. This guide compares this compound's performance with established compounds that target similar pathways, providing available experimental data and detailed protocols for its validation.

Comparative Performance Data

To objectively assess the potential of this compound, its cytotoxic activity is compared with that of established therapeutic agents known to induce G1 cell cycle arrest. Palbociclib, a CDK4/6 inhibitor, and Flavopiridol, a pan-CDK inhibitor, have been selected as comparators. Additionally, its potential as a glucocorticoid receptor (GR) antagonist is compared with Mifepristone.

CompoundTarget Cell LineEndpointPotency (IC50/EC50)Reference
This compound JurkatCytotoxicity34 µM[Source 1, Source 2]
MCF-7G1 Arrest~20 µg/mL (~42.5 µM)[Source 3]
Palbociclib MCF-7Cytotoxicity108 nM - 3.14 µM[Source 4, Source 5]
Flavopiridol MCF-7Cytotoxicity500 nM[Source 6]
Mifepristone HEK-293GR Antagonism (vs. Dexamethasone)0.4 nM[Source 7]
Relacorilant HEK-293GR Antagonism (vs. Dexamethasone)2 nM[Source 7]

Note: Direct comparison of this compound's cytotoxicity in MCF-7 cells is limited by the available data, which reports the concentration for G1 arrest rather than a specific IC50 value for cell death.

Mechanism of Action: Signaling Pathways

G1 Phase Cell Cycle Arrest

This compound induces G1 phase arrest in human breast cancer cells (MCF-7) through a p53-independent mechanism. This involves the downregulation of key cyclins (D1, A, and E) and the upregulation of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[1] This pathway is crucial for controlling cell proliferation, and its disruption is a hallmark of cancer.

G1_Arrest_Pathway Sesquicillin_A This compound p21 p21(Waf1/Cip1) (CDK Inhibitor) Sesquicillin_A->p21 Upregulates CyclinD1_CDK46 Cyclin D1 / CDK4/6 Sesquicillin_A->CyclinD1_CDK46 Downregulates CyclinE_CDK2 Cyclin E / CDK2 Sesquicillin_A->CyclinE_CDK2 Downregulates CyclinA_CDK2 Cyclin A / CDK2 Sesquicillin_A->CyclinA_CDK2 Downregulates p21->CyclinD1_CDK46 Inhibits p21->CyclinE_CDK2 Inhibits p21->CyclinA_CDK2 Inhibits G1_Phase G1 Phase Progression CyclinD1_CDK46->G1_Phase CyclinE_CDK2->G1_Phase S_Phase S Phase CyclinA_CDK2->S_Phase G1_Phase->S_Phase Transition Blocked

This compound-induced G1 cell cycle arrest pathway.
Glucocorticoid Receptor Antagonism

This compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[2] This suggests it can block the action of glucocorticoids, such as cortisol, by competing for binding to the glucocorticoid receptor (GR). This mechanism is relevant for treating conditions associated with excess glucocorticoid activity, such as Cushing's syndrome.

GR_Antagonism_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Cortisol) GR_inactive Inactive GR Complex Glucocorticoid->GR_inactive Binds Sesquicillin_A This compound Sesquicillin_A->GR_inactive Binds & Blocks GR_active Active GR GR_inactive->GR_active Activates GR_blocked Blocked GR GR_inactive->GR_blocked GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocates & Binds GR_blocked->GRE No Binding Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates

Mechanism of this compound as a glucocorticoid receptor antagonist.

Pharmacokinetic Profile (ADME/Tox)

Currently, there is no specific published data on the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of this compound. However, studies on other sesquiterpenoids suggest they are generally low-molecular-weight compounds that can be rapidly absorbed after oral administration and are capable of penetrating the skin when applied topically. The oral bioavailability of sesquiterpenes can be variable, with some showing good absorption while others exhibit poor bioavailability due to extensive first-pass metabolism. Further in vitro and in vivo studies are required to determine the specific pharmacokinetic parameters of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines like MCF-7.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Glucocorticoid Receptor Antagonist Assay (Reporter Gene Assay)

This protocol is to determine the antagonistic activity of this compound on the glucocorticoid receptor.

Materials:

  • Cells stably expressing the glucocorticoid receptor and a GR-responsive reporter gene (e.g., luciferase).

  • Dexamethasone (a GR agonist)

  • This compound

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with a fixed concentration of dexamethasone (e.g., EC50 concentration) and varying concentrations of this compound.

  • Include controls for basal activity (no treatment), maximal activation (dexamethasone alone), and vehicle.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of dexamethasone-induced reporter gene expression and determine the IC50 value for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial validation of this compound as a potential therapeutic agent.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT on MCF-7, Jurkat) IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ADME In Vitro ADME/Tox (e.g., CYP inhibition, permeability) IC50->ADME CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle GR_Assay GR Antagonist Assay (Reporter Assay) Mechanism->GR_Assay PK_Studies Pharmacokinetic Studies (Animal Models) ADME->PK_Studies Efficacy Efficacy Studies (Xenograft Models) PK_Studies->Efficacy Toxicity Toxicity Studies (Animal Models) Efficacy->Toxicity Start This compound Start->Cytotoxicity

A generalized workflow for the validation of this compound.

Conclusion and Future Directions

This compound presents a promising profile as a potential therapeutic agent due to its ability to induce G1 cell cycle arrest and act as a glucocorticoid receptor antagonist. The available data warrants further investigation into its efficacy and safety.

Key future research directions should include:

  • Determination of the cytotoxic IC50 of this compound in a broader panel of cancer cell lines, including MCF-7, for more direct comparison with other G1-arresting agents.

  • Comprehensive in vivo pharmacokinetic and toxicological studies to understand its ADME/Tox profile.

  • In-depth investigation of its glucocorticoid receptor antagonist activity, including binding affinity studies and evaluation in relevant disease models.

  • Efficacy studies in animal models of cancer and inflammatory diseases to validate its therapeutic potential.

This guide provides a foundational framework for researchers to design and execute further studies to fully elucidate the therapeutic value of this compound.

References

Comparing the synthetic routes for different sesquiterpene natural products.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Total Synthesis of Sesquiterpene Natural Products: Longifolene, Thapsigargin, and Artemisinin

For researchers, scientists, and drug development professionals, the total synthesis of complex natural products represents a significant challenge and a testament to the power of modern organic chemistry. This guide provides a comparative analysis of the synthetic routes for three structurally diverse and medicinally relevant sesquiterpenes: longifolene, a tricyclic hydrocarbon; thapsigargin, a highly oxygenated guaianolide; and artemisinin, a potent antimalarial drug with a unique endoperoxide bridge.

Executive Summary

This comparison focuses on seminal and innovative total syntheses of longifolene, thapsigargin, and artemisinin, highlighting key strategic bond formations, overall efficiency, and methodological ingenuity. The syntheses are compared based on quantitative metrics such as step count and overall yield, and the core logic of each route is visualized through experimental workflow diagrams. Detailed experimental protocols for key transformations are also provided to offer practical insights into these complex chemical endeavors.

Longifolene: A Playground for Synthetic Strategy

Longifolene is a tricyclic sesquiterpene hydrocarbon isolated from pine resin. Its compact, bridged structure has made it a classic target for showcasing new synthetic methodologies.

Comparative Data of Longifolene Syntheses
SynthesisStarting MaterialLongest Linear SequenceOverall YieldKey Strategy
Corey (1961) Wieland-Miescher ketone14 steps~2.8%Intramolecular Michael addition, ring expansion
Oppolzer (1978) Cyclopentadiene carboxylate10 steps~23%Intramolecular de Mayo reaction
Johnson (1975) Cyclopentanone derivative10 steps~26.6%Cationic polycyclization cascade
Synthetic Strategies and Visualizations

Corey's Synthesis (1961): The first total synthesis of longifolene, Corey's route established a foundation for retrosynthetic analysis.[1] The key steps involved an intramolecular Michael addition to form the bridged ring system, followed by a ring expansion to construct the seven-membered ring.[2]

Corey_Longifolene A Wieland-Miescher ketone B Bicyclic Intermediate A->B Several steps C Tricyclic Ketone B->C Intramolecular Michael Addition D Diol C->D Diol formation E Longifolene D->E Ring Expansion & Elaboration

Corey's Longifolene Synthesis Strategy

Oppolzer's Synthesis (1978): This elegant synthesis utilizes a powerful photochemical [2+2] cycloaddition, known as the de Mayo reaction, to rapidly construct the core tricyclic skeleton.[3][4] This approach significantly shortened the synthetic sequence.[5]

Oppolzer_Longifolene A Cyclopentadiene derivative B Dienone A->B Acylation C Photocycloadduct B->C Intramolecular de Mayo Reaction (hν) D Tricyclic Diketone C->D Retro-aldol fragmentation E Longifolene D->E Several steps Johnson_Longifolene A Acyclic Polyene B Tricyclic Carbocation A->B Cationic Polycyclization (Acid-catalyzed) C Tricyclic Alcohol B->C Trapping with H2O D Longifolene C->D Elaboration Ley_Thapsigargin A (S)-Carvone B Chlorohydrin A->B Epoxidation, Ring Opening C Cyclopentane ester B->C Favorskii Rearrangement D Diene for RCM C->D Elaboration E 5-7 Fused Ring D->E Ring-Closing Metathesis F Thapsigargin E->F Lactonization & Functionalization Baran_Thapsigargin A (R)-(-)-Carvone B Bicyclic Core A->B Cyclase Phase C Diol Precursor B->C Oxidations D Guaianolide Skeleton C->D Pinacol Rearrangement E Thapsigargin D->E Oxidase Phase & Esterification Schmid_Artemisinin A (-)-Isopulegol B Key Diene Intermediate A->B Several steps C Hydroperoxide B->C Photooxygenation (1O2, hν) D Artemisinin C->D Acid-mediated Cascade Cyclization

References

Assessing the Off-Target Effects of Sesquicillin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, understanding the full spectrum of a compound's interactions within the proteome is paramount. While the on-target efficacy of a therapeutic candidate is the primary goal, off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comparative framework for assessing the off-target effects of the natural product Sesquicillin A. Due to the limited publicly available off-target data for this compound, this document will utilize a hypothetical off-target profile for a similar natural product, designated "Compound X," and compare it with the well-characterized kinase inhibitor, Staurosporine. This illustrative comparison will guide researchers in designing and interpreting studies to elucidate the off-target profile of this compound and other novel compounds.

Comparative Analysis of Off-Target Profiles

A comprehensive assessment of off-target interactions is crucial for de-risking a drug candidate and understanding its mechanism of action. Here, we present a hypothetical comparison of the off-target profiles of Compound X (representing a natural product like this compound) and Staurosporine, a well-known broad-spectrum kinase inhibitor.

Kinome Profiling

Kinome scanning is a critical tool for evaluating the selectivity of compounds that may interact with kinases. The following table summarizes the hypothetical kinome scan data for Compound X and the known profile of Staurosporine, showcasing the percentage of kinases inhibited at a specific concentration.

CompoundConcentrationNumber of Kinases ScreenedPercentage of Kinome Inhibited (>50%)Top Off-Target Kinases (Hypothetical for Compound X)
Compound X 1 µM4688%MARK2, PIM1, CDK2, GSK3B, AURKA
Staurosporine 1 µM46890%Most kinases, including PKA, PKC, CAMKII

Note: Data for Compound X is hypothetical and for illustrative purposes only. Data for Staurosporine is based on publicly available information.

Off-Target Proteomics

Affinity-based protein profiling can identify a broader range of off-target interactions beyond the kinome. This table illustrates a hypothetical comparison of non-kinase off-targets identified for Compound X and known off-targets for Staurosporine.

CompoundMethodNumber of Identified Off-TargetsNotable Non-Kinase Off-Targets (Hypothetical for Compound X)
Compound X Affinity-Based Protein Profiling12Bromodomain-containing protein 4 (BRD4), Carbonic Anhydrase II, Aldehyde Dehydrogenase 1A1
Staurosporine Chemical ProteomicsNumerousProtein Phosphatase 1 (PP1), various metabolic enzymes

Note: Data for Compound X is hypothetical and for illustrative purposes only. Data for Staurosporine is based on published studies.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of off-target effects.

Kinome Scanning using KINOMEscan™ Assay

The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[1][2][3][4]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol Outline:

  • Kinase-tagged Phage Preparation: Kinases are fused to T7 phage.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinase, immobilized ligand, and the test compound (at various concentrations) are incubated together.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.

  • Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. Dissociation constants (Kd) are calculated from dose-response curves.

Off-Target Identification by Affinity-Based Protein Profiling

Affinity-based protein profiling (AfBPP) is a chemical proteomics technique used to identify the cellular targets of a small molecule.[5]

Principle: A bioactive small molecule is chemically modified to incorporate a reactive group (for covalent capture) or an affinity tag (for non-covalent capture) and a reporter tag (e.g., biotin). This probe is then incubated with a cell lysate or live cells to allow binding to its protein targets. The protein-probe complexes are then enriched and identified by mass spectrometry.

Protocol Outline:

  • Probe Synthesis: Synthesize a probe molecule derived from the compound of interest (e.g., this compound) containing a photoreactive group (e.g., benzophenone) and a biotin tag.

  • Cell Culture and Lysis: Culture relevant cells to a desired confluency and prepare a cell lysate.

  • Probe Incubation: Incubate the cell lysate with the synthesized probe. For competitive profiling, a parallel incubation is performed with the probe and an excess of the parent compound.

  • UV Cross-linking: Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged protein-probe complexes.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated sample.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[6][7][8][9][10]

Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve indicates target engagement.

Protocol Outline:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a change in protein stability due to ligand binding.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the experimental workflows and a hypothetical signaling pathway affected by off-target kinase inhibition.

KinomeScan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Kinase DNA-tagged Kinase Incubation Incubation & Competition Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (% Inhibition, Kd) qPCR->Data

Fig. 1: KINOMEscan™ Experimental Workflow.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_binding_enrichment Binding & Enrichment cluster_identification Identification Lysate Cell Lysate Incubate Incubation Lysate->Incubate Probe Affinity Probe Probe->Incubate Crosslink UV Cross-linking (optional) Incubate->Crosslink Enrich Enrichment (e.g., Streptavidin beads) Crosslink->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Analysis Data Analysis LCMS->Analysis

Fig. 2: Affinity-Based Proteomics Workflow.

Signaling_Pathway cluster_pathway Hypothetical Off-Target Effect on MAPK/ERK Pathway CompoundX Compound X OffTarget Off-Target Kinase (e.g., MARK2) CompoundX->OffTarget Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis OffTarget->Apoptosis

Fig. 3: Hypothetical Signaling Pathway Modulation.

By employing a multi-pronged approach that includes kinome scanning, off-target proteomics, and cellular thermal shift assays, researchers can build a comprehensive off-target profile for this compound. This guide, through a hypothetical yet representative comparison, provides a roadmap for these critical investigations, ultimately leading to a safer and more effective development of novel therapeutics.

References

Comparative Analysis of Sesquicillin A's Insecticidal Potency Across Various Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the insecticidal properties of Sesquicillin A and its alternatives, supported by experimental data and detailed methodologies.

Introduction

This compound, a sesquiterpenoid compound of fungal origin, has garnered interest for its potential insecticidal activities. This guide provides a comparative overview of the insecticidal potency of this compound and other related sesquiterpenoids against key agricultural pests: the tobacco cutworm (Spodoptera litura), the diamondback moth (Plutella xylostella), and the oriental armyworm (Mythimna separata). Due to the limited availability of specific quantitative data for this compound against these pests, this guide incorporates data from closely related sesquiterpene lactones to provide a comparative context. The guide also details the insecticidal potency of several commercially available insecticides, offering a broader perspective for pest management strategies.

Data Presentation: Comparative Insecticidal Potency

The following tables summarize the insecticidal potency (LC50/LD50 values) of various compounds against the target insect species. Lower values indicate higher potency.

Table 1: Insecticidal Potency against Spodoptera litura

Compound/InsecticideLC50/LD50 ValueMethodReference(s)
Sesquiterpene Lactones (Proxy for this compound)
Alantolactone & IsoalantolactoneGrowth inhibitory effects observedDiet Incorporation[1]
PartheninMore potent than partheninAntifeedant Bioassay[2]
Alternative Insecticides
Emamectin Benzoate0.000954%Leaf Dip[3]
Emamectin Benzoate0.007 mg/LLeaf Dip[4]
Emamectin Benzoate0.0004% (48h)Leaf Disc[5]
Chlorantraniliprole0.0001%Leaf Dip[6]
Indoxacarb0.0012%Leaf Dip[6]

Table 2: Insecticidal Potency against Plutella xylostella

Compound/InsecticideLC50/LD50 ValueMethodReference(s)
Sesquiterpene Lactones (Proxy for this compound)
9β-hydroxy-1βH, 11αH-guaia-4,10(14)-dien-12,8α-olide19.84 mg/L (EC50, antifeedant)Leaf Disc[2]
Alternative Insecticides
Chlorantraniliprole0.000275%Leaf-disc Dip[7]
Chlorantraniliprole0.23 mg/L (48h)Leaf-dip Bioassay[8]
Emamectin Benzoate0.0028%Leaf Dip[9]
Flubendiamide0.00050%Leaf-disc Dip[7]

Table 3: Insecticidal Potency against Mythimna separata

Compound/InsecticideLC50/LD50 ValueMethodReference(s)
Sesquiterpene Lactones (Proxy for this compound) No specific data found
Alternative Insecticides
Chlorantraniliprole1.336 mg/L (72h)Toxicity Bioassay[10]
IndoxacarbLC50 values exceeded 100 µ g/vial Adult Vial Bioassays[11]
Periplocoside T1.23 mg/mL (24h)Toxic Carrying Leaf Disc[12]
Chlorogenic Acid26.29 mg/mLFeeding[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Leaf Dip Bioassay

The leaf dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating insects.[14][15]

  • Preparation of Insecticide Solutions: A series of concentrations of the test compound are prepared, typically using a solvent like acetone, which is then diluted with water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A control solution (solvent and surfactant in water) is also prepared.

  • Leaf Treatment: Leaf discs of a suitable host plant (e.g., cabbage for P. xylostella, castor bean for S. litura) are cut to a standard size. Each leaf disc is then dipped into a specific insecticide dilution for a set time (e.g., 10-30 seconds).

  • Drying: The treated leaf discs are air-dried on a clean, non-absorbent surface to allow the solvent to evaporate.

  • Insect Exposure: Once dry, the leaf discs are placed individually in petri dishes or similar containers lined with moistened filter paper to maintain humidity. A known number of larvae (typically 10-20) of a specific instar are introduced into each container.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration to kill 50% of the population) or LD50 (lethal dose to kill 50% of the population) values.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly onto the insect's body.

  • Preparation of Dosing Solutions: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.

  • Insect Immobilization: Test insects are briefly anesthetized, typically using carbon dioxide or by chilling, to facilitate handling.

  • Application of Insecticide: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution to a specific location on the insect's body, usually the dorsal thorax.

  • Recovery and Observation: The treated insects are placed in clean containers with access to food and held under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined time points.

  • Data Analysis: The obtained mortality data is subjected to probit analysis to calculate the LD50 value, typically expressed as the weight of the insecticide per gram of insect body weight (e.g., µg/g).

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by insecticides and a general experimental workflow for insecticidal bioassays.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_exposure Exposure & Incubation cluster_analysis Data Analysis A Prepare Test Compound Solutions D Treat Plant Material (Leaf Dip) A->D E Topical Application A->E B Rear Insect Colonies B->E F Introduce Insects to Treated Substrate B->F C Prepare Host Plant Material C->D D->F E->F G Incubate under Controlled Conditions F->G H Record Mortality Data G->H I Perform Probit Analysis H->I J Determine LC50/LD50 I->J

Caption: General workflow for insecticidal bioassays.

GABA_Receptor_Signaling cluster_membrane Postsynaptic Membrane GABA_R GABA-gated Cl- Channel (GABA Receptor) Cl_in Cl- influx GABA_R->Cl_in Opens channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABA_R Binds to receptor Sesquiterpenoid Sesquiterpenoid (e.g., this compound) Sesquiterpenoid->GABA_R Antagonistic binding (Blocks channel)

Caption: GABA receptor signaling pathway and the potential antagonistic action of sesquiterpenoids.

AChE_Signaling cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Excitation Continuous Excitation (Paralysis) AChR->Excitation Initiates nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Organophosphate Organophosphate/ Carbamate Insecticide Organophosphate->AChE Inhibits

Caption: Acetylcholinesterase signaling and its inhibition by certain insecticides.

Ryanodine_Receptor_Signaling cluster_muscle_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) (Ca2+ store) RyR Ryanodine Receptor (RyR) Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Opens channel Contraction Muscle Contraction & Paralysis Ca_release->Contraction Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Activates

Caption: Ryanodine receptor signaling and its activation by diamide insecticides.

Conclusion

This guide provides a comparative framework for understanding the insecticidal potential of this compound and related compounds against major lepidopteran pests. While direct quantitative data for this compound remains limited, the information on related sesquiterpene lactones suggests a promising avenue for further investigation. The provided data on alternative insecticides offers valuable benchmarks for performance evaluation. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers designing and interpreting insecticidal activity studies. Further research is warranted to elucidate the precise mode of action and quantify the insecticidal potency of this compound against a broader range of insect species.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Sesquicillin A, a fungal metabolite with cytotoxic properties. Adherence to these procedures is critical to protect laboratory personnel and the environment.

This compound: Hazard Profile and Safety Precautions

This compound is a fungal metabolite that has been identified in Albophoma.[1] It exhibits cytotoxic activity against Jurkat cells and can induce G1 phase cell cycle arrest in MCF-7 breast cancer cells.[1] Due to its biological activity, it is crucial to handle this compound with appropriate safety measures. The following table summarizes the key hazard information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute toxicity, Oral (Category 4)Harmful if swallowed.[2]P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
Skin irritation (Category 2)Causes skin irritation.[2]P280: Wear protective gloves/ eye protection/ face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]
Eye irritation (Category 2A)Causes serious eye irritation.[2]P280: Wear protective gloves/ eye protection/ face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[2]P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is based on general guidelines for the disposal of hazardous chemical waste and should be performed in accordance with institutional and local regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Hazardous waste container, properly labeled for cytotoxic/chemical waste.

  • Sealable plastic bags.

  • Absorbent material (e.g., vermiculite or sand).

  • Waste manifest or logbook.

Procedure:

  • Personnel Protection: Before handling any this compound waste, ensure all required personal protective equipment (PPE) is worn. This includes safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other chemical wastes to prevent unknown reactions.

  • Container Management:

    • Ensure the hazardous waste container is kept closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol, methanol, DMSO, or dichloromethane, in which this compound is soluble) three times.[1]

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the label on the empty container and dispose of it according to institutional guidelines for chemically contaminated glass or plastic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste container through a licensed and approved waste disposal contractor.[2] Complete all necessary waste manifests or logbook entries as required by your institution and local regulations. Never dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_management Container Management & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe solid_waste Collect Solid Waste in Labeled Container ppe->solid_waste liquid_waste Collect Liquid Waste in Labeled Container ppe->liquid_waste store_waste Store Waste Container Securely solid_waste->store_waste liquid_waste->store_waste empty_containers Decontaminate Empty Containers store_waste->empty_containers disposal_vendor Arrange for Professional Disposal empty_containers->disposal_vendor end End: Waste Disposed disposal_vendor->end

References

Essential Safety and Logistics for Handling Sesquicillin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Sesquicillin A is paramount. This document provides immediate safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment and support the integrity of your research.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is the first step in safe handling.

PropertyValue
Chemical Formula C₂₉H₄₂O₅
Molecular Weight 470.6 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]
Storage Temperature Store at -20°C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Adherence to proper PPE protocols is mandatory to mitigate these risks.

Area of ProtectionRequired PPE
Hand Wear protective gloves.
Eye/Face Wear safety glasses with side-shields or goggles. Use a face shield if splashing is a risk.[2]
Skin/Body Wear a lab coat.
Respiratory Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not breathe dust or aerosols.
  • Weigh the compound in a ventilated enclosure or a fume hood.
  • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.
  • Decontaminate all work surfaces and equipment used.
  • Remove and properly dispose of contaminated PPE.

Emergency Protocols

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

In Case of a Spill:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully scoop the absorbed material into a sealable container for disposal.

    • Clean the spill area with a suitable decontamination solution and then wipe dry.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Mechanism of Action: Cell Cycle Arrest

This compound has been shown to induce G1 phase arrest in human breast cancer cells. This is achieved by modulating the expression of key cell cycle regulatory proteins. The simplified signaling pathway below illustrates this mechanism.

SesquicillinA_Pathway This compound This compound p21(Waf1/Cip1) p21(Waf1/Cip1) This compound->p21(Waf1/Cip1) Upregulates Cyclin D1 Cyclin D1 This compound->Cyclin D1 Downregulates Cyclin E Cyclin E This compound->Cyclin E Downregulates Cyclin A Cyclin A This compound->Cyclin A Downregulates CDK4/6 CDK4/6 p21(Waf1/Cip1)->CDK4/6 CDK2 CDK2 p21(Waf1/Cip1)->CDK2 Cyclin D1->CDK4/6 Activates Cyclin E->CDK2 Activates Cyclin A->CDK2 Activates G1 Phase Progression G1 Phase Progression CDK4/6->G1 Phase Progression CDK2->G1 Phase Progression G1 Phase Arrest G1 Phase Arrest

Caption: this compound induces G1 phase arrest.

This information is intended to provide essential safety and handling guidance. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.